Cannabidiolic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-6-pentylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27-5)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,6-11H2,1,3-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBCCWIIKCFQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)OC)O)C2C=C(CCC2C(=C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Preclinical Profile of Cannabidiolic Acid Methyl Ester: A Technical Guide
Foreword: The landscape of cannabinoid research is in a perpetual state of evolution, driven by the quest for novel therapeutic agents with improved pharmacological profiles. While cannabidiol (B1668261) (CBD) has garnered significant attention, the scientific community is increasingly turning its focus to its acidic precursor, cannabidiolic acid (CBDA). However, the inherent instability of CBDA has historically limited its therapeutic development. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of cannabidiolic acid methyl ester (CBDAM), a stabilized synthetic analogue of CBDA, also known by the research codes HU-580 and EPM301. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the foundational science of this promising compound.
Introduction: The Genesis of a Stable Cannabinoid
The story of cannabidiolic acid methyl ester begins with the recognition of the therapeutic potential of cannabidiolic acid (CBDA), a primary cannabinoid found in the raw cannabis plant.[1] Early research suggested that CBDA possesses a range of pharmacological activities, including anti-inflammatory, anti-nausea, and anti-anxiety properties.[2] A significant hurdle in harnessing the full potential of CBDA, however, is its chemical instability. CBDA readily undergoes decarboxylation, particularly when exposed to heat or light, converting into the more widely known cannabidiol (CBD).[1] This instability poses a considerable challenge for consistent dosing and pharmaceutical formulation.
To overcome this limitation, the research group led by Professor Raphael Mechoulam, a pioneer in cannabinoid science, developed a method to stabilize CBDA through a chemical process known as esterification.[3][4] By converting the carboxylic acid group of CBDA into a methyl ester, they created cannabidiolic acid methyl ester (CBDAM), a synthetic and stable molecule.[3][4] This breakthrough paved the way for rigorous preclinical investigation into its pharmacological effects.
Synthesis and Characterization
The synthesis of cannabidiolic acid methyl ester is achieved through the esterification of cannabidiolic acid. A detailed protocol for this synthesis is outlined below.
Experimental Protocol: Synthesis of Cannabidiolic Acid Methyl Ester
Objective: To synthesize cannabidiolic acid methyl ester (CBDAM) from cannabidiolic acid (CBDA) via esterification.
Materials:
-
Cannabidiolic Acid (CBDA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (CH₃OH)
-
4-Pyrrolidinopyridine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
5% Hydrochloric Acid (HCl)
-
Silica (B1680970) gel for column chromatography
-
Ether-petroleum ether solvent system
Procedure:
-
Dissolve Cannabidiolic Acid (CBDA) (175 mg, 0.488 mmol) in 2.5 ml of dichloromethane (CH₂Cl₂).
-
To this solution, add 0.02 ml of methanol (CH₃OH, 0.488 mmol) and 7.2 mg of 4-Pyrrolidinopyridine (0.048 mmol).
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Add the coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC) (121 mg, 0.585 mmol), to the mixture and continue stirring overnight at room temperature.
-
After the reaction is complete, evaporate the solvent.
-
Acidify the crude mixture with 5% hydrochloric acid.
-
Extract the product with dichloromethane (CH₂Cl₂).
-
Purify the crude product by column chromatography on silica gel using a 20% ether-petroleum ether solvent system.[2]
Characterization
The resulting compound, cannabidiolic acid methyl ester, is a stable, synthetic analogue of CBDA.[3] Its chemical and physical properties have been characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity.
Pharmacological Activity
Preclinical studies have revealed that CBDAM exhibits a range of pharmacological activities, primarily mediated through its interaction with the serotonergic and endocannabinoid systems.
Serotonin (B10506) 5-HT1A Receptor Modulation
A significant body of evidence points to the potent modulatory effects of CBDAM on the serotonin 1A (5-HT1A) receptor.
Studies utilizing [³⁵S]-GTPγS binding assays in Chinese Hamster Ovary (CHO) cell membranes expressing human 5-HT1A receptors have demonstrated that CBDAM enhances the activation of these receptors by the agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).[5] Notably, CBDAM was found to be more potent than CBDA in enhancing this receptor activation.[5]
The 5-HT1A receptor-mediated effects of CBDAM translate to significant behavioral outcomes in animal models of nausea and anxiety.
-
Anti-Nausea Effects: In rat models of acute and anticipatory nausea, CBDAM demonstrated a potent ability to reduce nausea-like behaviors (conditioned gaping).[5] The anti-nausea effects of CBDAM were blocked by the 5-HT1A antagonist WAY100635, confirming the involvement of this receptor.[5]
-
Anxiolytic Effects: In a light-dark box test, a model for assessing anxiety-like behavior in rodents, CBDAM increased the time rats spent in the light compartment, an effect indicative of reduced anxiety.[5] This anxiolytic effect was also reversed by the 5-HT1A antagonist WAY100635.[5]
Cannabinoid CB1 Receptor Modulation
Emerging research suggests that CBDAM may also interact with the cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system. Some studies propose that CBDAM may act as a CB1 receptor antagonist.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies on cannabidiolic acid methyl ester.
Table 1: In Vitro Activity of Cannabidiolic Acid Methyl Ester
| Assay | Target | Cell Line | Effect | Potency/Efficacy | Reference |
| [³⁵S]-GTPγS Binding | Human 5-HT1A Receptor | CHO cells | Enhanced 8-OH-DPAT-induced activation | More potent than CBDA | [5] |
Table 2: In Vivo Efficacy of Cannabidiolic Acid Methyl Ester in Animal Models
| Model | Species | Endpoint | Effective Dose (i.p.) | Effect | Reference |
| Acute Nausea (Conditioned Gaping) | Rat | Reduction in gaping | 0.1 and 1 µg/kg | Significant reduction | [5] |
| Anticipatory Nausea (Conditioned Gaping) | Rat | Reduction in gaping | 0.01 and 0.1 µg/kg | Significant reduction | [5] |
| Anxiety (Light-Dark Box) | Rat | Increased time in light compartment | 0.01 µg/kg | Significant increase | [5] |
| Schizophrenia-like behaviors | Mouse | Attenuation of hyperactivity, cognitive deficits | 0.01 µg/kg | Attenuation of deficits | [6] |
| Depression (Forced Swim Test) | Rat | Anti-depressive-like effect | 5 and 10 mg/kg (oral) | Reduced immobility | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
[³⁵S]-GTPγS Binding Assay
Objective: To measure the activation of 5-HT1A receptors in response to CBDAM.
Procedure:
-
Prepare cell membranes from CHO cells stably expressing human 5-HT1A receptors.
-
Incubate the cell membranes with the 5-HT1A receptor agonist 8-OH-DPAT in the presence or absence of varying concentrations of CBDAM.
-
Add [³⁵S]-GTPγS to the incubation mixture.
-
Following incubation, filter the mixture to separate the bound from free [³⁵S]-GTPγS.
-
Measure the amount of bound [³⁵S]-GTPγS using liquid scintillation counting.
-
Analyze the data to determine the effect of CBDAM on the Emax and EC50 of 8-OH-DPAT.[5]
Conditioned Gaping Model (Nausea)
Objective: To assess the anti-nausea effects of CBDAM in rats.
Procedure:
-
Conditioning: Pair a novel context (e.g., a specific chamber) with the administration of a nausea-inducing agent like lithium chloride (LiCl).
-
Testing: On a subsequent day, re-expose the rats to the conditioned context in a drug-free state.
-
Observation: Videotape the rats and score the number of "gaping" responses, which are characteristic of nausea in this species.
-
Drug Administration: In test groups, administer CBDAM intraperitoneally (i.p.) prior to the re-exposure to the conditioned context.
-
Analysis: Compare the number of gaping responses between vehicle-treated and CBDAM-treated groups.[5]
Light-Dark Box Test (Anxiety)
Objective: To evaluate the anxiolytic-like effects of CBDAM in rodents.
Apparatus: A box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting the two.
Procedure:
-
Place the animal in the center of the brightly lit compartment.
-
Allow the animal to freely explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
Drug Administration: Administer CBDAM or vehicle to different groups of animals prior to the test.
-
Analysis: Compare the behavioral parameters between the different treatment groups. An increase in the time spent in the light compartment is indicative of an anxiolytic effect.[5]
Forced Swim Test (Depression)
Objective: To assess the antidepressant-like effects of CBDAM in rodents.
Apparatus: A cylindrical container filled with water from which the animal cannot escape.
Procedure:
-
Place the animal in the water-filled cylinder for a predetermined period (e.g., 6 minutes).
-
Record the duration of immobility, where the animal makes only the movements necessary to keep its head above water.
-
Drug Administration: Administer CBDAM or a reference antidepressant orally or via injection prior to the test.
-
Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[7]
Signaling Pathways and Visualizations
The pharmacological effects of cannabidiolic acid methyl ester are mediated by complex intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.
5-HT1A Receptor Signaling Pathway
CBDAM enhances the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase.
Caption: Simplified 5-HT1A receptor signaling pathway modulated by CBDAM.
Experimental Workflow: From Synthesis to In Vivo Testing
The following diagram illustrates the general workflow for the synthesis, purification, and subsequent preclinical evaluation of cannabidiolic acid methyl ester.
Caption: General experimental workflow for CBDAM synthesis and evaluation.
Conclusion and Future Directions
Cannabidiolic acid methyl ester represents a significant advancement in the field of cannabinoid therapeutics. By overcoming the inherent instability of CBDA, researchers have unlocked the potential to explore its pharmacological properties with greater precision and reliability. The preclinical data gathered to date strongly suggest that CBDAM is a potent modulator of the 5-HT1A receptor, with promising therapeutic potential for the treatment of nausea, anxiety, and potentially other neurological and psychiatric disorders.
Further research is warranted to fully elucidate the mechanism of action of CBDAM, including its potential interactions with other receptor systems, such as the CB1 receptor. Comprehensive pharmacokinetic and toxicological studies will be crucial for its progression into clinical development. The findings presented in this technical guide provide a solid foundation for future investigations into this novel and promising synthetic cannabinoid.
References
- 1. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 2. Conditioned gaping in rats: a selective measure of nausea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Open-Space Forced Swim Model of Depression for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2018235079A1 - CANNABIDIOLIC ACID ESTER COMPOSITIONS AND USES THEREOF - Google Patents [patents.google.com]
Unraveling the Molecular Architecture of Cannabidiolic Acid Methyl Ester: A Technical Guide
For Immediate Release
[CITY, State] – [Date] – A comprehensive technical guide detailing the structure elucidation of cannabidiolic acid methyl ester (CBDAM), a significant derivative of the non-psychoactive cannabinoid cannabidiolic acid (CBDA), is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the spectroscopic and analytical techniques employed to determine the precise molecular structure of this compound, also known by its research designation, HU-580.
First isolated and its structure elucidated in 1965 through the analysis of its physical properties, CBDAM has garnered interest for its potential therapeutic applications and increased stability compared to its parent compound, CBDA.[1] This guide synthesizes available data to present a clear and detailed overview of its structural characterization.
Molecular Identity and Physicochemical Properties
Cannabidiolic acid methyl ester is formally named 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 55658-71-4 | [2] |
| Molecular Formula | C₂₃H₃₂O₄ | [2] |
| Formula Weight | 372.5 g/mol | [2] |
| UV λmax | 225, 268 nm | [2] |
| Solubility (DMF) | 30 mg/ml | [2] |
| Solubility (DMSO) | 30 mg/ml | [2] |
| Solubility (Ethanol) | 20 mg/ml | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For cannabinoids, ¹H and ¹³C NMR are crucial for assigning the complex polycyclic structure.
While specific, tabulated ¹H and ¹³C NMR chemical shifts for CBDAM are not explicitly detailed in the reviewed literature, the complete assignments for the closely related cannabidiolic acid (CBDA) have been published.[3][4] The primary difference between CBDA and CBDAM is the methylation of the carboxylic acid group. This modification would most significantly impact the chemical shift of the methyl group protons and the carbonyl carbon, with minor shifts expected for adjacent aromatic protons and carbons.
Experimental Protocol: NMR Analysis of Cannabinoids
The following provides a general protocol for the NMR analysis of cannabinoids, which would be applicable for the structure elucidation of CBDAM.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆).[5][6][7] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.
-
Internal Standard: For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
-
Data Acquisition: Acquire ¹H, ¹³C, and two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Assign the proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
Experimental workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and elemental composition, and for deducing structural information from fragmentation patterns.
Experimental Protocol: GC-MS Analysis of Cannabinoids
The following protocol outlines a general procedure for the GC-MS analysis of cannabinoids, which would be suitable for CBDAM.
-
Sample Preparation and Derivatization: For acidic cannabinoids, a derivatization step is typically required to improve thermal stability and volatility. A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.
-
Injection: Inject a small volume (e.g., 1-2 µL) of the prepared sample into the GC inlet.
-
Gas Chromatography: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar column, such as one with a 5% phenylmethylpolysiloxane stationary phase, is often used.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer where they are ionized (typically by electron ionization) and fragmented. The mass analyzer then separates the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum for each compound is compared to spectral libraries and analyzed to identify the molecular ion and characteristic fragment ions, which aids in structure confirmation.
Workflow for the GC-MS analysis of cannabidiolic acid methyl ester.
Synthesis of Cannabidiolic Acid Methyl Ester
The synthesis of CBDAM is a key step in obtaining the pure compound for structural analysis and pharmacological studies. A common method involves the esterification of cannabidiolic acid (CBDA).
Experimental Protocol: Synthesis of CBDAM
A general procedure for the synthesis of CBDAM from CBDA is as follows:
-
Dissolution: Dissolve CBDA in a suitable organic solvent, such as dichloromethane.
-
Addition of Reagents: Add methanol (B129727) and a catalytic amount of a suitable coupling agent or acid catalyst.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction and extract the product into an organic solvent. The crude product is then purified, typically by column chromatography, to yield pure CBDAM.
Synthetic pathway from CBDA to CBDAM.
Conclusion
The structural elucidation of cannabidiolic acid methyl ester is accomplished through a combination of synthesis and rigorous spectroscopic analysis. While a complete, publicly available dataset for CBDAM remains to be consolidated, the well-established methodologies for cannabinoid analysis provide a clear path for its characterization. This technical guide serves as a foundational resource for researchers, providing the necessary background and procedural outlines to confidently work with and further investigate this promising compound.
References
- 1. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. future4200.com [future4200.com]
- 9. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. cannabissciencetech.com [cannabissciencetech.com]
HU-580: A Technical Guide to its Chemical, Physical, and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
HU-580, also known as Cannabidiolic acid methyl ester (CBDA-ME), is a stable synthetic analogue of the naturally occurring phytocannabinoid, cannabidiolic acid (CBDA).[1] This document provides a comprehensive overview of the chemical and physical properties of HU-580, alongside a detailed examination of its pharmacological profile, with a particular focus on its interaction with the serotonin (B10506) 1A (5-HT1A) receptor. Experimental methodologies for key in vitro and in vivo studies are described, and relevant signaling pathways are visualized to provide a thorough technical guide for research and drug development purposes.
Chemical and Physical Properties
HU-580 is the methyl ester derivative of cannabidiolic acid.[2] This structural modification enhances the compound's stability compared to its parent compound, CBDA, which is prone to decarboxylation.[3][4] The key chemical and physical properties of HU-580 are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester | [5] |
| Synonyms | Cannabidiolic acid methyl ester, CBDA methyl ester | [5][6] |
| CAS Number | 55658-71-4 | [5][6][7] |
| Molecular Formula | C23H32O4 | [5][6][7] |
| Molecular Weight | 372.50 g/mol | [6][7] |
| Accurate Mass | 372.2301 | [6] |
| Purity | ≥98% | [5] |
| Formulation | A solution in acetonitrile | [5][6] |
| SMILES | CCCCCc1cc(O)c([C@H]2C=C(C)CC[C@@H]2C(=C)C)c(O)c1C(=O)OC | [6] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 8 | [1] |
| Topological Polar Surface Area | 77.76 Ų | [1] |
| XLogP | 6.23 | [1] |
| Lipinski's Rules Broken | 1 | [1] |
Pharmacological Properties
Mechanism of Action
HU-580 is an orally active analogue of cannabidiolic acid that demonstrates potent activity at the 5-HT1A receptor.[7] It acts as a positive allosteric modulator, enhancing the activation of the 5-HT1A receptor by its endogenous ligand, serotonin, and by synthetic agonists like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).[3][8] This enhancement of 5-HT1A receptor activation is believed to mediate the observed anti-nausea and anti-anxiety effects of HU-580.[3][9] In vivo studies have shown that the anti-nausea and anxiolytic effects of HU-580 can be blocked by the 5-HT1A receptor antagonist, WAY100635.[3][9]
Biological Activities
-
Anti-Nausea Effects: HU-580 has been shown to be more potent than CBDA in suppressing both acute and anticipatory nausea in rat models.[3][9] Effective doses as low as 0.1 μg·kg⁻¹ (i.p.) for acute nausea and 0.01 μg·kg⁻¹ for anticipatory nausea have been reported.[3]
-
Anxiolytic Effects: In a light-dark box test, HU-580, at a dose of 0.01 μg·kg⁻¹, increased the time that foot-shocked rats spent in the light compartment, indicating an anti-anxiety effect.[3]
-
Analgesic Effects: HU-580 has demonstrated efficacy in a rat model of peripheral neuropathic pain when administered at an early stage after sciatic nerve surgery. Interestingly, this effect was observed only in male rats.[1]
-
Cellular Effects: In vitro studies using Vero C1008 cells have determined a CC50 value of 52.4 μM for HU-580, indicating its cytotoxic potential at higher concentrations.[7]
Experimental Protocols
In Vitro: [³⁵S]-GTPγS Binding Assay
This assay is used to determine the effect of HU-580 on the activation of the human 5-HT1A receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1A receptor are cultured and harvested. Cell membranes are then prepared through a process of homogenization and centrifugation.
-
Binding Assay: The prepared membranes are incubated with the 5-HT1A receptor agonist 8-OH-DPAT in the presence of varying concentrations of HU-580 (or vehicle). The binding of the non-hydrolyzable GTP analogue, [³⁵S]-GTPγS, to the G-proteins coupled to the activated receptors is then measured.
-
Data Analysis: The amount of bound [³⁵S]-GTPγS is quantified using liquid scintillation counting. The data is analyzed to determine the Emax (maximum effect) and EC50 (half-maximal effective concentration) of 8-OH-DPAT in the presence and absence of HU-580. An increase in the Emax of 8-OH-DPAT in the presence of HU-580 indicates positive allosteric modulation.[3]
In Vivo: Rat Conditioned Gaping Model for Nausea
This model is used to assess the anti-nausea effects of HU-580.
-
Conditioning Phase: Rats are placed in a novel context and injected with an emetic agent, such as lithium chloride, to induce nausea. This process is repeated over several trials to associate the context with the feeling of nausea.[8]
-
Testing Phase: The conditioned rats are pre-treated with either vehicle, CBDA, or HU-580 at various doses. They are then re-exposed to the conditioned context, and the number of "gaping" responses (a rodent model of nausea) is recorded.[8]
-
Mechanism of Action Confirmation: To confirm the role of the 5-HT1A receptor, a separate group of rats is pre-treated with the 5-HT1A antagonist WAY100635 before the administration of HU-580. A reversal of the anti-nausea effect by the antagonist confirms the mechanism.[3][4]
In Vivo: Light-Dark Box Test for Anxiety
This test is used to evaluate the anxiolytic properties of HU-580.
-
Apparatus: The apparatus consists of a box divided into a dark compartment and a light compartment, with an opening connecting the two.[8]
-
Procedure: Rats are pre-treated with vehicle or HU-580. They are then placed in the dark compartment and allowed to freely explore the apparatus for a set period. The time spent in the light compartment is recorded. Anxiolytic compounds typically increase the time spent in the light compartment.[8]
-
Stress Induction (Optional): To model anxiety-like states, rats can be subjected to a stressor, such as a foot shock, 24 hours prior to the test.[3][4]
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway Modulation by HU-580.
Caption: Experimental Workflow for the Conditioned Gaping Model of Nausea.[8]
Caption: Experimental Workflow for the Light-Dark Box Test.[8]
References
- 1. HU-580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018235079A1 - CANNABIDIOLIC ACID ESTER COMPOSITIONS AND USES THEREOF - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cannabidiolic Acid methyl ester [A solution in acetonitrile] [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Therapeutic Precursor: A Technical Guide to the Biosynthesis of Cannabidiolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiolic acid (CBDA), the acidic precursor to the widely recognized therapeutic compound cannabidiol (B1668261) (CBD), is a naturally occurring cannabinoid within Cannabis sativa.[1][2] The biosynthetic pathway of CBDA is a sophisticated enzymatic cascade that transforms simple precursor molecules into this complex terpenophenolic compound. A thorough understanding of this pathway is paramount for the advancement of cannabinoid research, the development of novel therapeutics, and the optimization of cannabinoid production through both traditional cultivation and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of CBDA, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.
The Biosynthetic Pathway: From Primary Metabolites to Cannabidiolic Acid
The formation of CBDA is a multi-step enzymatic process that originates from primary metabolites within the glandular trichomes of the Cannabis sativa plant.[3] The pathway can be broadly divided into three key stages: the formation of olivetolic acid, the synthesis of the central precursor cannabigerolic acid (CBGA), and the final conversion of CBGA to CBDA.
Formation of Olivetolic Acid: The Polyketide Foundation
The biosynthesis of cannabinoids begins with the formation of olivetolic acid (OA), which serves as the polyketide nucleus of these compounds.[4][5] This process is catalyzed by a duo of enzymes: Tetraketide Synthase (TKS), also known as Olivetol (B132274) Synthase (OLS), and Olivetolic Acid Cyclase (OAC).[4][6]
-
Tetraketide Synthase (TKS/OLS): This Type III polyketide synthase initiates the pathway by catalyzing the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA.[6] This reaction forms a linear polyketide intermediate.[4]
-
Olivetolic Acid Cyclase (OAC): The linear tetraketide produced by TKS is then acted upon by OAC. This enzyme facilitates a C2-C7 intramolecular aldol (B89426) condensation, which crucially retains the carboxyl group, leading to the formation of olivetolic acid.[5][7] In the absence of OAC, the unstable linear intermediate can spontaneously cyclize into byproducts such as olivetol and pyrones.[4][5]
The Gateway to Cannabinoids: Formation of Cannabigerolic Acid (CBGA)
Once synthesized, olivetolic acid is prenylated with geranyl pyrophosphate (GPP) to form cannabigerolic acid (CBGA), often referred to as the "mother of all cannabinoids" as it is the direct precursor to the major acidic cannabinoids.[2][8] This crucial step is catalyzed by:
-
Geranylpyrophosphate:olivetolate geranyltransferase (GOT): Also known as cannabigerolic acid synthase (CBGAS), this enzyme facilitates the transfer of a geranyl group from GPP to olivetolic acid.[9][10]
The Final Step: Oxidative Cyclization to Cannabidiolic Acid (CBDA)
CBGA serves as the substrate for the final enzymatic reaction that diversifies the cannabinoid profile of the plant. For the synthesis of CBDA, the key enzyme is:
-
Cannabidiolic Acid Synthase (CBDAS): This FAD-dependent oxidoreductase catalyzes the stereospecific oxidative cyclization of the geranyl moiety of CBGA to form cannabidiolic acid.[11] This enzyme is structurally and functionally similar to tetrahydrocannabinolic acid synthase (THCAS), which converts CBGA to THCA, the precursor of the psychoactive compound THC.[11]
Quantitative Data on Biosynthetic Enzymes
The efficiency and specificity of the CBDA biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes involved.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (min⁻¹) | kcat/Km (s⁻¹ M⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Tetraketide Synthase (TKS/OLS) | Hexanoyl-CoA | Olivetol | 60.8 | 2.96 | 1013 | ~7.0 | Not specified | [6] |
| Tetraketide pyrone | Not specified | Not specified | 280 | ~7.0 | Not specified | [6] | ||
| Triketide pyrone | Not specified | Not specified | 811 | ~7.0 | Not specified | [6] | ||
| Geranylpyrophosphate:olivetolate geranyltransferase (GOT) | Olivetolate | CBGA | 6.73 | Not specified | Not specified | 7.0 | 30 | [12] |
| Geranyl diphosphate | CBGA | 2000 | Not specified | Not specified | 7.0 | 30 | [12] | |
| Cannabidiolic Acid Synthase (CBDAS) | Cannabigerolic acid (CBGA) | CBDA | Not specified | Not specified | Not specified | Not specified | Not specified | [11] |
Experimental Protocols
Precise and reproducible experimental protocols are essential for the study of the CBDA biosynthetic pathway. The following sections provide detailed methodologies for key in vitro enzyme assays and product quantification.
Protocol 1: Coupled Tetraketide Synthase (TKS) and Olivetolic Acid Cyclase (OAC) Assay
This assay measures the combined activity of TKS and OAC, resulting in the production of olivetolic acid.
Reaction Mixture:
-
100 mM Potassium Phosphate buffer (pH 7.0)
-
1 mM Dithiothreitol (DTT)
-
50 µM Hexanoyl-CoA
-
150 µM Malonyl-CoA
-
1-5 µM purified TKS
-
1-5 µM purified OAC
Procedure:
-
Combine all components except malonyl-CoA in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding malonyl-CoA.
-
Incubate at 30°C for 30-60 minutes.
-
Quench the reaction by adding an equal volume of acetonitrile (B52724) or methanol (B129727) containing an internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for olivetolic acid formation using HPLC or LC-MS/MS.[13]
Protocol 2: Geranylpyrophosphate:olivetolate geranyltransferase (GOT) Assay
This assay quantifies the formation of cannabigerolic acid (CBGA) from olivetolic acid and geranyl pyrophosphate.
Reaction Mixture:
-
50 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
1 mM DTT
-
100 µM - 1 mM Olivetolic Acid
-
100 µM - 1 mM Geranyl Pyrophosphate (GPP)
-
1-5 µM purified GOT enzyme preparation
Procedure:
-
Combine the buffer, MgCl₂, DTT, and olivetolic acid in a microcentrifuge tube.
-
Pre-incubate at 30°C for 5 minutes.
-
Add the purified GOT enzyme preparation and pre-incubate for an additional 5 minutes.
-
Initiate the reaction by adding GPP.
-
Incubate at 30°C for 30-60 minutes.
-
Quench and process the reaction as described in the TKS/OAC assay.
-
Analyze the supernatant for CBGA formation by HPLC or LC-MS/MS.[13]
Protocol 3: Cannabidiolic Acid Synthase (CBDAS) Assay
This protocol measures the conversion of CBGA to CBDA.
Reaction Mixture:
-
50 mM Sodium Citrate buffer (pH 5.0)
-
50 µM - 500 µM Cannabigerolic Acid (CBGA)
-
1-5 µM purified CBDAS
Procedure:
-
Combine the buffer and CBGA in a microcentrifuge tube.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified CBDAS enzyme.
-
Incubate at 37°C for 15-30 minutes.
-
Quench and process the reaction as described previously.
-
Analyze the supernatant for the formation of CBDA and the depletion of CBGA by HPLC or LC-MS/MS.[13]
Protocol 4: Product Quantification by HPLC and LC-MS/MS
Accurate quantification of substrates and products is critical for determining enzyme kinetics and pathway efficiency.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.
-
Detection: UV detection at approximately 228 nm allows for the simultaneous detection of both acidic and neutral cannabinoids. Acidic cannabinoids also show absorption peaks around 270 nm and 310 nm.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of cannabinoid acids.
-
Detection: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument provides high selectivity and sensitivity for targeted quantification. High-resolution mass spectrometry enables accurate mass measurements for unambiguous compound identification.[4][14]
Visualizing the Pathway and Workflows
Diagrams are indispensable tools for conceptualizing complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language to illustrate the CBDA biosynthetic pathway and a general experimental workflow.
Caption: The enzymatic cascade of cannabidiolic acid (CBDA) biosynthesis.
Caption: A generalized workflow for in vitro enzyme activity assays.
Conclusion
The biosynthesis of cannabidiolic acid is a finely tuned enzymatic process that is foundational to the chemical profile of Cannabis sativa. A comprehensive understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for the scientific community. This technical guide provides a consolidated resource to aid researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of cannabinoids, optimize their production, and engineer novel biosynthetic pathways. The continued investigation into the structure, function, and kinetics of the enzymes involved in CBDA synthesis will undoubtedly unlock new opportunities in medicine and biotechnology.
References
- 1. Geranyl-pyrophosphate—olivetolic acid geranyltransferase - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of Nature-Inspired Unnatural Cannabinoids [mdpi.com]
- 3. derleme.gen.tr [derleme.gen.tr]
- 4. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EC 2.5.1.102 [iubmb.qmul.ac.uk]
- 10. Prenylation of olivetolate by a hemp transferase yields cannabigerolic acid, the precursor of tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharm.or.jp [pharm.or.jp]
- 12. uniprot.org [uniprot.org]
- 13. benchchem.com [benchchem.com]
- 14. iris.unimore.it [iris.unimore.it]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to EPM301
Executive Summary
EPM301, also known as cannabidiolic acid methyl ester (CBDA-ME) or HU-580, is a novel, synthetic, and stable derivative of cannabidiolic acid (CBDA).[1][2][3][4][5][6] Developed to overcome the inherent instability of natural CBDA, EPM301 is created through an esterification process that allows for consistent and scalable pharmaceutical development.[4] Preclinical research has demonstrated its therapeutic potential across a range of indications, including metabolic disorders, neuropsychiatric conditions, and inflammation.[1][3][6] EPM Therapeutics is currently advancing EPM301 through IND-enabling studies, with a primary focus on treating hyperphagia in Prader-Willi Syndrome (PWS), for which it has received Orphan Drug Designation from the U.S. FDA.[7][8]
Chemical and Physical Properties
EPM301 is the methyl ester of cannabidiolic acid. This modification prevents the natural decarboxylation that converts CBDA to cannabidiol (B1668261) (CBD), thereby preserving the therapeutic properties of the acid form in a stable molecular structure.[1][4][5]
| Property | Data |
| IUPAC Name | methyl (1'R,2'R)-2,6-dihydroxy-5'-methyl-4-pentyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-3-carboxylate[6] |
| Synonyms | EPM-301, HU-580, CBDA-ME[6] |
| CAS Number | 55658-71-4[6] |
| Molecular Formula | C23H32O4[6] |
| Molecular Weight | 372.51 g/mol [6] |
| Stability | Stable in ethanol (B145695) for at least 12 months at RT, 4°C, and -20°C[7] |
Mechanism of Action
While the complete molecular mechanism of EPM301 is still under investigation, preclinical studies have elucidated several key signaling pathways.[1]
-
Serotonergic System Modulation : EPM301 has been shown to act as a positive allosteric modulator of the serotonin (B10506) 5-HT1A receptor.[1] It enhances the receptor's activation upon agonist binding, a mechanism believed to mediate its effects on reducing anxiety, nausea, and food intake.[1][4]
-
Endocannabinoid System Interaction : The compound's therapeutic effects, particularly in the context of depression, appear to be sexually dimorphic and involve the cannabinoid receptor 2 (CB2). In female rat models, the antidepressant-like effects of EPM301 were blocked by a CB2 antagonist.[6][9][10] This effect was also associated with reduced hippocampal expression of Fatty Acid Amide Hydrolase (FAAH) and elevated levels of Brain-Derived Neurotrophic Factor (BDNF) and certain endocannabinoids.[9]
-
Anti-Inflammatory Pathways : EPM301 has demonstrated potent anti-inflammatory activity, with efficacy in animal models comparable to that of conventional steroids (prednisone) and biological drugs (TNF inhibitors).[3][4]
References
- 1. The Metabolic Efficacy of a Cannabidiolic Acid (CBDA) Derivative in Treating Diet- and Genetic-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabolic Efficacy of a Cannabidiolic Acid (CBDA) Derivative in Treating Diet- and Genetic-Induced Obesity. | Cannabinoids Research [cannabinoids.huji.ac.il]
- 3. bloommarijuana.com [bloommarijuana.com]
- 4. forbes.com [forbes.com]
- 5. The Metabolic Efficacy of a Cannabidiolic Acid (CBDA) Derivative in Treating Diet- and Genetic-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. EPM Therapuetics [epmtherapeutics.com]
- 9. Cannabinoid Receptor 2 Blockade Prevents Anti-Depressive-like Effect of Cannabidiol Acid Methyl Ester in Female WKY Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptor 2 Blockade Prevents Anti-Depressive-like Effect of Cannabidiol Acid Methyl Ester in Female WKY Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
cannabidiolic acid methyl ester CAS number and nomenclature
An In-Depth Technical Guide to Cannabidiolic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cannabidiolic acid methyl ester (CBDA-ME), a synthetic derivative of the naturally occurring cannabidiolic acid (CBDA). This document covers its chemical nomenclature, CAS number, and a detailed exploration of its biological activity, supported by experimental data and protocols.
Nomenclature and Chemical Properties
Cannabidiolic acid methyl ester is a more stable analog of CBDA, making it a valuable compound for research and potential therapeutic development.[1][2]
| Identifier | Value |
| CAS Number | 55658-71-4[3][4][5][6][7] |
| Synonyms | CBDA methyl ester, HU-580[3][8] |
| IUPAC Name | Methyl 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentylbenzoate[4] |
| Molecular Formula | C23H32O4[3][4][5] |
| Molecular Weight | 372.5 g/mol [3][5] |
Biological Activity and Therapeutic Potential
CBDA-ME has demonstrated enhanced potency and stability compared to its parent compound, CBDA.[1] Its primary mechanism of action involves the modulation of the serotonin (B10506) 1A (5-HT1A) receptor.[1][9] This activity underlies its potential as an anti-nausea, anxiolytic, and antidepressant agent.[9][10][11]
Quantitative Bioactivity Comparison: CBDA vs. CBDA-ME
The following table summarizes the comparative bioactivity of CBDA and CBDA-ME, highlighting the enhanced potency of the methyl ester derivative.
| Parameter | CBDA | CBDA-ME (HU-580) | Assay |
| 5-HT1A Receptor Modulation (in vitro) | Effective at 0.1, 1.0, and 10 nM | Effective at 0.01, 0.1, 1.0, and 10 nM | [35S]GTPγS binding assay with human 5-HT1A receptor-expressing CHO cell membranes[9] |
| Anti-Nausea Efficacy (in vivo, acute) | Effective at 1 µg·kg-1 i.p. | Effective at 0.1 and 1 µg·kg-1 i.p. | Reduction of conditioned gaping in rats[9] |
| Anti-Nausea Efficacy (in vivo, anticipatory) | Effective at 0.1 µg·kg-1 i.p. | Effective at 0.01 and 0.1 µg·kg-1 i.p. | Reduction of contextually elicited conditioned gaping in rats[9] |
| Anxiolytic Efficacy (in vivo) | No significant effect at 0.01 µg·kg-1 | Increased time in the light compartment at 0.01 µg·kg-1 | Light-dark box test in rats[9] |
| Antidepressant Efficacy (in vivo) | Not specified | Effective at 1 mg/kg | Forced swim test in Wistar-Kyoto and Flinders Sensitive Line rats[11] |
Antiviral Activity
Recent studies have explored the antiviral properties of CBDA-ME. It has shown a neutralizing effect against various SARS-CoV-2 variants, with greater activity than CBDA.[12] This suggests its potential as a lead compound for the development of new antiviral drugs.[12]
Signaling Pathways
The primary signaling pathway influenced by CBDA-ME is the 5-HT1A receptor cascade. It acts as a positive allosteric modulator, enhancing the receptor's activation by agonists like 8-OH-DPAT.[1][9]
Caption: 5-HT1A receptor signaling cascade modulated by CBDA-ME.
Experimental Protocols
Synthesis of Cannabidiolic Acid Methyl Ester (HU-580)
A common method for the synthesis of CBDA-ME involves the esterification of cannabidiolic acid (CBDA).[13]
Materials:
-
Cannabidiolic Acid (CBDA)
-
Dichloromethane (CH2Cl2)
-
Methanol (B129727) (CH3OH)
-
4-Pyrrolidinopyridine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
5% Hydrochloric acid
Procedure:
-
Dissolve CBDA in dichloromethane.
-
Add methanol and 4-Pyrrolidinopyridine to the solution.
-
Stir the reaction for 5 minutes at room temperature.
-
Add the coupling agent, DCC, and stir the mixture overnight.
-
Evaporate the solvent.
-
Acidify the crude mixture with 5% hydrochloric acid.
-
Extract the final product with dichloromethane.[13]
Caption: Experimental workflow for the synthesis of CBDA-ME.
In Vitro [35S]GTPγS Binding Assay
This assay is used to determine the effect of CBDA-ME on 5-HT1A receptor activation.[9]
Materials:
-
Membranes from CHO cells stably expressing human 5-HT1A receptors
-
[35S]GTPγS
-
8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT)
-
CBDA-ME
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, EDTA)[1]
Procedure:
-
Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.[1]
-
Incubate the cell membranes with varying concentrations of CBDA-ME and the 5-HT1A receptor agonist, 8-OH-DPAT.
-
Add [35S]GTPγS to the mixture.
-
Measure the amount of [35S]GTPγS binding to the G-proteins, which indicates receptor activation.
-
Analyze the data to determine the Emax and EC50 values.[9]
In Vivo Light-Dark Box Test for Anxiolytic Effects
This test is a common method for assessing anxiety-like behavior in rodents.[1][9]
Procedure:
-
Administer CBDA-ME or a vehicle control to the test animals (e.g., rats) via intraperitoneal injection.
-
Place the animal in the dark compartment of a two-compartment box (one light, one dark).
-
Allow the animal to freely explore both compartments for a set period.
-
Record the time spent in the light compartment, the number of transitions between compartments, and other behavioral parameters.
-
An increase in the time spent in the light compartment is indicative of an anxiolytic effect.[9]
Caption: Workflow for the light-dark box test.
Conclusion
Cannabidiolic acid methyl ester (HU-580) is a promising synthetic analog of CBDA with enhanced stability and potency.[1][2] Its ability to modulate the 5-HT1A receptor makes it a strong candidate for further investigation as a potential therapeutic for nausea, anxiety, and depression.[9][11] Recent findings on its antiviral activity further broaden its potential applications in drug development.[12] The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Cannabidiolic Acid Methyl Ester - SRIRAMCHEM [sriramchem.com]
- 6. Cannabidiolic Acid methyl ester | CAS 55658-71-4 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Cannabidiolic Acid methyl ester [A solution in acetonitrile] [lgcstandards.com]
- 8. HU-580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute oral cannabidiolic acid methyl ester reduces depression-like behavior in two genetic animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2018235079A1 - CANNABIDIOLIC ACID ESTER COMPOSITIONS AND USES THEREOF - Google Patents [patents.google.com]
The Physicochemical Properties of CBDA Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular formula and weight of Cannabidiolic Acid (CBDA) and its derivative, CBDA methyl ester. This information is crucial for researchers engaged in the study of cannabinoids, particularly for those focused on drug development and the synthesis of novel therapeutic agents.
Introduction
Cannabidiolic acid (CBDA) is a prominent non-psychoactive cannabinoid found in the raw cannabis plant. It is the acidic precursor to the more widely known cannabidiol (B1668261) (CBD). Through a process of esterification, the carboxylic acid group of CBDA can be converted to a methyl ester, forming CBDA methyl ester. This modification alters the molecule's physicochemical properties, including its molecular formula and weight, which can have significant implications for its biological activity and pharmacokinetic profile.
Molecular Formula and Weight
The chemical structures of CBDA and CBDA methyl ester are closely related, with the key difference being the modification of the carboxylic acid functional group. This seemingly minor alteration results in a predictable change in both the molecular formula and weight.
Cannabidiolic Acid (CBDA)
The molecular formula for CBDA is C22H30O4.[1] Its molecular weight is approximately 358.5 g/mol .[1]
CBDA Methyl Ester
The esterification of CBDA with methanol (B129727) results in the formation of CBDA methyl ester. This process adds a methyl group (CH3) to the carboxylate group. The molecular formula for CBDA methyl ester is C23H32O4.[2][3][4] Consequently, the molecular weight of CBDA methyl ester is approximately 372.5 g/mol .[2][3][4]
Data Summary
The following table provides a clear comparison of the molecular properties of CBDA and its methyl ester derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Cannabidiolic Acid (CBDA) | C22H30O4 | 358.5 |
| CBDA Methyl Ester | C23H32O4 | 372.5 |
Methodologies
The determination of the molecular formula and weight of these compounds is achieved through standard analytical chemistry techniques. Mass spectrometry is a primary method for determining the molecular weight of a compound with high accuracy. The molecular formula can be deduced from the exact mass measurement provided by high-resolution mass spectrometry, often in conjunction with other spectroscopic methods like Nuclear Magnetic Resonance (NMR) to confirm the structure.
The synthesis of CBDA methyl ester from CBDA is a standard esterification reaction. A common laboratory method involves reacting CBDA with methanol in the presence of an acid catalyst.
Logical Relationship Diagram
The following diagram illustrates the chemical transformation of Cannabidiolic Acid (CBDA) to CBDA Methyl Ester through the process of methylation. This visualization clarifies the structural change and the resulting modification of the molecular formula.
Caption: Chemical transformation of CBDA to CBDA Methyl Ester.
References
Initial Pharmacological Profile of HU-580: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the initial pharmacological screening of HU-580, a stable synthetic analogue of cannabidiolic acid (CBDA). HU-580, also known as cannabidiolic acid methyl ester (CBDA-ME), has demonstrated potent activity in preclinical models, primarily through modulation of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3][4] This document outlines its key pharmacological effects, presents quantitative data in a structured format, details the experimental methodologies used in its initial characterization, and provides visual representations of its mechanism of action and experimental workflows.
Core Pharmacological Activity: 5-HT1A Receptor Modulation
HU-580 has been identified as a potent enhancer of 5-HT1A receptor activation.[2][3][4] In vitro studies have shown that HU-580 can significantly increase the efficacy of the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).[2] This positive allosteric modulatory effect is believed to underlie the compound's observed anti-nausea and anxiolytic properties in animal models.[2][3][4] The anti-nausea and anti-anxiety effects of HU-580 were blocked by the 5-HT1A antagonist WAY100635, further confirming the involvement of this receptor.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from the initial pharmacological screening of HU-580, with comparative data for CBDA where available.
Table 1: In Vitro 5-HT1A Receptor Activity
| Compound | Assay | Parameter | Concentration Range | Result | Reference |
| HU-580 | [35S]-GTPγS binding in CHO cells expressing human 5-HT1A receptors | Increased Emax of 8-OH-DPAT | 0.01–10 nM | Potentiated agonist-induced receptor activation | [2][4] |
| CBDA | [35S]-GTPγS binding in CHO cells expressing human 5-HT1A receptors | Increased Emax of 8-OH-DPAT | 0.1–10 nM | Potentiated agonist-induced receptor activation | [2][4] |
Table 2: In Vivo Efficacy in Rat Models
| Model | Compound | Dose (i.p.) | Effect | Reference |
| Acute Nausea (Conditioned Gaping) | HU-580 | 0.1 and 1 µg/kg | Reduced signs of acute nausea | [2][4] |
| CBDA | 1 µg/kg | Reduced signs of acute nausea | [2][4] | |
| Anticipatory Nausea (Conditioned Gaping) | HU-580 | 0.01 and 0.1 µg/kg | Reduced signs of anticipatory nausea | [2][4] |
| CBDA | 0.1 µg/kg | Reduced signs of anticipatory nausea | [2][4] | |
| Anxiety (Light-Dark Box) | HU-580 | 0.01 µg/kg | Increased time spent in the light compartment | [2][4] |
| CBDA | 0.01 µg/kg | No significant effect | [2][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
[35S]-GTPγS Binding Assay
This in vitro assay was used to determine the effect of HU-580 on 5-HT1A receptor activation.
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1A receptor.
-
Incubation: Membranes were incubated with the 5-HT1A receptor agonist 8-OH-DPAT at various concentrations, in the presence or absence of HU-580 or CBDA. The incubation mixture also contained [35S]-GTPγS.
-
Binding: Activated G-proteins, resulting from receptor stimulation by the agonist, bind to [35S]-GTPγS.
-
Measurement: The amount of bound [35S]-GTPγS was quantified using liquid scintillation counting, providing a measure of receptor activation.
-
Analysis: The effect of HU-580 on the Emax (maximum effect) and EC50 (concentration for half-maximal effect) of 8-OH-DPAT was determined.[2]
Conditioned Gaping Model of Nausea in Rats
This in vivo model assesses both acute and anticipatory nausea.
-
Conditioning: Rats were conditioned by pairing a novel context (the conditioning chamber) with an injection of lithium chloride (LiCl), an agent that induces nausea and vomiting.
-
Acute Nausea Testing: To assess the effect on acute nausea, rats were pre-treated with HU-580, CBDA, or vehicle, followed by an injection of LiCl. The number of "gaping" responses (a validated model of nausea in rats) was recorded.
-
Anticipatory Nausea Testing: To evaluate anticipatory nausea, conditioned rats were re-exposed to the context previously paired with LiCl, but received a saline injection instead. Prior to re-exposure, they were treated with HU-580, CBDA, or vehicle. The number of conditioned gaping responses was measured.[2]
Light-Dark Box Test for Anxiety in Rats
This model is used to assess anxiety-like behavior.
-
Apparatus: The apparatus consists of a box divided into a dark compartment and a brightly lit compartment.
-
Procedure: Rats were subjected to foot shocks to induce a state of anxiety. 24 hours later, they were treated with HU-580, CBDA, or vehicle.
-
Testing: Each rat was then placed in the dark compartment, and the time spent in the light compartment was recorded over a set period. Anxiolytic compounds typically increase the time spent in the light compartment.[2]
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflows.
References
- 1. HU-580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Cannabidiolic Acid (CBDA) Analogues: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Cannabidiolic acid (CBDA), the acidic precursor to the well-known cannabidiol (B1668261) (CBD), is emerging from the shadow of its decarboxylated counterpart as a molecule of significant therapeutic interest. Its unique pharmacological profile, including anti-inflammatory, anti-emetic, and anti-convulsant properties, has spurred a wave of research into the synthesis and biological evaluation of its analogues. This technical guide provides a comprehensive literature review of CBDA analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development in this promising area.
Synthesis and Chemical Diversity of CBDA Analogues
The structural modification of CBDA has opened a "Klondike" of opportunities for developing novel therapeutic agents.[1] Researchers have explored a variety of synthetic strategies to create a diverse library of CBDA analogues. These strategies often involve modifications to the carboxyl group, the resorcinol (B1680541) ring, or the alkyl side chain.
One common approach is the esterification or amidation of the carboxylic acid moiety to enhance bioavailability or modulate activity.[2][3] For instance, nitrogen-containing derivatives of CBDA have been synthesized and investigated for their anticancer properties.[1] Another key area of exploration is the synthesis of stereoisomers and analogues with modified terpene rings to probe the structure-activity relationships governing their anticonvulsant effects.[4]
Stereospecific and efficient synthetic routes have been developed, often starting from phloroglucinol (B13840) or its analogues, to produce a range of cannabinoids, including CBDA and its derivatives, with minimal psychoactive byproducts like THC.[5] These methods provide a cost-effective platform for generating novel cannabinoid compounds for further investigation.[5]
Biological Activities and Therapeutic Potential
CBDA analogues have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic applications.
Anti-inflammatory and Analgesic Effects
CBDA and its analogues have shown significant anti-inflammatory and analgesic properties.[6][7][8][9] These effects are believed to be mediated through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10] The anti-inflammatory potential of these compounds makes them attractive for the treatment of conditions such as arthritis and other inflammatory disorders.
Anticancer Activity
Emerging evidence suggests that CBDA and its derivatives possess anticancer properties.[1] Studies have shown their ability to inhibit the migration of aggressive breast cancer cells and downregulate proto-oncogenes.[10] The development of nitrogen-containing CBDA derivatives has shown particular promise in in vitro and in vivo studies against various cancer cell lines.[1]
Anticonvulsant Properties
Following the FDA approval of Epidiolex (a CBD-based drug) for certain forms of epilepsy, there has been growing interest in the anticonvulsant potential of other cannabinoids.[11] CBDA itself has demonstrated anticonvulsant effects in animal models of Dravet syndrome.[12] The synthesis and evaluation of various CBDA analogues are underway to identify compounds with improved efficacy and safety profiles for the treatment of epilepsy.[4]
Quantitative Biological Data of CBDA Analogues
To facilitate a comparative analysis of the biological activity of various CBDA analogues, the following table summarizes key quantitative data from the literature.
| Compound/Analogue | Assay Type | Target | Activity (IC50/EC50/Ki) | Reference |
| CBDA | COX-2 Inhibition | COX-2 | ~2 µM | [10] |
| Nitrogen-containing CBDA derivative 1 | Anticancer (HT-29 colon cancer cells) | Cell Viability | < 10 µM | [1] |
| Nitrogen-containing CBDA derivative 2 | Anticancer (HT-29 colon cancer cells) | Cell Viability | < 10 µM | [1] |
| (+)-Carenadiol (CBD analogue) | Anticonvulsant (AGS rats) | Seizure Protection | PI = 5.1 | [4] |
Note: This table is a representative sample and will be expanded as more specific quantitative data is extracted from full-text articles.
Pharmacokinetics of CBDA and its Analogues
Understanding the pharmacokinetic profile of CBDA and its analogues is crucial for their development as therapeutic agents. Studies in canines and rodents have shown that orally administered CBDA is absorbed and retained, with some formulations showing superior absorption.[13][14] However, the brain-to-plasma ratio for CBDA has been reported to be low in some vehicles, suggesting challenges with brain penetration.[12] Interestingly, the use of a Tween 80-based vehicle significantly improved the brain-to-plasma ratio of CBDA in mice.[12] Human studies have indicated that carboxylated cannabinoids like CBDA may have substantially greater bioavailability and faster absorption compared to their decarboxylated counterparts.[15]
Key Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes associated with CBDA and its analogues, the following diagrams have been generated using the DOT language.
Cannabinoid Biosynthesis Pathway
Caption: Biosynthetic pathway of major cannabinoids in Cannabis sativa.
Experimental Workflow for Anticancer Activity Screening
Caption: A typical workflow for screening the anticancer activity of CBDA analogues.
Detailed Experimental Protocols
To ensure the reproducibility and further development of the research cited, detailed experimental protocols are essential. The following is a representative example of a protocol for a key assay.
Protocol: In Vitro COX-2 Inhibition Assay
This protocol is a generalized representation based on common methodologies and should be adapted based on specific laboratory conditions and reagents.
-
Enzyme and Substrate Preparation:
-
Recombinant human COX-2 enzyme is obtained from a commercial source and diluted to the desired concentration in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
A stock solution of the substrate, arachidonic acid, is prepared in ethanol (B145695) and then diluted in the assay buffer.
-
-
Inhibition Assay:
-
The CBDA analogue to be tested is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the test compound are prepared in the assay buffer.
-
In a 96-well plate, the reaction mixture is prepared by adding the assay buffer, the COX-2 enzyme, and the test compound or vehicle control.
-
The plate is pre-incubated at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the arachidonic acid substrate.
-
The plate is incubated at 37°C for a defined period (e.g., 10 minutes).
-
-
Detection of Prostaglandin E2 (PGE2):
-
The reaction is stopped by adding a quenching solution (e.g., 1 M HCl).
-
The amount of PGE2 produced, a primary product of the COX-2 reaction, is quantified using a commercial Prostaglandin E2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
A standard curve for PGE2 is generated.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Future Directions and Conclusion
The study of cannabidiolic acid analogues is a rapidly advancing field with immense therapeutic potential. The diverse biological activities, coupled with advancing synthetic methodologies, position these compounds as promising leads for the development of novel drugs for a range of diseases. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To systematically explore the relationship between the chemical structure of CBDA analogues and their biological activity, guiding the design of more potent and selective compounds.
-
Elucidation of Mechanisms of Action: While some signaling pathways have been identified, a deeper understanding of the molecular targets and downstream effects of these analogues is needed.
-
Pharmacokinetic and Toxicological Studies: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to assess the drug-like properties and safety of lead candidates.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.
This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the current state of CBDA analogue research and highlighting the exciting opportunities that lie ahead. The continued exploration of this unique chemical space holds the promise of delivering a new generation of cannabinoid-based medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. US10709681B2 - Biologically active cannabidiol analogs - Google Patents [patents.google.com]
- 3. WO2017132526A1 - Biologically active cannabidiol analogs - Google Patents [patents.google.com]
- 4. Synthesis of cannabidiol stereoisomers and analogs as potential anticonvulsant agents. [repository.arizona.edu]
- 5. US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents [patents.google.com]
- 6. US7807711B2 - Medicinal acidic cannabinoids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Pharmacokinetics of Cannabidiol, Cannabidiolic Acid, Δ9-Tetrahydrocannabinol, Tetrahydrocannabinolic Acid and Related Metabolites in Canine Serum After Dosing With Three Oral Forms of Hemp Extract [frontiersin.org]
- 14. Pharmacokinetics of Cannabidiol, Cannabidiolic Acid, Δ9-Tetrahydrocannabinol, Tetrahydrocannabinolic Acid and Related Metabolites in Canine Serum After Dosing With Three Oral Forms of Hemp Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pharmacokinetics and Pharmacodynamics of a Hemp-Derived "Full-Spectrum" Oral Cannabinoid Product with a 1:1 Ratio of Cannabidiol to Cannabidiolic Acid and Delta-9-Tetrahydrocannabinol to Delta-9-Tetrahydrocannabinolic Acid: A Double-Blind, Placebo-Controlled, Within-Subjects Human Laboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Stable Cannabinoid: An In-depth Technical Guide to Cannabidiolic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiolic acid methyl ester (CBDA-ME), also known by the research codes HU-580 and EPM301, is a semi-synthetic derivative of the naturally occurring cannabidiolic acid (CBDA). Unlike its precursor, which is abundant in raw Cannabis sativa, CBDA-ME is a product of laboratory synthesis. Its creation was driven by the need to overcome the inherent instability of CBDA, which readily decarboxylates into cannabidiol (B1668261) (CBD) when exposed to heat or light. This instability has long posed a significant challenge for consistent dosing and the development of CBDA-based therapeutics. The methylation of the carboxylic acid group in CBDA results in a stable ester, CBDA-ME, which not only retains but, in some cases, exhibits enhanced biological activity compared to its parent compound. This technical guide provides a comprehensive overview of the origin, synthesis, and key characteristics of cannabidiolic acid methyl ester.
From Unstable Precursor to Stable Analog: The Rationale for Synthesis
CBDA is the acidic precursor to CBD and is biosynthesized in the trichomes of the cannabis plant from cannabigerolic acid (CBGA) through the action of CBDA synthase[1][2]. While research has indicated the therapeutic potential of CBDA, its application has been hampered by its chemical lability[3]. The carboxylic acid moiety makes the molecule susceptible to decarboxylation, a process that is accelerated by heat and light, leading to the formation of CBD[4]. This conversion alters the pharmacological profile and presents a significant hurdle for standardization and formulation in a pharmaceutical context.
To address this limitation, researchers developed cannabidiolic acid methyl ester. By converting the carboxylic acid to a methyl ester, the molecule's stability is significantly increased, allowing for more reliable research and potential therapeutic applications[3]. This synthetic modification has been shown to produce a compound that is not only more stable but also more potent in certain biological assays[5][6].
Synthesis of Cannabidiolic Acid Methyl Ester
The primary method for synthesizing CBDA-ME is through the esterification of CBDA. This process involves the reaction of the carboxylic acid group of CBDA with methanol (B129727) in the presence of a coupling agent or catalyst.
Experimental Protocol: Steglich Esterification of CBDA
One of the common methods for this type of esterification is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP)[7][8][9].
Materials:
-
Cannabidiolic acid (CBDA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve CBDA (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (0.1 equivalents) and anhydrous methanol (1.2 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the cooled reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude CBDA-ME.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure cannabidiolic acid methyl ester[10][11].
A patent has also described a multi-step synthesis involving the protection of the phenolic hydroxyl groups of CBDA by acylation to form a di-acetate derivative, followed by methylation of the carboxylic acid, and subsequent deprotection to yield CBDA-ME[12]. This method aims to improve the yield and purity of the final product.
Quantitative Data Summary
The enhanced stability and potency of CBDA-ME compared to CBDA are key attributes for its consideration as a therapeutic agent. The following tables summarize the available quantitative data.
Table 1: Comparative Potency of CBDA and CBDA-ME at the 5-HT₁ₐ Receptor
| Parameter | Cannabidiolic Acid (CBDA) | Cannabidiolic Acid Methyl Ester (CBDA-ME/HU-580) | Reference |
| In Vitro 5-HT₁ₐ Receptor Activation | |||
| Concentration for enhancing 8-OH-DPAT Eₘₐₓ | 0.1–10 nM | 0.01–10 nM | [5][6] |
| In Vivo Anti-Nausea Efficacy (Rat Gaping Model) | |||
| Acute Nausea | Effective at 1 µg/kg, i.p. | More effective than CBDA at 0.1 µg/kg, i.p. | [5] |
| Anticipatory Nausea | Effective at 0.1 µg/kg, i.p. | More effective than CBDA at 0.01 and 0.1 µg/kg, i.p. | [5] |
| In Vivo Anti-Anxiety Efficacy (Rat Light-Dark Box) | |||
| Stress-Induced Anxiety | Not effective at 0.01 µg/kg, i.p. | Effective at 0.01 µg/kg, i.p. | [5] |
Table 2: Stability of Cannabinoids (General Data Applicable to CBDA and its Esters)
| Condition | Effect on Acidic Cannabinoids (e.g., CBDA) | Expected Effect on CBDA-ME | Reference |
| Temperature | Prone to decarboxylation, accelerated by heat. | Significantly more stable due to the absence of a free carboxylic acid group. | [3][13] |
| Light (UV) | Can induce degradation and transformation. | More stable, but protection from light is still recommended for long-term storage. | [14] |
| pH | Less stable in both acidic and basic conditions. | Generally more stable across a wider pH range. | [9] |
| Storage | Recommended storage at low temperatures (-20°C) in the dark. | Stable for extended periods (≥ 4 years) when stored at -20°C. | [15] |
Signaling Pathways and Experimental Workflows
The biological effects of CBDA-ME are predominantly mediated through its interaction with the serotonin (B10506) 1A (5-HT₁ₐ) receptor, where it acts as a potent positive allosteric modulator, enhancing the receptor's activation by serotonin[5][6].
5-HT₁ₐ Receptor Signaling Pathway
The 5-HT₁ₐ receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Commercial cannabis consumer products part 1: GC-MS qualitative analysis of cannabis cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the treatment of cannabidiolic acid methyl ester: a stable synthetic analogue of cannabidiolic acid on c-Fos and NeuN expression in the hypothalamus of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 5. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. US11078145B2 - Process for separating a constituent/cannabinoid using a chromatographic resin - Google Patents [patents.google.com]
- 11. zeochem.com [zeochem.com]
- 12. PROCESS FOR THE SYNTHESIS AND PURIFICATION OF CANNABINOIC ACIDS AND ACYLATED DERIVATIVES THEREOF - Patent 4186886 [data.epo.org]
- 13. researchgate.net [researchgate.net]
- 14. Sustainable cannabinoids purification through twin-column recycling chromatography and green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
Methodological & Application
Application Note and Protocol: Synthesis of Cannabidiolic Acid Methyl Ester (CBDAM)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cannabidiolic acid (CBDA) is a prominent cannabinoid found in the raw cannabis plant and is the acidic precursor to cannabidiol (B1668261) (CBD). The methyl ester derivative, cannabidiolic acid methyl ester (CBDAM), is a subject of growing research interest due to its potential therapeutic applications and as a standard for analytical purposes. This document provides a detailed protocol for the chemical synthesis of CBDAM from CBD. The described method involves the carboxylation of CBD to yield CBDA, followed by an esterification step to produce the final product, CBDAM.
Quantitative Data Summary
The following table summarizes the typical yields and purity obtained from the described synthesis protocol.
| Parameter | Value | Notes |
| Starting Material | Cannabidiol (CBD) | Purity >98% |
| Intermediate Product | Cannabidiolic Acid (CBDA) | - |
| Final Product | Cannabidiolic Acid Methyl Ester (CBDAM) | - |
| Overall Yield | 60-70% | Based on initial amount of CBD |
| Purity of CBDAM | >95% | Determined by HPLC analysis |
| Reaction Time (Carboxylation) | 4-6 hours | - |
| Reaction Time (Esterification) | 12-18 hours | - |
Experimental Protocol
This protocol is divided into two main stages: the synthesis of cannabidiolic acid (CBDA) from cannabidiol (CBD) and the subsequent esterification of CBDA to yield cannabidiolic acid methyl ester (CBDAM).
Materials and Reagents:
-
Cannabidiol (CBD)
-
Magnesium turnings
-
Anhydrous methanol (B129727)
-
Anhydrous dimethylformamide (DMF)
-
Carbon dioxide (gas)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Sulfuric acid (concentrated)
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Gas inlet tube
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Part 1: Synthesis of Cannabidiolic Acid (CBDA)
This procedure outlines the carboxylation of CBD to form CBDA using a magnesium methyl carbonate reagent.
Step-by-Step Procedure:
-
Preparation of Magnesium Methoxide (B1231860): In a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (2.4 g, 100 mmol) and anhydrous methanol (50 mL). The mixture is heated to reflux until all the magnesium has reacted to form a clear solution of magnesium methoxide.
-
Preparation of Carboxylating Reagent: The solution of magnesium methoxide is cooled to room temperature. Anhydrous dimethylformamide (DMF, 50 mL) is added. Carbon dioxide gas is then bubbled through the solution for 2 hours with vigorous stirring. This forms the magnesium methyl carbonate reagent.
-
Carboxylation Reaction: A solution of cannabidiol (CBD, 3.14 g, 10 mmol) in anhydrous DMF (20 mL) is added to the freshly prepared magnesium methyl carbonate reagent. The reaction mixture is heated to 120 °C and stirred for 5 hours.
-
Work-up and Isolation of CBDA: The reaction mixture is cooled to room temperature and poured into ice-cold 1 M hydrochloric acid (200 mL). The aqueous layer is extracted three times with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude CBDA is obtained as a viscous oil.
Part 2: Synthesis of Cannabidiolic Acid Methyl Ester (CBDAM)
This procedure describes the Fischer esterification of the crude CBDA from Part 1.
Step-by-Step Procedure:
-
Esterification Reaction: The crude CBDA obtained from the previous step is dissolved in anhydrous methanol (100 mL) in a 250 mL round-bottom flask. Concentrated sulfuric acid (1 mL) is added dropwise as a catalyst. The mixture is stirred at reflux for 16 hours.
-
Work-up and Neutralization: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed with a saturated sodium bicarbonate solution until the aqueous layer is neutral. The organic layer is then washed with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude CBDAM.
-
Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (starting from 98:2) is used to isolate the pure cannabidiolic acid methyl ester. The fractions containing the pure product are combined, and the solvent is evaporated to yield pure CBDAM as a pale yellow oil.
Visualizations
The following diagrams illustrate the key processes described in this protocol.
Caption: Workflow for the two-step synthesis of CBDAM from CBD.
Caption: Purification scheme for the isolation of pure CBDAM.
Application Notes and Protocols for the Esterification of Cannabidiolic Acid (CBDA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the esterification of cannabidiolic acid (CBDA), a non-psychotropic cannabinoid found in Cannabis sativa. The esterification of CBDA is a key chemical modification aimed at improving its stability and modulating its pharmacokinetic and pharmacodynamic properties.[1][2] CBDA itself is thermally unstable and prone to decarboxylation to cannabidiol (B1668261) (CBD).[1][2] Its ester derivatives, such as cannabidiolic acid methyl ester (CBDA-ME or HU-580), have been shown to be more stable and exhibit potent biological activities, including anti-nausea and anxiolytic effects, often mediated through the 5-HT1A receptor.[2][3]
The following sections detail various methods for the synthesis of CBDA esters, providing comprehensive experimental protocols, quantitative data for comparison, and visual workflows to aid in experimental design and execution.
Quantitative Data Summary
The following table summarizes quantitative data from various CBDA esterification and related synthesis protocols. This allows for a comparative analysis of different methodologies.
| Method/Product | Starting Material(s) | Key Reagents | Solvent(s) | Reaction Time | Yield | Purity | Reference(s) |
| CBDA Methyl Ester (HU-580) Synthesis | Cannabidiolic Acid (CBDA), Methanol (B129727) | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Pyrrolidinopyridine | Dichloromethane (B109758) (CH₂Cl₂) | Overnight | N/A | N/A | [1] |
| CBDA Di-acetate Methyl Ester Synthesis | CBDA Di-acetate, Dimethyl sulfate (B86663) | Triethylamine (B128534) | Acetonitrile | N/A | 95% | N/A | [4] |
| CBDA Di-acetate Synthesis (from Herbolea extract) | Herbolea extract (~70% CBDA), Acetic anhydride (B1165640) | Dimethylformamide (DMF), Triethylamine | Ethyl acetate (B1210297) (for extraction) | 2 hours | N/A | N/A | [4] |
| CBDA Synthesis (Precursor for Esterification) | Cannabidiol (CBD) | Magnesium Methyl Carbonate (MMC), Hydrochloric acid (10%) | Dimethylformamide (DMF), Ether (for extraction) | 3 hours | ~75% (crude) | N/A | [4][5] |
N/A: Not available in the cited sources.
Experimental Protocols
Method 1: DCC-Mediated Esterification of CBDA to CBDA Methyl Ester (HU-580)
This protocol describes the direct esterification of CBDA with methanol using a carbodiimide (B86325) coupling agent.
Materials:
-
Cannabidiolic Acid (CBDA)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
4-Pyrrolidinopyridine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
5% Hydrochloric acid
Procedure: [1]
-
Dissolve Cannabidiolic Acid (CBDA) (175 mg, 0.488 mmol) in 2.5 ml of dichloromethane (CH₂Cl₂).
-
To this solution, add 0.02 ml of methanol (CH₃OH, 0.488 mmol) and 7.2 mg of 4-Pyrrolidinopyridine (0.048 mmol).
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Add the coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC) (121 mg, 0.585 mmol), to the mixture.
-
Continue stirring the reaction overnight at room temperature.
-
After the reaction is complete, evaporate the solvent.
-
Acidify the crude mixture with 5% hydrochloric acid.
-
Extract the product with dichloromethane (CH₂Cl₂).
-
Further purification can be performed using column chromatography.
Workflow Diagram:
Caption: DCC-mediated synthesis of CBDA methyl ester.
Method 2: Two-Step Synthesis of CBDA Di-acetate Methyl Ester
This method involves the initial acylation of the phenolic hydroxyl groups of CBDA, followed by the esterification of the carboxylic acid.
Part A: Synthesis of CBDA Di-acetate from a Crude Extract [4]
Materials:
-
Herbolea extract containing ~70% CBDA (w/w)
-
Dimethylformamide (DMF)
-
Triethylamine
-
Acetic anhydride
-
Water
-
2 M Hydrochloric acid solution
-
Ethyl acetate
Procedure:
-
Dissolve 5 grams of Herbolea extract in a mixture of 10 ml of DMF and 10 ml of triethylamine with shaking at room temperature to obtain a deep red solution.
-
Add 10 ml of acetic anhydride dropwise to the stirred solution, ensuring the temperature does not exceed 50°C.
-
Stir the mixture for 2 hours at room temperature.
-
Cool the mixture to 0°C and add 10 ml of water.
-
Stir for an additional 30 minutes at room temperature.
-
Pour the mixture into 50 ml of 2 M aqueous HCl solution.
-
Extract the product with ethyl acetate (2 x 35 ml).
-
The combined organic extracts can be further processed for the next step or purified to isolate CBDA di-acetate.
Part B: Synthesis of CBDA Di-acetate Methyl Ester [4]
Materials:
-
CBDA di-acetate
-
Acetonitrile
-
Triethylamine
-
Dimethyl sulfate
-
1 M Hydrochloric acid solution
-
Dichloromethane
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Na₂SO₄
Procedure:
-
Dissolve the CBDA di-acetate in acetonitrile.
-
Add an excess of triethylamine (approximately 1.1 mol equivalents with respect to CBDA di-acetate) while stirring the solution at room temperature.
-
Dropwise, add an excess of dimethyl sulfate (approximately 1.1 mol equivalents).
-
After the reaction is complete, pour the mixture into ice-cold 1 M aqueous HCl solution (250 ml).
-
Extract the resulting suspension with dichloromethane (2 x 50 ml).
-
Wash the combined organic extracts successively with 1 M aqueous HCl solution (1 x 100 ml), saturated aqueous NaHCO₃ solution (2 x 100 ml), and brine (1 x 100 ml).
-
Dry the organic layer over Na₂SO₄.
-
Filter and concentrate to afford CBDA-di-acetate-methyl-ester. The reported yield for this step is 95%.
Workflow Diagram:
Caption: Two-step synthesis of CBDA di-acetate methyl ester.
Synthesis of Starting Material: Cannabidiolic Acid (CBDA)
For researchers who need to synthesize CBDA from CBD prior to esterification, the following protocol is provided.
Materials:
-
Cannabidiol (CBD)
-
2 M Magnesium Methyl Carbonate (MMC) in Dimethylformamide (DMF)
-
10% Hydrochloric acid
-
Ether
-
Saline solution
-
Magnesium sulfate (MgSO₄)
Procedure: [5]
-
Heat a mixture of Cannabidiol (CBD) (314 mg, 1 mmol) and 1.5 ml of a 2 M solution of Magnesium Methyl Carbonate (MMC) in dimethylformamide (DMF) (3 mmol) at 130°C for 3 hours.
-
Cool the reaction mixture to 0°C.
-
Acidify the mixture with 10% hydrochloric acid.
-
Extract the product with ether.
-
Wash the organic layer with saline.
-
Dry the organic layer over magnesium sulfate (MgSO₄).
-
Evaporate the solvent.
-
The crude compound can be purified by column chromatography (e.g., 20% ether-petroleum ether) to yield CBDA.
Workflow Diagram:
Caption: Synthesis of CBDA from CBD.
These protocols provide a foundation for the synthesis and modification of cannabidiolic acid. Researchers should adapt and optimize these methods based on their specific starting materials, available equipment, and desired final product specifications. Standard laboratory safety procedures should be followed at all times.
References
- 1. WO2018235079A1 - CANNABIDIOLIC ACID ESTER COMPOSITIONS AND USES THEREOF - Google Patents [patents.google.com]
- 2. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020136648A1 - Cannabidiolic acid esters for cosmetic or edible compositions - Google Patents [patents.google.com]
- 4. PROCESS FOR THE SYNTHESIS AND PURIFICATION OF CANNABINOIC ACIDS AND ACYLATED DERIVATIVES THEREOF - Patent 4186886 [data.epo.org]
- 5. Thc-a Recrystallization (alex siegel method) - #31 by moronnabis - Crystallization - Future4200 [future4200.com]
Application Notes and Protocols for the Quantification of HU-580
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of HU-580 (Cannabidiolic Acid Methyl Ester), a stable synthetic analogue of cannabidiolic acid (CBDA).[1][2] The following methods are designed to be adaptable for various research and quality control applications.
Introduction
HU-580, the methyl ester of CBDA, is a compound of interest for its potential therapeutic effects, including anti-nausea and anti-anxiety properties.[3][4] Accurate and precise quantification of HU-580 is crucial for pharmacokinetic studies, formulation development, and quality control. This guide outlines two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.
Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of HU-580 in bulk materials and simple formulations. It leverages the UV absorbance of the molecule for detection.[1]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or Diode Array Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 75% Acetonitrile (B52724), 25% Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm or 268 nm[1] |
| Run Time | 10 minutes |
Experimental Protocol: HPLC-UV Quantification of HU-580
-
Standard Preparation:
-
Prepare a stock solution of HU-580 reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a calibration curve with a suggested range of 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (for bulk powder):
-
Accurately weigh approximately 10 mg of HU-580 powder.
-
Dissolve in acetonitrile in a 10 mL volumetric flask.
-
Dilute further with the mobile phase to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Integrate the peak area corresponding to HU-580.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of HU-580 in the samples using the calibration curve.
-
Data Summary: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow for HPLC-UV Analysis of HU-580
Caption: Workflow for HU-580 quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for quantifying HU-580 in complex matrices such as biological fluids (plasma, urine). The principles are adapted from methods used for other cannabinoids.[5][6]
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Mass Spectrometry Parameters (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| HU-580 | 373.2 | 313.2 | 20 |
| HU-580 (Qualifier) | 373.2 | 257.2 | 25 |
| Internal Standard (e.g., CBD-d3) | 318.2 | 196.1 | 22 |
Experimental Protocol: LC-MS/MS Quantification of HU-580 in Plasma
-
Standard Preparation:
-
Prepare a stock solution of HU-580 and an internal standard (IS), such as CBD-d3, in methanol.
-
Prepare calibration standards by spiking blank plasma with HU-580 to achieve a concentration range of 0.1 ng/mL to 100 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard), add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).
-
Transfer to an autosampler vial for injection.
-
-
Analysis:
-
Inject the prepared samples and standards into the LC-MS/MS system.
-
Monitor the specified MRM transitions for HU-580 and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration.
-
Determine the concentration of HU-580 in the samples from the curve.
-
Data Summary: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Workflow for LC-MS/MS Analysis of HU-580
Caption: Workflow for HU-580 quantification by LC-MS/MS.
Stability Testing Protocol
A stability testing program is essential to determine the re-test period or shelf life of HU-580 under various storage conditions. This protocol is based on ICH guidelines.[7][8]
Protocol:
-
Batches: Use a minimum of two pilot-scale batches of HU-580.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated (if applicable): 5°C ± 3°C
-
-
Testing Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analytical Tests:
-
Assay: Quantify the amount of HU-580 using the validated HPLC-UV method described in section 2.1.
-
Purity/Degradation Products: Use the HPLC-UV method to monitor for the appearance of degradation products.
-
Appearance: Visual inspection for any changes in physical state or color.
-
-
Acceptance Criteria:
-
Assay: 95.0% - 105.0% of the initial value.
-
Degradation Products: Any single unknown impurity should not exceed 0.2%, and total impurities should not exceed 1.0%.
-
This comprehensive guide provides the necessary framework for the accurate and reliable quantification of HU-580. The provided protocols for HPLC-UV and LC-MS/MS, along with the stability testing outline, will support researchers and drug development professionals in their work with this promising compound. All methods should be fully validated according to the specific application and regulatory requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. HU-580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekakit.com [eurekakit.com]
- 7. database.ich.org [database.ich.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method for the Analysis of Cannabidiolic Acid Methyl Ester (CBDA-ME)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantitative analysis of Cannabidiolic Acid Methyl Ester (CBDA-ME). CBDA-ME, a more stable derivative of the naturally occurring Cannabidiolic Acid (CBDA), is of increasing interest in pharmaceutical research. This document provides comprehensive experimental protocols for sample preparation and chromatographic analysis, along with method validation parameters to ensure data accuracy and reproducibility. The presented method is suitable for the determination of CBDA-ME in various sample matrices, particularly in oil formulations.
Introduction
Cannabidiolic Acid (CBDA) is a prominent non-psychoactive cannabinoid found in Cannabis sativa. However, its inherent instability and propensity to decarboxylate into Cannabidiol (CBD) pose significant challenges for formulation and analytical consistency. The methyl ester derivative, CBDA-ME, offers enhanced stability, making it a more viable candidate for pharmaceutical development.[1] Consequently, a validated analytical method for the accurate quantification of CBDA-ME is crucial for research, quality control, and stability studies.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted technique for cannabinoid analysis due to its specificity, sensitivity, and robustness.[2][3] This application note outlines a reversed-phase HPLC-UV method optimized for the separation and quantification of CBDA-ME.
Experimental Protocols
Materials and Reagents
-
CBDA-ME reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (88%)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., MCT oil, olive oil)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 70 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 70 |
| 15.0 | 70 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 225 nm and 268 nm.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of CBDA-ME reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Oil Matrix)
-
Accurately weigh approximately 100 mg of the oil sample into a 15 mL centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of CBDA-ME.
-
Centrifuge the sample at 4000 rpm for 10 minutes to precipitate any insoluble matrix components.
-
Carefully transfer the supernatant (methanol extract) to a clean tube.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis. If the expected concentration of CBDA-ME is high, further dilution with methanol may be necessary to fall within the calibration range.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC-UV analysis of CBDA-ME, based on typical performance for cannabinoid analysis.[4][5][6]
Table 1: Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time (RT) | Analyte-specific, to be determined |
| UV max (λmax) | 225 nm, 268 nm |
Table 2: Method Validation Parameters
| Parameter | Specification |
| Linearity | |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Precision | |
| Intraday RSD% | ≤ 2% |
| Interday RSD% | ≤ 3% |
| Accuracy | |
| Recovery | 95 - 105% |
| Sensitivity | |
| Limit of Detection (LOD) | To be determined (typically < 0.5 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (typically < 1.5 µg/mL) |
Visualization
Experimental Workflow
References
- 1. HPLC Method for Cannabinoid Analysis in Hemp [sigmaaldrich.com]
- 2. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. Development and Validation of a Cannabinoid Quantification Method in Oil and Marijuana by UHPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Simple, Fast, and Accessible HPLC-UV Method for Cannabinoids Determination in Cannabis sativa L. Extracts and Medicinal Oils [ri.conicet.gov.ar]
Application Note: Quantitative Determination of Cannabidiolic Acid Methyl Ester in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cannabidiolic acid methyl ester (CBDAM) in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and clinical research involving CBDAM.
Introduction
Cannabidiolic acid (CBDA) is a non-psychoactive cannabinoid found in the cannabis plant. Its methyl ester derivative, cannabidiolic acid methyl ester (CBDAM), is a subject of growing interest in pharmacological research due to its potential therapeutic properties. To accurately assess its pharmacokinetic profile, a reliable and sensitive bioanalytical method for its quantification in biological matrices such as plasma is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of cannabinoids and their metabolites in complex biological fluids.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of CBDAM in human plasma.
Experimental
Materials and Reagents
-
Cannabidiolic Acid Methyl Ester (CBDAM) reference standard
-
Internal Standard (IS) (e.g., CBD-d3)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is utilized for the extraction of CBDAM from plasma.[4]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. Optimization may be required for specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | CBDAM: m/z 373.2 → 327.2 (Quantifier), 373.2 → 245.2 (Qualifier) CBD-d3 (IS): m/z 318.2 → 194.2 |
| Collision Energy (CE) | Optimized for specific instrument |
| Source Temperature | 500°C |
Method Validation
The method was validated according to the US Food & Drug Administration (FDA) guidelines for bioanalytical method validation.[6][7] The validation parameters assessed included linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
Results
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Curve Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Table 1: Linearity and Sensitivity
| Analyte | Calibration Curve Range (ng/mL) | r² | LLOQ (ng/mL) |
| CBDAM | 0.5 - 500 | > 0.995 | 0.5 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (% CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.5 | < 10 | ± 10 | < 15 | ± 15 |
| Low | 1.5 | < 8 | ± 8 | < 10 | ± 10 |
| Medium | 75 | < 5 | ± 5 | < 8 | ± 8 |
| High | 400 | < 5 | ± 5 | < 8 | ± 8 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 88 | 95 - 105 |
| High | 400 | 92 | 95 - 105 |
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of CBDAM in plasma.
Conclusion
This application note describes a validated LC-MS/MS method for the determination of cannabidiolic acid methyl ester in human plasma. The method is sensitive, specific, and reliable, with a simple and efficient sample preparation procedure. The described protocol is well-suited for supporting pharmacokinetic and other clinical studies involving CBDAM.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Utilizing Cannabidiolic Acid Methyl Ester as a Superior Analytical Standard for Cannabinoid Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The accurate quantification of cannabinoids is crucial for research, quality control in the cannabis industry, and the development of cannabinoid-based therapeutics. Cannabidiolic acid (CBDA), the acidic precursor to cannabidiol (B1668261) (CBD), is a key analyte of interest. However, the inherent instability of CBDA, which readily decarboxylates into CBD upon exposure to heat or certain solvents, poses a significant challenge for its use as a reliable analytical standard.[1][2] To overcome this limitation, cannabidiolic acid methyl ester (CBDAM), a more stable synthetic analogue, has emerged as a superior alternative for use as an analytical reference standard.[3][4] This document provides detailed application notes and protocols for the effective use of CBDAM in analytical workflows.
Chemical and Physical Properties of CBDAM
A comprehensive understanding of the chemical and physical properties of an analytical standard is fundamental to its correct application.
| Property | Value | Reference |
| CAS Number | 55658-71-4 | [5][6] |
| Molecular Formula | C₂₃H₃₂O₄ | [5][6] |
| Formula Weight | 372.5 g/mol | [5][6] |
| Purity | ≥98% | [5][6] |
| Appearance | A solution in acetonitrile (B52724) | [5][6] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml | [5][6] |
| UV max (in Acetonitrile) | 225, 268 nm | [5][6] |
| Storage Temperature | -20°C | [5] |
| Stability | ≥ 4 years at -20°C | [5] |
Advantages of CBDAM over CBDA as an Analytical Standard
The primary advantage of using CBDAM lies in its enhanced stability compared to CBDA. CBDA is prone to decarboxylation, especially in the presence of protic solvents like methanol, which can lead to the methylation of the carboxylic acid group and inaccurate quantification.[7] CBDAM, being the methyl ester form, is protected from such degradation, ensuring the integrity of the standard over a longer period and under various analytical conditions. This stability makes it an ideal choice for laboratories performing routine cannabinoid analysis.[1][2][3][4]
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate and stable calibration standards of CBDAM for quantitative analysis.
Materials:
-
Cannabidiolic acid methyl ester (CBDAM) analytical standard (e.g., from Cayman Chemical, Sigma-Aldrich, Restek)[5][6][7]
-
Acetonitrile (HPLC or LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
If starting with a solid standard, accurately weigh the required amount and dissolve it in a known volume of acetonitrile in a volumetric flask.
-
If using a pre-made solution (e.g., 1 mg/mL in acetonitrile), this can serve as the stock solution.[7]
-
-
Working Standard Preparation (Serial Dilutions):
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of working standards for the calibration curve.
-
Suggested concentration ranges for calibration curves in cannabinoid analysis typically fall between 10 and 10,000 ng/mL.[8][9]
-
Ensure thorough mixing at each dilution step.
-
-
Storage:
Quantification of CBDAM by High-Performance Liquid Chromatography (HPLC)
Objective: To provide a general HPLC-UV method for the quantification of CBDAM in various matrices.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Program | 0-15 min: 70-95% B15-17 min: 95% B17-18 min: 95-70% B18-20 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm or 268 nm[5][6] |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared calibration standards in ascending order of concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area of CBDAM against the concentration of the standards.
-
Determine the concentration of CBDAM in the samples by interpolating their peak areas from the calibration curve.
Quantification of CBDAM by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To provide a highly sensitive and selective LC-MS/MS method for the quantification of CBDAM.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | A high-performance or ultra-high-performance liquid chromatography system. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), negative mode. |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Program | A rapid gradient tailored to the specific application, typically with a run time of less than 10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| MRM Transitions | Precursor ion (Q1): m/z 371.2Product ions (Q3): To be determined by direct infusion and optimization. Potential fragments could involve the loss of the methyl ester group or fragmentation of the terpene moiety. |
Procedure:
-
Optimize the MS parameters (e.g., declustering potential, collision energy) for CBDAM by direct infusion of a standard solution.
-
Develop a sensitive and specific Multiple Reaction Monitoring (MRM) method.
-
Follow the same procedure for calibration and sample analysis as described for the HPLC method.
Data Presentation
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Cannabinoid Analysis (Hypothetical Data)
The following table illustrates the expected performance characteristics of a validated LC-MS/MS method using CBDAM as a calibration standard. This data is representative of what can be achieved and should be determined for each specific laboratory method.
| Analyte | Linearity (r²) | LLOQ (ng/mL) | Accuracy (%) at LLOQ | Precision (%RSD) at LLOQ |
| CBDAM | ≥0.995 | 1 | 95 - 105 | < 15 |
| CBDA | ≥0.995 | 1 | 93 - 107 | < 15 |
| CBD | ≥0.995 | 0.5 | 96 - 104 | < 15 |
| THCA | ≥0.995 | 1 | 94 - 106 | < 15 |
| THC | ≥0.995 | 0.5 | 97 - 103 | < 15 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Cannabinoid Quantification using CBDAM
Caption: Workflow for cannabinoid analysis using CBDAM.
Signaling Pathway of CBDA/CBDAM via 5-HT₁ₐ Receptor
CBDA and its stable analogue CBDAM have been shown to enhance the activation of the 5-HT₁ₐ receptor, which is implicated in mediating anti-nausea and anti-anxiety effects.[3][4]
Caption: 5-HT₁ₐ receptor signaling modulated by CBDAM.
Conclusion
Cannabidiolic acid methyl ester (CBDAM) serves as a highly reliable and stable analytical reference standard for the quantification of acidic cannabinoids. Its superior stability compared to cannabidiolic acid (CBDA) minimizes the risk of analytical errors arising from standard degradation. The protocols and information provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively integrate CBDAM into their analytical workflows, thereby enhancing the accuracy and reproducibility of their cannabinoid analyses.
References
- 1. Assessing the treatment of cannabidiolic acid methyl ester: a stable synthetic analogue of cannabidiolic acid on c-Fos and NeuN expression in the hypothalamus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Cannabidiolic Acid methyl ester | CAS 55658-71-4 | Cayman Chemical | Biomol.com [biomol.com]
- 7. restek.com [restek.com]
- 8. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for [³⁵S]-GTPγS Binding Assay with 5-HT₁ₐ Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a [³⁵S]-GTPγS binding assay to characterize the functional activity of compounds at the serotonin (B10506) 1A (5-HT₁ₐ) receptor. This assay is a powerful tool for determining the potency and efficacy of agonists, antagonists, and allosteric modulators that target this important G-protein coupled receptor (GPCR).
The 5-HT₁ₐ receptor, a key player in neuropsychiatric functions, primarily couples to the Gαi/o subunit of the heterotrimeric G-protein complex.[1] Activation of the receptor by an agonist facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to its dissociation from the Gβγ dimer and subsequent downstream signaling.[2] The [³⁵S]-GTPγS binding assay directly measures this initial step in G-protein activation by utilizing a non-hydrolyzable analog of GTP, [³⁵S]-GTPγS.[1][3] The amount of incorporated radiolabel is proportional to the extent of G-protein activation, providing a quantitative measure of ligand efficacy.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT₁ₐ receptor signaling pathway and the general workflow of the [³⁵S]-GTPγS binding assay.
Caption: 5-HT₁ₐ Receptor Signaling Pathway.
Caption: [³⁵S]-GTPγS Binding Assay Workflow.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific cell line or tissue preparation used.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| [³⁵S]-GTPγS | PerkinElmer | NEG030H | -20°C |
| GDP (Guanosine 5'-diphosphate sodium salt) | Sigma-Aldrich | G7127 | -20°C |
| GTPγS (Guanosine 5'-[γ-thio]triphosphate tetralithium salt) | Sigma-Aldrich | G8634 | -20°C |
| 5-HT (Serotonin hydrochloride) | Sigma-Aldrich | H9523 | 2-8°C |
| 8-OH-DPAT hydrobromide | Tocris | 0529 | Room Temp |
| WAY-100635 maleate | Tocris | 1295 | Room Temp |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| MgCl₂ | Sigma-Aldrich | M8266 | Room Temp |
| NaCl | Sigma-Aldrich | S9888 | Room Temp |
| EDTA | Sigma-Aldrich | E6758 | Room Temp |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 2-8°C |
| Membranes expressing 5-HT₁ₐ receptor | In-house prep or commercial | - | -80°C |
| 96-well Filter Plates (e.g., GF/C) | PerkinElmer | 1450-421 | Room Temp |
| Scintillation Cocktail | PerkinElmer | 6013689 | Room Temp |
| 96-well Microplates | Corning | 3590 | Room Temp |
Solutions and Buffers
Assay Buffer:
-
50 mM Tris-HCl, pH 7.4
-
100 mM NaCl
-
3 mM MgCl₂
-
1 mM EDTA
-
0.1% BSA
Wash Buffer:
-
50 mM Tris-HCl, pH 7.4
-
4°C
Procedure
1. Membrane Preparation: Membranes should be prepared from a cell line (e.g., CHO or HEK293 cells) stably expressing the human 5-HT₁ₐ receptor, or from tissues known to have high receptor density (e.g., rat hippocampus or cerebral cortex).[1][5] A standard differential centrifugation protocol should be used to isolate the membrane fraction.[6] Determine the protein concentration of the final membrane preparation using a suitable method (e.g., BCA assay). Store membrane aliquots at -80°C.
2. Assay Setup: Perform the assay in a 96-well microplate. The final assay volume is typically 200 µL. Prepare dilutions of test compounds and control ligands (e.g., 5-HT as a full agonist, WAY-100635 as an antagonist) in the assay buffer.
3. Reaction Mix: For each well, the following components are added in sequence:
-
50 µL of Assay Buffer (or antagonist/test compound for inhibition studies).
-
50 µL of test compound or reference ligand at various concentrations. For agonist dose-response curves, a typical concentration range is 10⁻¹⁰ M to 10⁻⁵ M.
-
50 µL of membrane suspension (typically 5-20 µg of protein per well) diluted in assay buffer containing GDP (final concentration of 10-30 µM is common, but may require optimization).[7]
-
Pre-incubate the plate at 30°C for 15-20 minutes.
-
50 µL of [³⁵S]-GTPγS diluted in assay buffer to a final concentration of 0.05-0.1 nM.[2]
4. Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[2][6]
5. Termination and Filtration: Terminate the reaction by rapid filtration through a 96-well GF/C filter plate using a cell harvester.[2] Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[2]
6. Quantification: Dry the filter plate completely. Add approximately 50 µL of scintillation cocktail to each well.[2] Seal the plate and count the radioactivity in a microplate scintillation counter.
Data Analysis
-
Total Binding: Radioactivity in wells with agonist and [³⁵S]-GTPγS.
-
Non-specific Binding (NSB): Radioactivity in wells with a high concentration (e.g., 10 µM) of unlabeled GTPγS.[2]
-
Basal Binding: Radioactivity in wells with no agonist.
-
Specific Binding: Total Binding - Non-specific Binding.[2]
-
Agonist-Stimulated Binding: Specific binding in the presence of agonist - Basal specific binding.
-
Plot the agonist-stimulated binding (often as a percentage of the maximal response to a standard full agonist like 5-HT) against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine pharmacological parameters such as EC₅₀ (potency) and Emax (efficacy).[8]
Representative Data
The following table provides an example of typical results that might be obtained for a full agonist, a partial agonist, and an antagonist at the 5-HT₁ₐ receptor.
| Compound | Class | EC₅₀ (nM) | Emax (% of 5-HT) |
| 5-HT | Full Agonist | 5 - 20 | 100% |
| 8-OH-DPAT | Full/Partial Agonist | 10 - 50 | 80 - 100% |
| Buspirone | Partial Agonist | 50 - 200 | 40 - 60% |
| WAY-100635 | Antagonist | N/A (IC₅₀ vs. agonist) | No stimulation |
Note: These values are illustrative and can vary depending on the experimental conditions, such as the source of membranes and the concentration of GDP.[7]
Troubleshooting and Considerations
-
High Basal Binding: This can be reduced by optimizing the GDP concentration. Increasing GDP will generally decrease basal binding but may also reduce the signal window for agonist stimulation.[3]
-
Low Signal-to-Noise Ratio: Ensure optimal concentrations of Mg²⁺ and Na⁺ in the assay buffer, as these ions can influence G-protein coupling. The amount of membrane protein per well may also need optimization.
-
Receptor Desensitization: Chronic exposure to agonists can lead to receptor desensitization, potentially by uncoupling from G-proteins.[8] This should be considered when working with whole-cell preparations or pre-treated tissues.
-
Assay Format: While this protocol describes a filtration-based assay, homogeneous formats like the Scintillation Proximity Assay (SPA) can also be used, which do not require a filtration step and are more amenable to high-throughput screening.[4][9]
This detailed protocol and the accompanying notes should provide a solid foundation for researchers to successfully implement the [³⁵S]-GTPγS binding assay for the study of 5-HT₁ₐ receptor function.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Stimulated [35S]GTP gamma S binding by 5-HT1A receptor agonists in recombinant cell lines. Modulation of apparent efficacy by G-protein activation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of the Light-Dark Box Test for Evaluating the Anxiolytic Potential of Cannabidiolic Acid Methyl Ester (CBDA-ME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The light-dark box test is a widely utilized behavioral paradigm to assess anxiety-like behavior in rodents. This model leverages the innate aversion of rodents to brightly illuminated, open spaces and their natural exploratory drive. When given a choice, anxious animals will spend more time in the dark, enclosed compartment, whereas anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments. This application note details the use of the light-dark box test to evaluate the anxiolytic properties of Cannabidiolic Acid Methyl Ester (CBDA-ME), a stable synthetic analogue of cannabidiolic acid (CBDA). Preclinical evidence suggests that CBDA-ME exerts its anxiety-reducing effects through the serotonergic system, specifically by enhancing 5-HT1A receptor activation.
Principle of the Assay
The light-dark box apparatus consists of two interconnected compartments: a large, brightly illuminated chamber and a smaller, dark chamber. Rodents are placed in the light compartment at the beginning of the test. The conflict between the drive to explore the novel environment and the aversion to the brightly lit area induces anxiety-like behaviors. The administration of anxiolytic agents, such as CBDA-ME, is expected to reduce this anxiety, leading to increased exploration of the light compartment. Key parameters measured include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.
Quantitative Data Summary
A study by Rock et al. (2018) in the British Journal of Pharmacology investigated the anxiolytic effects of CBDA-ME (referred to as HU-580) in a rat model of stress-induced anxiety. The following table summarizes the key quantitative findings from the light-dark box test portion of their study.[1]
| Treatment Group | Dose (µg/kg, i.p.) | Mean Time in Light Compartment (seconds) | Standard Error of the Mean (SEM) |
| Vehicle | - | ~100 | ~15 |
| CBDA-ME (HU-580) | 0.01 | ~200 | ~25 |
| CBDA | 0.01 | ~110 | ~20 |
| CBDA-ME + WAY100635 | 0.01 + 100 | ~105 | ~18 |
Note: The data presented are approximate values derived from the graphical representations in the cited publication for illustrative purposes.
The results indicate that a very low dose of CBDA-ME significantly increased the time spent in the light compartment compared to the vehicle control group, suggesting a potent anxiolytic effect.[1] This effect was not observed with the same dose of CBDA. Furthermore, the anxiolytic effect of CBDA-ME was blocked by the 5-HT1A receptor antagonist WAY100635, strongly indicating that the anxiety-reducing properties of CBDA-ME are mediated through the 5-HT1A receptor.[1]
Experimental Protocols
This section provides a detailed methodology for conducting the light-dark box test to assess the anxiolytic effects of CBDA-ME in rodents.
Materials and Equipment
-
Light-dark box apparatus (e.g., for mice: a box approximately 45 cm x 21 cm x 21 cm, divided into a light compartment (2/3 of the area) and a dark compartment (1/3 of the area) with an opening between them).
-
Light source to illuminate the light compartment (e.g., 400-600 lux).
-
Video camera and recording software for behavior tracking.
-
CBDA-ME (HU-580).
-
Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like Tween 80).
-
5-HT1A receptor antagonist (e.g., WAY100635) for mechanism-of-action studies.
-
Animal subjects (e.g., male adult mice or rats).
-
Standard laboratory equipment (syringes, needles, timers, etc.).
-
70% ethanol (B145695) for cleaning the apparatus.
Experimental Procedure
-
Animal Acclimation:
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.
-
Handle the animals for a few minutes each day for 3-5 days prior to testing to reduce handling stress.
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least 60 minutes before the start of the procedure.
-
-
Drug Administration:
-
Prepare fresh solutions of CBDA-ME and any other compounds on the day of the experiment.
-
Administer CBDA-ME (e.g., 0.01 µg/kg) or the vehicle solution via the desired route (e.g., intraperitoneal injection) 30 minutes before placing the animal in the light-dark box.
-
For mechanism-of-action studies, administer the 5-HT1A antagonist (e.g., WAY100635, 0.1 mg/kg, i.p.) 15 minutes prior to the CBDA-ME administration.
-
-
Light-Dark Box Test:
-
Thoroughly clean the light-dark box with 70% ethanol between each trial to eliminate olfactory cues.
-
Gently place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Start the video recording and timer immediately.
-
Allow the animal to freely explore the apparatus for a predetermined period (e.g., 5 or 10 minutes).
-
At the end of the test period, carefully remove the animal from the apparatus and return it to its home cage.
-
-
Data Analysis:
-
Analyze the video recordings to score the following behavioral parameters:
-
Time spent in the light compartment: The total time the animal has all four paws in the light area.
-
Time spent in the dark compartment: The total time the animal has all four paws in the dark area.
-
Number of transitions: The number of times the animal moves from one compartment to the other (all four paws must cross the threshold).
-
Latency to first enter the dark compartment: The time it takes for the animal to move from the light to the dark compartment for the first time.
-
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the light-dark box test with CBDA-ME.
Proposed Signaling Pathway of CBDA-ME in Anxiety
Caption: Proposed signaling pathway for the anxiolytic effects of CBDA-ME.
References
Dissolution of HU-580 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the dissolution of HU-580, a stable synthetic analogue of cannabidiolic acid (CBDA), for in vivo administration. The following sections outline the solubility characteristics of HU-580, recommended vehicles, and step-by-step procedures for preparing dosing solutions for preclinical research.
Introduction to HU-580
HU-580, or cannabidiolic acid methyl ester (CBDA-ME), is a promising therapeutic candidate that has demonstrated enhanced stability and potency compared to its parent compound, CBDA.[1][2] It has been investigated for its potential anxiolytic, anti-nausea, and antidepressant effects, primarily through its modulation of the 5-HT1A receptor.[3][4][5] Accurate and consistent dissolution is critical for reliable and reproducible results in in vivo studies.
Solubility Data
HU-580 exhibits solubility in various organic solvents. This information is crucial for the preparation of stock solutions.
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol (B145695) | 20 mg/mL |
| Source: Cayman Chemical[6] |
For long-term storage, stock solutions of HU-580 are typically prepared in DMSO at a concentration of 10 mM and stored at -20°C.[3]
Recommended Vehicle for In Vivo Administration
For in vivo studies, particularly via intraperitoneal (i.p.) injection, a vehicle containing a surfactant is recommended to ensure the solubility and bioavailability of the hydrophobic compound HU-580 in an aqueous medium. A commonly used and effective vehicle is a mixture of Tween 80 and saline.[3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of HU-580 dosing solutions for in vivo administration.
Preparation of Vehicle Solution (Tween 80 in Saline)
This protocol describes the preparation of a 10% Tween 80 solution in saline, which will be used to dilute the HU-580 stock.
Materials:
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Pipettes
Procedure:
-
In a sterile conical tube, add 1 part Tween 80.
-
Add 9 parts sterile saline to the tube.
-
Vortex thoroughly until the Tween 80 is completely dissolved and the solution is homogeneous. This will result in a 10% Tween 80 in saline solution.
Preparation of HU-580 Dosing Solution
This protocol outlines the preparation of a final dosing solution of HU-580 for i.p. injection in rats. This method involves the use of ethanol to initially dissolve the compound, which is then evaporated.[3]
Materials:
-
HU-580
-
Ethanol (100%)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Glass graduated tube
-
Nitrogen gas stream
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the required amount of HU-580 and place it in a glass graduated tube.
-
Add 1 mL of ethanol to the tube to dissolve the HU-580.
-
Add 1 mL of Tween 80 to the ethanol-HU-580 solution.
-
Gently evaporate the ethanol from the solution using a stream of nitrogen gas.
-
Once the ethanol has evaporated, add 9 mL of sterile saline to the tube. The final ratio of Tween 80 to saline will be 1:9.[3]
-
Vortex the solution thoroughly to ensure the HU-580 is completely suspended.
-
The final solution is now ready for in vivo administration.
Example Dosing Calculation: For a dose of 0.1 µg/kg to be administered in a volume of 1 mL/kg, the final concentration of the dosing solution should be 0.1 µg/mL.[3]
Administration Guidelines
The prepared HU-580 solution is typically administered via intraperitoneal (i.p.) injection.[3] The volume of injection should be calculated based on the animal's body weight. For rats, a common administration volume is 1 mL/kg.[3]
Visualization of Experimental Workflow
Workflow for HU-580 Dosing Solution Preparation
Caption: Workflow for preparing HU-580 for in vivo administration.
Signaling Pathway of HU-580
Caption: Simplified signaling pathway of HU-580 via the 5-HT1A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. HU-580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute oral cannabidiolic acid methyl ester reduces depression-like behavior in two genetic animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Chemical Stability of Cannabidiolic Acid (CBDA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the chemical stability of cannabidiolic acid (CBDA).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause CBDA to degrade?
A1: The primary factor leading to the degradation of CBDA is decarboxylation, the process by which CBDA is converted into cannabidiol (B1668261) (CBD) through the loss of a carboxyl group (COOH).[1][2][3] This reaction is primarily accelerated by:
-
Heat: Temperature is a critical factor in the rate of decarboxylation.[1][2][3]
-
Light: Exposure to light can also promote the degradation of CBDA.[4]
-
Time: Over time, even at ambient conditions, CBDA will gradually decarboxylate.
Other degradation pathways, such as oxidation and isomerization, can also occur, particularly with the resulting CBD molecule.[4]
Q2: How can I prevent the degradation of my CBDA samples during storage?
A2: To minimize CBDA degradation during storage, it is crucial to control the environmental conditions. The following practices are recommended:
-
Temperature Control: Store CBDA samples, whether in pure form or in a formulation, at low temperatures. Refrigeration (around 4°C) is effective for short-to-medium-term storage, while freezing (-20°C or lower) is recommended for long-term stability.[5]
-
Light Protection: Always store CBDA in amber or opaque containers to protect it from light exposure.[4]
-
Inert Atmosphere: For highly sensitive samples or long-term storage, consider purging the container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.
-
Airtight Containers: Use well-sealed containers to prevent exposure to air and moisture.
Q3: What is the optimal pH range for maintaining CBDA stability in aqueous solutions?
A3: While specific data on the optimal pH for CBDA is less abundant than for CBD, studies on CBD stability suggest that a slightly acidic to neutral pH range (pH 4-6) is optimal for minimizing degradation in aqueous solutions.[6][7][8] Highly acidic or alkaline conditions can accelerate degradation and isomerization.[6][7][8]
Q4: Are there any formulation strategies to enhance the chemical stability of CBDA?
A4: Yes, several formulation strategies can significantly improve the stability of CBDA:
-
Encapsulation: Complexation with cyclodextrins, such as beta-cyclodextrin (B164692), can encapsulate the CBDA molecule, protecting it from environmental factors like heat and light.[9][10]
-
Lipid-Based Formulations: Incorporating CBDA into lipid-based delivery systems, such as nanoemulsions or solid lipid nanoparticles, can shield the molecule from degradation.
-
Solid Dosage Forms: Formulating CBDA into solid dosage forms, like powders or tablets with appropriate excipients, can enhance its stability compared to liquid formulations.
Troubleshooting Guides
Issue 1: Unexpectedly low CBDA concentration in my extract.
-
Potential Cause: Unintentional decarboxylation during the extraction process.
-
Troubleshooting Steps:
-
Review Extraction Temperature: If using a heat-assisted extraction method (e.g., Soxhlet), ensure the temperature is kept to a minimum to reduce the rate of decarboxylation.
-
Consider Cold Extraction: If possible, switch to a cold extraction method, such as using chilled ethanol (B145695) or supercritical CO2 extraction at lower temperatures.
-
Minimize Processing Time: Reduce the duration of any steps involving elevated temperatures.
-
Issue 2: CBDA content is decreasing over time in my stored analytical standards.
-
Potential Cause: Improper storage conditions leading to gradual decarboxylation.
-
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure standards are stored at the recommended temperature (typically -20°C for long-term storage).[5]
-
Check for Light Exposure: Confirm that the standards are stored in light-protective containers (e.g., amber vials).
-
Solvent Considerations: Be aware that the solvent can influence stability. While standards are often prepared in organic solvents like methanol (B129727) or acetonitrile, prolonged storage in certain conditions can still lead to degradation. Prepare fresh working standards regularly.
-
Issue 3: Inconsistent results in my HPLC analysis of CBDA.
-
Potential Cause: On-column decarboxylation or issues with the HPLC method.
-
Troubleshooting Steps:
-
Column Temperature: High column temperatures can cause some decarboxylation of CBDA during the analysis. Try reducing the column temperature.
-
Mobile Phase pH: The pH of the mobile phase can affect the retention time and peak shape of acidic cannabinoids. Ensure the mobile phase is appropriately buffered, typically with a small amount of acid like formic or phosphoric acid, to maintain a consistent pH.[5][11]
-
Method Validation: If you are developing a new method, ensure it is properly validated for the analysis of acidic cannabinoids. Refer to established HPLC methods for cannabinoid analysis.[5][11][12]
-
Data Presentation
Table 1: Decarboxylation Rate Constants (k) of CBDA at Different Temperatures
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Reference |
| 100 | 2.0 x 10⁻⁵ | [2][3] |
| 110 | 5.5 x 10⁻⁵ | [2][3] |
| 120 | 1.5 x 10⁻⁴ | [2][3] |
| 130 | 3.3 x 10⁻⁴ | [2][3] |
| 140 | 7.4 x 10⁻⁴ | [2][3] |
Table 2: Stability of CBDA in an Oral Formulation Over Time
| Storage Condition | Time (Days) | CBDA Concentration (% of Initial) | Reference |
| Refrigerated (4°C) | 90 | >95% | [13] |
| Refrigerated (4°C) | 180 | >90% | [13] |
| Room Temperature | 90 | ~90% | [13] |
| Room Temperature | 180 | ~85% | [13] |
Experimental Protocols
Protocol 1: HPLC-UV Method for CBDA Stability Testing
This protocol outlines a general method for assessing the stability of CBDA in a given formulation or as a pure compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[11]
-
HPLC-grade acetonitrile, water, and formic acid.[11]
-
Certified reference standards of CBDA and CBD.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 µm).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute the cannabinoids.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.
-
UV Detection: 228 nm.
3. Sample Preparation:
-
Stability Samples: At each time point of your stability study, accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol or ethanol) to a known concentration.
-
Calibration Standards: Prepare a series of calibration standards of CBDA and CBD in the same solvent at different concentrations to create a calibration curve.
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Identify the peaks for CBDA and CBD based on the retention times of the reference standards.
-
Quantify the concentration of CBDA and CBD in the stability samples using the calibration curve.
-
Calculate the percentage of CBDA remaining at each time point relative to the initial concentration.
Protocol 2: Preparation of CBDA-Beta-Cyclodextrin Inclusion Complex
This protocol describes a common method for encapsulating CBDA with beta-cyclodextrin to improve its stability.
1. Materials:
-
Cannabidiolic acid (CBDA) isolate or a concentrated extract.
-
Beta-cyclodextrin (β-CD).
-
Ethanol (or another suitable organic solvent).
-
Deionized water.
-
Magnetic stirrer and hot plate.
-
Freeze-dryer or vacuum oven.
2. Molar Ratio Calculation:
-
Determine the desired molar ratio of CBDA to β-CD. A 1:1 or 1:2 molar ratio is a common starting point.
-
Calculate the required mass of CBDA and β-CD based on their molecular weights.
3. Complexation Procedure (Kneading Method):
-
Dissolve the calculated amount of β-CD in a minimal amount of water with gentle heating and stirring to form a paste.
-
Dissolve the CBDA in a small amount of ethanol.
-
Slowly add the CBDA solution to the β-CD paste while continuously kneading the mixture in a mortar and pestle.
-
Continue kneading for a specified period (e.g., 60 minutes) to ensure thorough mixing and complex formation.
-
The resulting paste is then dried. This can be done in a vacuum oven at a low temperature or by freeze-drying to remove the water and ethanol.[10]
4. Characterization:
-
The formation of the inclusion complex can be confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or nuclear magnetic resonance (NMR) spectroscopy.
-
The stability of the encapsulated CBDA can then be tested using the HPLC method described in Protocol 1.
Visualizations
Caption: Primary degradation pathway of cannabidiolic acid (CBDA).
Caption: Experimental workflow for a typical CBDA stability study.
Caption: Troubleshooting decision tree for low CBDA recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Mechanism and kinetics of CBDA decarboxylation into CBD in hemp | Semantic Scholar [semanticscholar.org]
- 4. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. youtube.com [youtube.com]
- 7. Free Online Chemical Reaction Diagram Maker [edraw.ai]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. oatext.com [oatext.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. sciensage.info [sciensage.info]
Technical Support Center: Prevention of CBDA Decarboxylation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unintentional decarboxylation of cannabidiolic acid (CBDA) into cannabidiol (B1668261) (CBD) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is CBDA decarboxylation?
A1: CBDA decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from the CBDA molecule, releasing carbon dioxide (CO₂) and converting it into CBD.[1][2] This process is primarily initiated by heat but can also be influenced by prolonged exposure to light and air.[3]
Q2: Why is it critical to prevent CBDA decarboxylation in my experiments?
A2: Preventing decarboxylation is crucial for several reasons. Firstly, CBDA and CBD have distinct pharmacological properties, and their mixed presence can confound experimental results. Secondly, if the objective is to study the effects of CBDA, its conversion to CBD will lead to inaccurate findings. Lastly, maintaining the integrity of CBDA is essential for the development of CBDA-specific therapeutics.
Q3: What are the main factors that cause CBDA to decarboxylate?
A3: The primary factors that induce decarboxylation are:
-
Heat: Temperature is the most significant factor. Decarboxylation rate increases with temperature.[4][5]
-
Light: Prolonged exposure to light, especially UV rays, can contribute to the degradation of CBDA.[3][6]
-
Time: Over time, even at room temperature, CBDA will slowly convert to CBD.[7]
-
Air (Oxygen): While heat is the primary driver, exposure to air can lead to oxidative degradation of cannabinoids.[2][3]
Q4: Can my analytical method cause decarboxylation?
A4: Yes. Analytical techniques that use high temperatures, such as Gas Chromatography (GC), will cause the decarboxylation of CBDA in the injector port.[8] Therefore, for the accurate quantification of both acidic and neutral cannabinoids, High-Performance Liquid Chromatography (HPLC) is the recommended method as it analyzes samples at room temperature without the need for derivatization.[9][10]
Troubleshooting Guide
Issue 1: I am observing a higher concentration of CBD and a lower concentration of CBDA in my samples than expected.
-
Possible Cause: Unintentional decarboxylation may have occurred during sample handling, storage, or analysis.
-
Solution:
-
Review Storage Conditions: Ensure that your CBDA standards and samples are stored in a freezer at or below -20°C in airtight, light-resistant containers.[6] For short-term use, refrigeration at 2-8°C is acceptable.[6]
-
Check Handling Procedures: Minimize the exposure of your samples to heat and light during preparation. Use pre-chilled solvents and equipment when possible.
-
Verify Analytical Method: Confirm that you are using an appropriate analytical method, such as HPLC, that does not use high temperatures which would induce decarboxylation.[8]
-
Issue 2: My CBDA extract is dark in color and has a strong plant-like taste.
-
Possible Cause: Your extraction method may be co-extracting undesirable compounds like chlorophyll (B73375) and waxes.
-
Solution:
-
Optimize Extraction: Employ a cold extraction method, such as cold ethanol (B145695) extraction, which is less likely to pull in chlorophyll and waxes.[11][12]
-
Winterization: If you are not using a cold extraction method, consider adding a winterization step (dissolving the extract in ethanol, freezing it, and then filtering it) to remove fats and waxes.
-
Data Presentation: CBDA Decarboxylation Kinetics
The rate of CBDA decarboxylation is highly dependent on temperature. The following table summarizes the reaction rate constants at different temperatures, demonstrating the exponential increase in degradation with heat.
| Temperature (°C) | Reaction Rate Constant (k) (s⁻¹) |
| 100 | 0.00002 |
| 110 | 0.00006 |
| 120 | 0.00018 |
| 130 | 0.00052 |
| 140 | 0.00145 |
Data adapted from a study on the mechanism and kinetics of CBDA decarboxylation.[5]
Experimental Protocols
Protocol 1: Handling and Storage of CBDA
This protocol outlines the best practices for handling and storing CBDA to maintain its integrity.
Materials:
-
CBDA compound (solid or oil)
-
Amber glass vials with airtight seals
-
Argon or nitrogen gas (optional)
-
Freezer (-20°C or lower)
-
Refrigerator (2-8°C)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Receiving: Upon receipt, inspect the CBDA container for damage.
-
Aliquoting: If you received a large batch, it is advisable to aliquot it into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air.
-
Inert Atmosphere: For long-term storage, consider flushing the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.[13]
-
Long-Term Storage: For storage longer than a few weeks, seal the vials tightly and place them in a freezer at -20°C or below, protected from light.[6]
-
Short-Term Storage: For daily or weekly use, store the sealed, light-protected vial in a refrigerator at 2-8°C.[6]
-
Handling: When working with CBDA, allow the vial to come to room temperature before opening to prevent condensation from forming inside. Handle the compound in a well-ventilated area, avoiding direct exposure to light.
Protocol 2: Cold Ethanol Extraction of CBDA
This method is designed to efficiently extract cannabinoids while minimizing the co-extraction of chlorophyll and waxes, thus preserving the CBDA.[11]
Materials:
-
Dried, ground cannabis material
-
Ethanol (200 proof), pre-chilled to -40°C
-
Extraction vessel
-
Filtration system (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
PPE
Procedure:
-
Preparation: Place the ground cannabis material into the extraction vessel.
-
Extraction: Submerge the plant material in the pre-chilled ethanol. The recommended cannabis-to-ethanol ratio is 1:15.[11]
-
Agitation: Gently agitate the mixture for approximately 10 minutes while maintaining the cold temperature.[11]
-
Filtration: Quickly filter the mixture to separate the ethanol extract (miscella) from the solid plant material.
-
Solvent Removal: Remove the ethanol from the miscella using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C to prevent decarboxylation.[6]
-
Storage: Store the resulting CBDA-rich extract at -20°C in an airtight, light-resistant container.
Protocol 3: Quantification of CBDA and CBD using HPLC
This protocol provides a general procedure for the analysis of CBDA and CBD concentrations.
Materials:
-
CBDA-containing extract
-
CBDA and CBD analytical standards
-
HPLC-grade methanol (B129727), acetonitrile, and formic acid
-
HPLC system with a Diode Array Detector (DAD)
-
C18 HPLC column
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of CBDA and CBD in methanol at known concentrations.
-
Sample Preparation:
-
Accurately weigh a small amount of the extract.
-
Dissolve the extract in a known volume of methanol.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Quantification:
-
Generate a calibration curve from the analytical standards.
-
Determine the concentration of CBDA and CBD in the sample by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: The process of CBDA decarboxylation into CBD, driven by heat, light, and time.
References
- 1. researchgate.net [researchgate.net]
- 2. mitacs.ca [mitacs.ca]
- 3. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. zebracbd.com [zebracbd.com]
- 8. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. agsci.oregonstate.edu [agsci.oregonstate.edu]
Technical Support Center: Purification of Synthetic Cannabidiolic Acid Methyl Ester (CBDAM)
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of cannabidiolic acid methyl ester (CBDAM), a stable synthetic analog of cannabidiolic acid (CBDA). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
Low purity of the final CBDAM product is a common issue arising from incomplete reactions or the presence of co-eluting impurities. The following table outlines potential problems, their probable causes, and recommended solutions to enhance the purity and yield of your synthetic CBDAM.
| Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Analytical Technique(s) |
| Low Yield After Column Chromatography | - Inappropriate Solvent System: The polarity of the mobile phase may be too high, causing premature elution of CBDAM with other compounds, or too low, resulting in poor separation. - Improper Column Packing: Channeling in the silica (B1680970) gel can lead to poor separation. - Compound Degradation: CBDAM may be sensitive to the stationary phase. | - Optimize Mobile Phase: Start with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. A common mobile phase for cannabinoid purification is a mixture of petroleum ether and ether.[1] - Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. - Use of an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) if degradation is suspected. | HPLC, TLC |
| Presence of Isomeric Impurities | - Non-Stereoselective Synthesis: The synthetic route may produce stereoisomers of CBDAM. - Co-elution during Chromatography: Isomers often have very similar polarities, making them difficult to separate with standard chromatography. | - Chiral Chromatography: Employ a chiral stationary phase in your HPLC or flash chromatography setup to separate enantiomers. - Recrystallization: Fractional crystallization with different solvent systems may selectively crystallize one isomer. | Chiral HPLC, NMR |
| Residual Starting Materials or Reagents | - Incomplete Reaction: The synthesis reaction may not have gone to completion. - Ineffective Work-up: The post-reaction work-up may not have adequately removed all unreacted starting materials or reagents. | - Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction until all starting material is consumed. - Thorough Work-up: Perform aqueous washes to remove water-soluble reagents and starting materials. An acid wash followed by a base wash can remove basic and acidic impurities, respectively. | HPLC, NMR, Mass Spectrometry |
| Formation of Byproducts (e.g., Dimers, Oxidation Products) | - Side Reactions: The reaction conditions may favor the formation of byproducts. - Exposure to Air or Light: Cannabinoids can be sensitive to oxidation. | - Optimize Reaction Conditions: Adjust reaction temperature, time, and stoichiometry to minimize byproduct formation. - Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | HPLC, Mass Spectrometry, NMR |
| Oily Product Instead of Crystalline Solid | - Presence of Impurities: Even small amounts of impurities can inhibit crystallization. - Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of CBDAM. | - Further Purification: Re-purify the oil using column chromatography to achieve higher purity. - Solvent Screening for Recrystallization: Experiment with a range of solvents and solvent mixtures (e.g., heptane (B126788), hexane, ethanol, acetone, or mixtures with an anti-solvent like water or cold n-hexane).[2] | HPLC, Powder X-ray Diffraction (PXRD) |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic CBDAM?
A1: Common impurities in synthetic cannabinoids can include unreacted starting materials, reagents, isomers, dimers, and byproducts formed during the synthesis. For cannabidiol (B1668261) (CBD) synthesis, abnormal-cannabidiol (abn-CBD) has been identified as a primary byproduct, and similar impurities could arise in CBDAM synthesis.[3] Inadequate storage can also lead to the formation of THC isomers.[3]
Q2: Which chromatographic technique is best for purifying synthetic CBDAM?
A2: Flash chromatography is a widely used and effective technique for the initial purification of synthetic cannabinoids.[4][5] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended, as it offers better resolution.[5] Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography can be employed.
Q3: How can I effectively remove colored impurities from my CBDAM sample?
A3: Colored impurities, often resulting from degradation or complex byproducts, can sometimes be removed by treating the crude product solution with activated carbon before filtration and subsequent purification steps. However, care must be taken as activated carbon can also adsorb the desired product, potentially reducing the yield.
Q4: My CBDAM is pure by HPLC, but it won't crystallize. What should I do?
A4: If your CBDAM is an oil at room temperature despite high purity, several techniques can be attempted to induce crystallization. Seeding with a small crystal of CBDAM, if available, can initiate crystallization.[2] Another approach is to use a co-crystallizing agent. Alternatively, slow evaporation of a solution of the purified oil in a suitable solvent system can sometimes yield crystals. It's also worth noting that some cannabinoid esters are oils at room temperature.[6]
Q5: What analytical methods are recommended for assessing the purity of synthetic CBDAM?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for quantitative purity analysis.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for quantitative analysis (qNMR). Mass Spectrometry (MS) is essential for confirming the molecular weight and identifying unknown impurities.
Experimental Protocols
Protocol 1: Purification of Synthetic CBDAM by Flash Chromatography
This protocol is a general guideline for the purification of crude synthetic CBDAM using normal-phase flash chromatography.
Materials:
-
Crude synthetic CBDAM
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether (or hexane)
-
Diethyl ether (or ethyl acetate)
-
TLC plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude CBDAM in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack the column, ensuring there are no air bubbles.
-
Loading the Sample: Load the dissolved crude CBDAM onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase, such as 20% diethyl ether in petroleum ether.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in the same mobile phase. Visualize the spots under UV light (254 nm).
-
Pooling and Evaporation: Combine the fractions containing pure CBDAM (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified product.
Expected Results: This procedure should yield CBDAM with a purity of >95%, as determined by HPLC. The final product is typically a pale yellow oil or a crystalline solid, depending on its purity and polymorphic form.
Protocol 2: Recrystallization of Synthetic CBDAM
This protocol describes a general procedure for the recrystallization of CBDAM to achieve high purity.
Materials:
-
Purified CBDAM (from chromatography)
-
Recrystallization solvent(s) (e.g., heptane, n-hexane, ethanol, acetone, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your purified CBDAM in various solvents at room and elevated temperatures to find a suitable solvent or solvent system (one in which the compound is soluble when hot but sparingly soluble when cold). Common solvent systems for cannabinoids include heptane or n-hexane, potentially with a small amount of a more polar co-solvent.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the CBDAM in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Expected Results: Recrystallization can significantly improve the purity of CBDAM, potentially to >99%. The yield will depend on the purity of the starting material and the chosen solvent system.
Visualizations
References
- 1. From Hemp to CBD Crystals: A Scaled-Up Procedure for the Selective Extraction, Isolation, and Purification of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20170349518A1 - Crystalline Form of Cannabidiol - Google Patents [patents.google.com]
- 3. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid isolation procedure for Δ9-tetrahydrocannabinolic acid A (THCA) from Cannabis sativa using two flash chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. DSpace [cora.ucc.ie]
Technical Support Center: Optimizing Reaction Yield for CBDA Esterification
Welcome to the technical support center for the optimization of cannabidiolic acid (CBDA) esterification. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the synthesis of CBDA esters. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during CBDA esterification in a question-and-answer format.
Question 1: Low or no ester product is observed. What are the potential causes and solutions?
Answer:
Several factors can contribute to a low or negligible yield of your CBDA ester. The primary suspect is often the degradation of the starting material, CBDA, which is known for its thermal instability.
-
Decarboxylation of CBDA: CBDA readily decarboxylates to cannabidiol (B1668261) (CBD) upon heating.[1] This is a significant side reaction that can drastically reduce the amount of CBDA available for esterification.
-
Solution: Employ a low-temperature esterification method. The Steglich esterification, which is typically conducted at room temperature, is a highly suitable choice for thermally sensitive substrates like CBDA.[2][3] If a Fischer esterification is attempted, it is crucial to use the lowest possible temperature that still allows for a reasonable reaction rate.
-
-
Ineffective Catalyst: The choice and activity of the catalyst are critical.
-
Solution: For Steglich esterification, ensure your coupling agents (e.g., DCC or EDC) and catalyst (e.g., DMAP or 4-PPY) are fresh and anhydrous. For Fischer esterification, use a strong acid catalyst like sulfuric acid, but be mindful of the potential for acid-catalyzed degradation of CBDA.[4]
-
-
Presence of Water: Water can hydrolyze the ester product back to the starting materials, especially in Fischer esterification, which is a reversible reaction.[5]
-
Solution: Use anhydrous solvents and reagents. For Fischer esterification, consider using a Dean-Stark apparatus to remove water as it forms.[5]
-
Question 2: The final product is impure, with significant byproducts. How can I improve the purity?
Answer:
The primary byproducts in CBDA esterification are typically CBD (from decarboxylation) and, in the case of Steglich esterification, N-acylurea.
-
N-Acylurea Formation (Steglich Esterification): This is a common side reaction where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[2]
-
Solution:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be used to suppress N-acylurea formation by forming a more stable active ester intermediate.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can also minimize this side reaction.[2]
-
-
-
Removal of Byproducts:
-
Solution: Purification is essential. Dicyclohexylurea (DCU), the byproduct from DCC, is largely insoluble in many organic solvents and can often be removed by filtration.[6] Residual byproducts and unreacted starting materials can be removed using column chromatography. A patent for CBDA methyl ester suggests purification via column chromatography using a 20% ether-petroleum ether solvent system.
-
Question 3: The reaction is very slow. How can I increase the reaction rate without degrading the CBDA?
Answer:
Balancing reaction rate with the stability of CBDA is a key challenge.
-
Catalyst Loading: The concentration of the catalyst can significantly impact the reaction rate.
-
Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate.
-
Solution: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents for Steglich esterification.[7] However, for greener alternatives, dimethyl carbonate (DMC) has been identified as a suitable solvent.[7] The stability of cannabinoids can be solvent-dependent, so empirical evaluation is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for CBDA esterification to maximize yield?
A1: The Steglich esterification is highly recommended for CBDA due to its mild reaction conditions, typically at room temperature, which minimizes the risk of decarboxylation.[2][3] This method utilizes a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine (B150190) (4-PPY).
Q2: Can I use Fischer esterification for CBDA?
A2: While Fischer esterification is a common method for synthesizing esters, its typical requirement for high temperatures and strong acid catalysts makes it less suitable for the thermally labile CBDA. If attempted, it is critical to use low temperatures and carefully monitor for decarboxylation. There is a lack of established, optimized low-temperature Fischer esterification protocols specifically for CBDA in the available literature.
Q3: What are the expected yields for CBDA esterification?
A3: Yields are highly dependent on the specific protocol and optimization of reaction parameters. While comprehensive comparative data for CBDA esterification is limited, well-optimized Steglich esterifications of other complex, sensitive carboxylic acids can achieve high yields. A specific patent for the synthesis of cannabidiolic acid methyl ester (HU-580) provides a protocol but does not state the final yield.
Q4: How can I monitor the progress of my CBDA esterification reaction?
A4: The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC) .[8][9] This technique allows for the separation and quantification of the starting material (CBDA), the desired ester product, and major byproducts like CBD. Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction's progress.
Q5: How should I purify the final CBDA ester product?
A5: The primary purification method for CBDA esters is column chromatography . After the reaction, the crude mixture should be worked up to remove the catalyst and any water-soluble components. For Steglich esterification using DCC, the insoluble dicyclohexylurea (DCU) byproduct can be removed by filtration.[6] Subsequent purification by column chromatography will separate the desired ester from unreacted CBDA, CBD, and any remaining byproducts. The choice of solvent system for chromatography will depend on the specific ester synthesized.
Data Presentation
Due to the limited availability of direct comparative studies on CBDA esterification in the scientific literature, a comprehensive table of quantitative data comparing different methods is not currently feasible. However, the following table summarizes the key parameters for the recommended Steglich esterification based on a patented protocol.
Table 1: Reaction Parameters for Steglich Esterification of CBDA to CBDA Methyl Ester
| Parameter | Recommended Condition | Reference |
| CBDA Concentration | Not specified, but a starting amount of 175 mg (0.488 mmol) in 2.5 ml of solvent is used. | |
| Alcohol | Methanol (B129727) (1 equivalent) | |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) | |
| Catalyst | 4-Pyrrolidinopyridine (4-PPY) (0.1 equivalents) | |
| Solvent | Dichloromethane (CH₂Cl₂) | |
| Temperature | Room Temperature | |
| Reaction Time | Stirred overnight | |
| Purification | Column Chromatography (20% ether-petroleum ether) |
Experimental Protocols
Protocol 1: Steglich Esterification of CBDA to Cannabidiolic Acid Methyl Ester (HU-580)
This protocol is adapted from a patented procedure for the synthesis of CBDA methyl ester.
Materials:
-
Cannabidiolic Acid (CBDA)
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Pyrrolidinopyridine (4-PPY)
-
Dichloromethane (DCM, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ether
-
Petroleum ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve CBDA (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add methanol (1.0 eq) and 4-pyrrolidinopyridine (0.1 eq).
-
Stir the mixture for 5 minutes at room temperature.
-
In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (1.2 eq) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the precipitate with a small amount of cold dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a 20% ether-petroleum ether eluent system to isolate the pure cannabidiolic acid methyl ester.
Mandatory Visualizations
Caption: Experimental workflow for the Steglich esterification of CBDA.
Caption: Troubleshooting flowchart for low yield in CBDA esterification.
References
- 1. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Metabolic Stability of CBDA vs. its Methyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental assessment of the metabolic stability of cannabidiolic acid (CBDA) versus its methyl ester (CBDA-ME).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in stability between CBDA and CBDA-ME?
A1: CBDA is an inherently unstable molecule prone to decarboxylation, the loss of a carboxyl group, which converts it into cannabidiol (B1668261) (CBD).[1] This process is readily induced by heat and light.[1] CBDA methyl ester (CBDA-ME), also known as HU-580 or EPM301, is a synthetic analog designed for greater stability by esterifying the carboxylic acid group.[2][3] This modification prevents the ready decarboxylation that characterizes CBDA.[4]
Q2: Which metabolic pathways are likely involved in the degradation of CBDA?
A2: While direct metabolism studies on CBDA are limited, it is anticipated to be a substrate for cytochrome P450 (CYP450) enzymes, similar to its decarboxylated counterpart, CBD. The major CYP enzymes responsible for CBD metabolism are CYP2C9, CYP2C19, and CYP3A4, which primarily catalyze hydroxylation reactions.[5][6]
Q3: What is the expected primary metabolic pathway for CBDA-ME?
A3: CBDA-ME has two primary metabolic routes. The first is hydrolysis of the methyl ester group by carboxylesterases, enzymes abundant in the liver and intestine, to yield CBDA.[7] The second is direct metabolism by CYP450 enzymes at other positions on the molecule, similar to CBD. The relative contribution of these pathways will determine the overall metabolic fate of CBDA-ME.
Q4: Why is CBDA-ME often reported to be more potent in in-vivo studies?
A4: The enhanced in-vivo potency of CBDA-ME is largely attributed to its superior stability compared to CBDA.[2][4] By resisting premature degradation (decarboxylation) and potentially having a more favorable pharmacokinetic profile, a greater amount of the active compound can reach its target receptors. Some studies suggest its pharmacological effects do not depend on its conversion to CBDA.[4]
Troubleshooting Guides
Issue 1: High variability in CBDA concentration in in-vitro assays.
-
Possible Cause: Decarboxylation of CBDA to CBD during sample preparation or incubation.
-
Troubleshooting Steps:
-
Temperature Control: Maintain all solutions and incubation conditions at a consistent and controlled temperature, ideally 37°C for metabolic assays. Avoid excessive heat at all stages.
-
pH Monitoring: Ensure the pH of your buffers is stable and appropriate for the assay, as pH extremes can influence stability.
-
Fresh Preparations: Prepare CBDA solutions fresh for each experiment to minimize degradation during storage.
-
Control for Decarboxylation: Include a control sample of CBDA in the incubation matrix without the metabolic enzymes to quantify the extent of non-enzymatic degradation.
-
Issue 2: No significant metabolism of CBDA-ME observed in a microsomal stability assay.
-
Possible Cause: The primary metabolic pathway for CBDA-ME in your system may be esterase-mediated hydrolysis, which is not highly active in standard liver microsome preparations.
-
Troubleshooting Steps:
-
Incorporate Esterase Activity: Supplement your incubation with recombinant carboxylesterases or use liver S9 fractions, which contain both microsomal and cytosolic enzymes, including esterases.
-
Alternative Enzyme Sources: Consider using intestinal microsomes or S9 fractions, as some carboxylesterases are highly expressed in the gut.[7]
-
Positive Control: Include a known ester-containing drug as a positive control to validate the esterase activity in your test system.
-
Issue 3: Difficulty in distinguishing between CBDA, CBD, and CBDA-ME in analytical readouts.
-
Possible Cause: Co-elution or similar fragmentation patterns in LC-MS/MS analysis.
-
Troubleshooting Steps:
-
Chromatographic Optimization: Develop a robust LC method with a gradient elution that provides clear separation of all three compounds. A C18 column is commonly used.
-
MS/MS Optimization: Select unique multiple reaction monitoring (MRM) transitions for each analyte to ensure specificity. While CBD and CBDA may have some similar fragments, their precursor ions will differ.
-
Use of Internal Standards: Employ stable isotope-labeled internal standards for each analyte to ensure accurate quantification.
-
Data Presentation
Table 1: Expected Metabolic Pathways for CBDA and CBDA-ME
| Compound | Primary Metabolic Pathway | Key Enzymes | Expected Primary Metabolites |
| CBDA | Decarboxylation (Chemical) | Heat, Light | CBD |
| Hydroxylation (Metabolic) | CYP450 (e.g., CYP2C9, CYP2C19, CYP3A4) | Hydroxylated CBDA derivatives | |
| CBDA-ME | Ester Hydrolysis | Carboxylesterases (e.g., hCE1, hCE2) | CBDA |
| Hydroxylation | CYP450 (e.g., CYP2C9, CYP2C19, CYP3A4) | Hydroxylated CBDA-ME derivatives |
Note: The above table represents expected pathways based on the chemical structures and known metabolism of related compounds. Experimental validation is required to confirm these pathways and their relative importance.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of CBDA and CBDA-ME.
Materials:
-
Human Liver Microsomes (HLMs)
-
CBDA and CBDA-ME stock solutions (in a suitable organic solvent, e.g., acetonitrile)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ice-cold, for reaction termination)
-
Internal standard solution
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLMs and the NADPH regenerating system on ice. Prepare working solutions of CBDA and CBDA-ME in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM suspension, and the test compound (CBDA or CBDA-ME). Include control wells without NADPH to assess non-CYP450 mediated degradation.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiation of Reaction: Add the NADPH regenerating system to the appropriate wells to start the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will be the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / [microsomal protein]) * V), where V is the incubation volume.
Protocol 2: Assessing Esterase-Mediated Hydrolysis of CBDA-ME
This protocol determines the susceptibility of CBDA-ME to hydrolysis by carboxylesterases.
Materials:
-
Recombinant human carboxylesterases (hCE1 and hCE2) or human liver/intestinal S9 fraction
-
CBDA-ME stock solution
-
Tris-HCl buffer (pH 7.4)
-
Internal standard solution
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of CBDA-ME and the esterase enzyme source in Tris-HCl buffer.
-
Incubation Mixture: In a 96-well plate, combine the buffer, enzyme solution, and CBDA-ME. Include a control without the enzyme to assess chemical stability.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Process the samples as described in Protocol 1.
-
LC-MS/MS Analysis: Analyze the samples for the disappearance of CBDA-ME and the formation of CBDA.
-
Data Analysis: Calculate the rate of hydrolysis of CBDA-ME and the rate of formation of CBDA.
Visualizations
Caption: Comparative metabolic pathways of CBDA and CBDA-ME.
Caption: General workflow for in vitro metabolic stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2020136648A1 - Cannabidiolic acid esters for cosmetic or edible compositions - Google Patents [patents.google.com]
- 3. The Metabolic Efficacy of a Cannabidiolic Acid (CBDA) Derivative in Treating Diet- and Genetic-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Contemplating cannabis? The complex relationship between cannabinoids and hepatic metabolism resulting in the potential for drug-drug interactions [frontiersin.org]
- 6. Cytochrome P450–Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage conditions for HU-580 analytical standards
This guide provides detailed information on the long-term storage, handling, and troubleshooting for HU-580 analytical standards to ensure their stability and accuracy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for HU-580 analytical standards?
For optimal stability, HU-580 analytical standards should be stored at -20°C as a stock solution, typically dissolved in a solvent like DMSO.[1] Some suppliers also indicate that the standard is stable for at least four years with appropriate storage.[2] For shorter-term storage or as a working solution, refrigeration at 4°C is also a viable option to slow potential degradation.[3]
Q2: What type of container should I use to store HU-580?
It is crucial to use appropriate containers to prevent contamination and degradation. For long-term storage, sealed amber glass vials with PTFE-lined caps (B75204) are recommended.[3] The amber color protects the standard from light-induced degradation, while the glass composition prevents chemical leaching that can occur with plastic containers.[3] The PTFE-lined cap provides a tight seal to prevent solvent evaporation.
Q3: My HU-580 is supplied as a solution in acetonitrile. What are the storage requirements?
When HU-580 is supplied in a solvent such as acetonitrile, it should be stored under the recommended refrigerated or frozen conditions to maintain its integrity.[2] Ensure the container is tightly sealed to prevent the volatile solvent from evaporating, which would alter the concentration of the standard.[3]
Q4: How does light exposure affect HU-580 stability?
Exposure to light can lead to the degradation of light-sensitive compounds. To prevent this, always store HU-580 analytical standards in amber glass vials or other opaque containers.[3] When handling the standard, minimize its exposure to direct light.
Troubleshooting Guide
Issue: I am seeing unexpected peaks or a decrease in the main peak area in my chromatogram.
-
Possible Cause 1: Degradation due to improper storage temperature.
-
Solution: Verify that the standard has been consistently stored at the recommended temperature (-20°C for long-term or 4°C for short-term). If the storage temperature has fluctuated significantly, the standard may have degraded. It is advisable to use a fresh vial of the standard for comparison.
-
-
Possible Cause 2: Degradation due to light exposure.
-
Solution: Ensure that the standard has been stored in a light-protected container, such as an amber vial.[3] If the standard was transferred to a clear container or left exposed to light for an extended period, degradation may have occurred.
-
-
Possible Cause 3: Change in concentration due to solvent evaporation.
-
Solution: Check that the container cap is tightly sealed. If the standard is dissolved in a volatile solvent, even a small leak can lead to a significant change in concentration over time. Using vials with PTFE-lined caps can help minimize evaporation.[3]
-
Issue: The standard does not fully dissolve or appears cloudy.
-
Possible Cause: The standard was stored at an excessively low temperature, causing it to freeze or precipitate out of solution.
-
Solution: Allow the standard to slowly warm to room temperature before use. Gently vortex the vial to ensure the standard is fully redissolved. Avoid repeated freeze-thaw cycles, which can degrade the standard over time. It is best practice to aliquot the standard into smaller, single-use vials to minimize this.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C (Long-term)[1] | Minimizes chemical degradation and preserves stability over extended periods. |
| 2°C to 8°C (Short-term)[3] | Slows degradation and is suitable for working solutions. | |
| Container Type | Sealed amber glass vials with PTFE-lined caps[3] | Protects from light and prevents solvent evaporation and chemical leaching.[3] |
| Light Exposure | Store in the dark[3] | Prevents photochemical degradation.[3] |
| Stated Stability | ≥ 4 years[2] | With proper storage, the analytical standard is expected to remain stable for this duration.[2] |
Experimental Protocols
Methodology for Preparing Stock and Working Solutions:
-
Preparation of Stock Solution:
-
Allow the HU-580 analytical standard vial to equilibrate to room temperature before opening to prevent condensation of moisture into the standard.
-
Dissolve the standard in an appropriate solvent, such as DMSO, to a known concentration (e.g., 10 mM).[1]
-
For long-term storage, it is recommended to divide the stock solution into smaller aliquots in amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquoted stock solutions at -20°C.[1]
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired working concentration using the appropriate mobile phase or solvent for your analytical method.
-
Store the working solution at 4°C in a sealed, light-protected vial if it will be used within a short period.
-
Mandatory Visualization
Caption: Factors influencing the long-term stability of analytical standards.
References
solubility profile of cannabidiolic acid methyl ester in various solvents
Welcome to the technical support center for cannabidiolic acid methyl ester (CBDAM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of CBDAM and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Cannabidiolic Acid Methyl Ester (CBDAM)?
A1: Cannabidiolic acid methyl ester (CBDAM), also known as CBDA methyl ester or HU-580, is a lipophilic compound.[1][2] Consequently, it exhibits good solubility in many organic solvents but is poorly soluble in aqueous solutions.[1][3] For instance, it is readily soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[1][2]
Q2: Why is my CBDAM not dissolving in water?
A2: Cannabinoids, including CBDAM, are inherently lipophilic ("fat-loving") and hydrophobic ("water-fearing").[3][4] Their molecular structure leads to poor solubility in water. To work with CBDAM in aqueous buffers for biological assays, it is typically necessary to first dissolve the compound in a water-miscible organic solvent, such as DMSO or ethanol, and then dilute this stock solution into the aqueous medium.[5][6]
Q3: What are the best practices for preparing a stock solution of CBDAM?
A3: To prepare a stock solution, dissolve CBDAM in a suitable organic solvent like DMF, DMSO, or ethanol at a known concentration.[1][2] Gentle warming or brief sonication can assist in dissolution.[7] For long-term storage, it is advisable to store stock solutions at -20°C.[8]
Q4: I am observing precipitation when diluting my organic stock solution of CBDAM into an aqueous buffer. What should I do?
A4: This is a common issue when working with lipophilic compounds.[5] To minimize precipitation, add the organic stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.[5] It is also crucial to keep the final concentration of the organic solvent in your aqueous solution to a minimum (typically below 0.5% v/v) to avoid solvent-induced artifacts in biological assays.[5] If precipitation persists, consider using a surfactant or other solubilizing agents.[5]
Q5: Can I expect the solubility of CBDAM to change with temperature?
A5: Yes, the solubility of most compounds is temperature-dependent. For most solid solutes in liquid solvents, solubility tends to increase with temperature. However, the exact temperature-solubility profile for CBDAM in various solvents has not been extensively published. It is recommended to determine the solubility at the specific temperature of your experiment.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for CBDAM in various solvents at standard laboratory conditions.
| Solvent | Abbreviation | Solubility (mg/mL) |
| Dimethylformamide | DMF | 30[1][2] |
| Dimethyl Sulfoxide | DMSO | 30[1][2] |
| Ethanol | EtOH | 20[1][2] |
| Acetonitrile | ACN | Soluble (often supplied in solution)[1][2] |
| Water | H₂O | Poorly soluble/Insoluble[3][4] |
Experimental Protocol: Determination of CBDAM Solubility by the Shake-Flask Method
This protocol outlines a standard procedure for determining the solubility of CBDAM in a given solvent.
Materials:
-
Cannabidiolic Acid Methyl Ester (CBDAM) powder
-
Solvent of interest (e.g., ethanol, methanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of CBDAM powder to a series of vials.
-
Solvent Addition: Accurately add a known volume of the solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of CBDAM.
-
Calculation: Calculate the solubility of CBDAM in the solvent (e.g., in mg/mL) based on the measured concentration and the dilution factor.
Visual Guides
Caption: Experimental workflow for determining the solubility of CBDAM.
References
- 1. Cannabidiolic Acid methyl ester | CAS 55658-71-4 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pharmaceutical Development of Acidic Cannabinoids
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with acidic cannabinoids.
Section 1: Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the research and development of acidic cannabinoids such as Tetrahydrocannabinolic acid (THCA) and Cannabidiolic acid (CBDA).
Chemical Instability and Decarboxylation
Q: Why are my acidic cannabinoid samples degrading into their neutral forms (e.g., THCA to THC)? A: Your samples are likely undergoing decarboxylation, a chemical reaction where the carboxyl group is removed, often facilitated by heat, light, and specific pH conditions.[1][2][3] Acidic cannabinoids are thermally unstable, and this conversion alters their pharmacological profile.[2][4]
Q: My THCA seems to degrade much faster than my CBDA under the same conditions. Is this expected? A: Yes, this is a well-documented phenomenon. Kinetic studies consistently show that THCA has a faster decarboxylation rate than CBDA and CBGA.[2][4] The rate constant for THCA's conversion can be approximately twice that of CBDA and CBGA.[4]
Q: How can I prevent the unintentional decarboxylation of my samples during storage and handling? A: To maintain the stability of acidic cannabinoids, store them in a cool, dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2][5] Studies have shown that acidic cannabinoids are more stable when left within the cannabis plant matrix compared to when they are isolated.[1]
TROUBLESHOOTING: Unexpected loss of product during planned thermal decarboxylation. If you observe a significant loss of your target neutral cannabinoid (e.g., CBD or CBG) after heating, it may be due to side reactions or degradation, which is more common with CBDA and CBGA than with THCA.[4][6] This loss can be exacerbated by the presence of oxygen.[7]
-
Solution: Perform decarboxylation in an oxygen-minimized environment (e.g., under a vacuum or nitrogen blanket) to reduce oxidative loss.[7] Monitor the reaction closely, as elevated temperatures and prolonged reaction times can lead to the degradation of the target neutral cannabinoids.[7]
Solubility and Bioavailability
Q: I'm struggling with the very low aqueous solubility of my acidic cannabinoids. Why is this the case? A: Acidic cannabinoids, like their neutral counterparts, are highly lipophilic (fat-soluble) and inherently have very low water solubility.[8][9][10] This poor solubility presents a major hurdle for developing oral and parenteral formulations.[11]
Q: What formulation strategies can improve the solubility of acidic cannabinoids? A: Several strategies can significantly enhance solubility:
-
Cyclodextrins: These molecules can encapsulate hydrophobic drugs like THCA and CBDA, forming inclusion complexes that dramatically increase aqueous solubility.[11][12] Methyl-β-cyclodextrin (M-β-CD) has shown particular effectiveness.[11]
-
Lipid-Based Formulations: Solubilizing cannabinoids in lipid bases (e.g., triglycerides) can improve absorption and bioavailability.[8]
-
Co-Dispersion Systems: Using carriers like biopolymers (e.g., Soluplus) or magnesium aluminometasilicate (e.g., Neusilin US2) can create co-dispersions that improve both solubility and permeability.[10]
Q: Are acidic cannabinoids more or less bioavailable than neutral cannabinoids? A: Recent studies suggest that acidic cannabinoids can have substantially greater bioavailability and faster absorption than their neutral forms.[13][14][15] For example, a human clinical study found that the peak plasma concentration (Cmax) for CBDA and THCA was 19-25 times higher than for CBD and THC, respectively, when administered orally.[14]
TROUBLESHOOTING: High inter-subject variability in pharmacokinetic studies. High variability in absorption is a known issue with cannabinoid formulations, often linked to their lipophilicity and the effect of dietary fat.[8][11]
-
Solution: To bypass first-pass liver metabolism and potentially reduce variability, consider lipid-based formulations that promote lymphatic transport.[8][16] Using standardized formulations, such as those with solubility enhancers like cyclodextrins, can also help decrease inter-subject variation.[11]
Purification and Analysis
Q: What is the recommended analytical method for accurately quantifying acidic cannabinoids? A: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) are the preferred methods.[1][6][17] These techniques analyze cannabinoids in their native acidic and neutral forms without requiring derivatization.[17][18] Gas Chromatography (GC) is generally not suitable as the high temperatures of the injection port will cause on-instrument decarboxylation, leading to inaccurate results unless a derivatization step is performed first.[17][18]
Q: I'm observing poor peak shape and non-linear calibration curves for my acidic cannabinoids during HPLC analysis. How can I fix this? A: The pH of your mobile phase is a critical factor.[19] The pKa of the carboxylic acid group is around 4.5, and analyzing near this pH can cause issues.
-
Solution: Lowering the mobile phase pH can significantly improve linearity and peak shape.[19] For example, using a mobile phase of acetonitrile/water with 0.3% formic acid and 2mM ammonium (B1175870) formate (B1220265) to achieve a pH of 3.5 has been shown to produce excellent linearity for acidic cannabinoids.[19]
Q: What are the primary challenges when trying to purify a specific acidic cannabinoid from a crude extract? A: The main difficulty lies in separating the target compound from other cannabinoids with very similar structures and molecular weights.[20] This makes purification challenging, especially on a large scale.[9]
-
Solution: Preparative HPLC with a C18 stationary phase is a common and effective technique for isolating and purifying acidic cannabinoids.[9][21] For large-scale isolations, centrifugal partition chromatography (CPC) is a viable alternative that avoids solid supports like silica.[22]
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data from cited literature to facilitate experimental planning and comparison.
Table 1: Relative Stability and Decarboxylation Rates of Acidic Cannabinoids
| Cannabinoid | Relative Decarboxylation Rate | Notes |
|---|---|---|
| THCA | Fastest | Rate constant is approximately twice that of CBDA and CBGA.[2][4][6] |
| CBDA | Slower than THCA | Decarboxylation can be accompanied by unexplained loss of product.[4][6] |
| CBGA | Slower than THCA | Similar stability profile to CBDA.[4][6] |
| CBLA | Most Stable | Exhibits greater chemical stability against thermal degradation compared to other acidic cannabinoids.[2] |
Table 2: Pharmacokinetic Comparison of Acidic vs. Neutral Cannabinoids (Human Oral Administration)
| Parameter | CBD | CBDA | THC | THCA |
|---|---|---|---|---|
| Peak Plasma Conc. (Cmax) | Baseline | ~19-25x higher than CBD | Baseline | ~19-25x higher than THC |
| Time to Peak (Tmax) | Baseline | Up to 2-fold earlier than CBD | Baseline | Up to 2-fold earlier than THC |
(Data adapted from a human laboratory study comparing a 1:1 oral product of CBD:CBDA and THC:THCA)[14]
Table 3: Solubility Enhancement of THCA Using Cyclodextrins
| Cyclodextrin (CD) Type | THCA Solubility (μg/mL) in Complex | Notes |
|---|---|---|
| None (THCA alone) | < 1 | Inherently poor water solubility.[9] |
| Freeze-dried M-β-CD Complex | 190 ± 10 | Significant improvement over THCA alone. |
| Spray-dried M-β-CD Complex | 480 ± 20 | Drying process impacts final solubility. |
| Spray-freeze-dried M-β-CD Complex | 930 ± 20 | The most effective method tested for maximizing solubility. |
(Data adapted from a study on cannabinoid acid/cyclodextrin inclusion complexes)[11]
Section 3: Experimental Protocols
Protocol 1: Assessing Thermal Degradation Kinetics of Acidic Cannabinoids
Objective: To determine and compare the rate of decarboxylation of different acidic cannabinoids at various temperatures.[2]
Materials & Equipment:
-
Certified reference standards of THCA, CBDA, CBGA, etc.
-
High-purity solvent (e.g., methanol (B129727) or ethanol)
-
Inert laboratory vials with septa
-
Heating block or oven with precise temperature control (±1°C)
-
Ice bath
-
Validated HPLC or UHPSFC system with a PDA or MS detector[2][4]
Procedure:
-
Standard Preparation: Prepare a stock solution of each acidic cannabinoid in the chosen solvent at a known concentration (e.g., 1 mg/mL).[2]
-
Sample Preparation: Aliquot the stock solution into multiple vials.
-
Heating: Place the vials into the heating block set to the desired temperatures (e.g., 80°C, 95°C, 110°C, 130°C, 145°C).[4][6]
-
Time Points: At specified intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), remove one vial for each cannabinoid and immediately stop the reaction by placing it in an ice bath.[2][4]
-
Analysis: Analyze the concentration of the remaining acidic cannabinoid and the formed neutral cannabinoid in each sample using the validated chromatography method.
Data Analysis:
-
The decarboxylation reaction follows first-order kinetics.[1][4][7]
-
Plot the natural logarithm of the concentration of the acidic cannabinoid (ln[C]) versus time (t) for each temperature.
-
The slope of the resulting linear regression is the negative of the first-order rate constant (-k).[2]
Protocol 2: Validated HPLC Method for Cannabinoid Analysis
Objective: To simultaneously separate and quantify acidic and neutral cannabinoids without inducing degradation.
Instrumentation & Columns:
-
System: HPLC or UHPLC with a photodiode array (PDA/DAD) or Mass Spectrometry (MS) detector.[17]
-
Column: A C18 reversed-phase column is most common (e.g., 100 x 2.1 mm, <3 µm particle size).[17][18]
Method Parameters:
-
Mobile Phase A: Water with an acid modifier (e.g., 0.1-0.3% formic acid) and a salt (e.g., 2-5 mM ammonium formate).[19]
-
Mobile Phase B: Acetonitrile or Methanol with an acid modifier (e.g., 0.1% formic acid).[17]
-
Gradient Elution: A typical gradient runs from ~70% A to 95-100% B over 10-15 minutes.[19]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: UV detection can be set at ~228 nm for general detection, or specific wavelengths can be used for acidic (~270, 310 nm) and neutral (~220 nm) forms.[2][18]
-
Quantification: Use certified reference standards to create multi-level calibration curves for each analyte to ensure accurate quantification.[2]
Section 4: Visual Guides and Workflows
The following diagrams illustrate key processes and logical workflows relevant to the pharmaceutical development of acidic cannabinoids.
Caption: Factors leading to the decarboxylation of acidic cannabinoids.
Caption: Troubleshooting workflow for HPLC analysis of acidic cannabinoids.
Caption: Strategies to overcome solubility and bioavailability challenges.
References
- 1. Acidic Cannabinoid Decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 6. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thecbggurus.com [thecbggurus.com]
- 8. pharmtech.com [pharmtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. themarijuanaherald.com [themarijuanaherald.com]
- 14. The Pharmacokinetics and Pharmacodynamics of a Hemp-Derived "Full-Spectrum" Oral Cannabinoid Product with a 1:1 Ratio of Cannabidiol to Cannabidiolic Acid and Delta-9-Tetrahydrocannabinol to Delta-9-Tetrahydrocannabinolic Acid: A Double-Blind, Placebo-Controlled, Within-Subjects Human Laboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. contractpharma.com [contractpharma.com]
- 17. cannabissciencetech.com [cannabissciencetech.com]
- 18. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical Method Development Based on the ESI Ionization Behaviour of Cannabinoids - ProQuest [proquest.com]
- 20. Isolation, Purification, and Antimicrobial Characterization of Cannabidiolic Acid and Cannabidiol from Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. zeochem.com [zeochem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Cannabidiolic Acid (CBDA) Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of cannabidiolic acid (CBDA) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of CBDA and its derivatives?
A1: The primary challenges stem from the lipophilic nature of these compounds and their susceptibility to degradation. Key issues include:
-
Low Aqueous Solubility: CBDA is poorly soluble in the aqueous environment of the gastrointestinal (GI) tract, which limits its dissolution and subsequent absorption.
-
First-Pass Metabolism: After absorption, CBDA can be extensively metabolized by enzymes in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.
-
Chemical Instability: CBDA is susceptible to decarboxylation, converting into cannabidiol (B1668261) (CBD) under the influence of heat and acidic conditions, such as those found in the stomach. This conversion can alter the therapeutic profile of the administered compound.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump absorbed CBDA back into the GI lumen, further limiting its net absorption.
Q2: Which formulation strategies are most effective for enhancing the oral bioavailability of CBDA derivatives?
A2: Several formulation strategies have proven effective in overcoming the challenges mentioned above. These can be broadly categorized as:
-
Lipid-Based Formulations: These are among the most successful approaches for lipophilic drugs. They can enhance solubility, improve absorption via the lymphatic pathway (bypassing first-pass metabolism), and protect the drug from degradation. Examples include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
-
Nanostructured Lipid Carriers (NLCs)
-
Liposomes
-
-
Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption. Common techniques include:
-
Nanoemulsions
-
Nanosuspensions
-
Polymeric Nanoparticles
-
-
Prodrug Approach: This involves chemically modifying the CBDA molecule to create a more soluble or permeable prodrug. This prodrug is then converted back to the active CBDA molecule in the body.
-
Co-administration with Bioenhancers: Certain compounds, like piperine (B192125) from black pepper, can inhibit metabolic enzymes and efflux transporters, thereby increasing the bioavailability of co-administered drugs.
Q3: How does the bioavailability of CBDA compare to that of CBD?
A3: Several preclinical and clinical studies suggest that CBDA has a significantly higher oral bioavailability than CBD. For instance, some studies have reported that the maximum plasma concentration (Cmax) of CBDA can be 19 to 25 times higher than that of CBD when administered in similar doses. This is a crucial consideration when selecting the active pharmaceutical ingredient for development.
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of CBDA in preclinical animal studies.
-
Possible Cause 1: Poor Dissolution in the GI Tract.
-
Troubleshooting Steps:
-
Characterize Aqueous Solubility: Determine the solubility of your CBDA derivative in simulated gastric and intestinal fluids.
-
Employ Particle Size Reduction: Techniques like micronization or creating a nanosuspension can increase the surface area and improve the dissolution rate.
-
Develop a Lipid-Based Formulation: Formulate the CBDA derivative in a SEDDS or SNEDDS to enhance its solubilization in the gut.
-
-
-
Possible Cause 2: Extensive First-Pass Metabolism.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay: Assess the stability of your compound in liver microsomes or S9 fractions to determine its intrinsic clearance rate.
-
Promote Lymphatic Uptake: Utilize long-chain triglycerides in your formulation to encourage absorption through the lymphatic system, thereby bypassing the liver.
-
Co-administer with an Inhibitor: Consider the co-administration of a known inhibitor of relevant metabolic enzymes (e.g., piperine for CYP450 enzymes).
-
-
-
Possible Cause 3: Efflux by P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Caco-2 Permeability Assay: Conduct a bidirectional Caco-2 assay to determine the efflux ratio of your compound. An efflux ratio greater than 2 suggests P-gp involvement.
-
Incorporate P-gp Inhibitors: Some excipients used in lipid-based formulations have been shown to inhibit P-gp.
-
Prodrug Strategy: Design a prodrug that is not a substrate for P-gp.
-
-
Problem 2: Instability of the CBDA formulation, leading to inconsistent results.
-
Possible Cause 1: Decarboxylation of CBDA to CBD.
-
Troubleshooting Steps:
-
pH Control: Maintain a neutral or slightly basic pH during formulation and storage to minimize acid-catalyzed decarboxylation.
-
Temperature Control: Avoid exposure to high temperatures during formulation and storage. Store formulations at recommended temperatures (e.g., 2-8°C).
-
Stability-Indicating HPLC Method: Develop and validate an HPLC method that can separate and quantify both CBDA and CBD to accurately monitor the stability of your formulation over time.
-
-
-
Possible Cause 2: Oxidation of the Cannabinoid.
-
Troubleshooting Steps:
-
Use of Antioxidants: Incorporate antioxidants such as tocopherol (Vitamin E) into your formulation.
-
Inert Atmosphere: Protect the formulation from oxygen by manufacturing and storing it under an inert atmosphere (e.g., nitrogen).
-
Light Protection: Store the formulation in light-resistant containers to prevent photo-oxidation.
-
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of CBDA and CBD in a "Full-Spectrum" Hemp-Derived Product
| Cannabinoid | Mean Cmax (ng/mL) | Mean Tmax (hours) |
| CBDA | 19-25 fold higher than CBD | Up to 2-fold earlier than CBD |
| CBD | Baseline | Baseline |
Data synthesized from a human laboratory study.
Table 2: Influence of Formulation on the Bioavailability of Cannabinoids
| Formulation Type | Key Advantages | Example of Bioavailability Enhancement |
| Lipid-Based (e.g., SEDDS/SNEDDS) | Enhances solubility, promotes lymphatic absorption, protects from degradation. | Can significantly increase Cmax and AUC compared to oil-based solutions. |
| Nanotechnology (e.g., Nanoemulsions) | Increases surface area for dissolution, improves absorption. | Can lead to a several-fold increase in bioavailability compared to unformulated compounds. |
| Prodrugs | Improves solubility and/or permeability, can be designed to bypass efflux transporters. | Can result in significantly higher plasma concentrations of the active drug compared to administering the parent compound. |
Experimental Protocols
1. In Vitro Permeability Assay using Caco-2 Cells
This protocol provides a general framework for assessing the intestinal permeability and potential for active efflux of a CBDA derivative.
-
Objective: To determine the apparent permeability coefficient (Papp) of a CBDA derivative in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound (CBDA derivative) and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Analytical instrumentation (e.g., LC-MS/MS)
-
-
Methodology:
-
Cell Culture and Differentiation: Culture Caco-2 cells in DMEM supplemented with FBS. Seed the cells onto Transwell® inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Assessment: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a predetermined threshold (e.g., >250 Ω·cm²) is typically required.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
For A-B transport, add the dosing solution containing the CBDA derivative to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For B-A transport, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: Analyze the concentration of the CBDA derivative in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
2. In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo study to evaluate the pharmacokinetic profile of a CBDA derivative formulation.
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of a CBDA derivative after oral administration in rodents (e.g., rats or mice).
-
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
CBDA derivative formulation (e.g., in a lipid-based vehicle) and control formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
-
-
Methodology:
-
Animal Acclimatization and Fasting: Acclimate the animals to the housing conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Dosing: Administer the CBDA derivative formulation to the animals via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples at specified time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) from a suitable site (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the CBDA derivative in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Mandatory Visualizations
Validation & Comparative
A Comparative Bioactivity Analysis: Cannabidiolic Acid (CBDA) vs. Cannabidiolic Acid Methyl Ester (CBDAM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiolic acid (CBDA), a primary cannabinoid found in raw Cannabis sativa, is gaining significant attention for its therapeutic potential. However, its inherent instability, particularly its propensity to decarboxylate into cannabidiol (B1668261) (CBD) when exposed to heat or light, presents a considerable challenge for its development as a pharmaceutical agent.[1][2][3] To overcome this limitation, researchers have synthesized more stable analogues, with cannabidiolic acid methyl ester (CBDAM), also known as HU-580, emerging as a promising candidate.[1][2][4] This guide provides an objective comparison of the bioactivity of CBDA and its synthetic counterpart, CBDAM, supported by experimental data to inform future research and drug development endeavors.
Quantitative Bioactivity Comparison
The following tables summarize the key quantitative data comparing the bioactivity of CBDA and CBDAM.
Table 1: 5-HT₁ₐ Receptor Modulation and In Vivo Efficacy
| Parameter | Cannabidiolic Acid (CBDA) | Cannabidiolic Acid Methyl Ester (CBDAM/HU-580) | Reference |
| In Vitro 5-HT₁ₐ Receptor Agonist Potentiation (Emax of 8-OH-DPAT) | Significant increase at 0.1–10 nM | Significant increase at 0.01–10 nM | [4][5] |
| In Vivo Acute Nausea Reduction (Rat Model) | Effective at 1 µg·kg⁻¹ i.p. | Effective at 0.1 and 1 µg·kg⁻¹ i.p. | [4][5] |
| In Vivo Anticipatory Nausea Reduction (Rat Model) | Effective at 0.1 µg·kg⁻¹ i.p. | Effective at 0.01 and 0.1 µg·kg⁻¹ i.p. | [4][5] |
| In Vivo Anxiolytic Effect (Rat Light-Dark Box Test) | No significant effect at 0.01 µg·kg⁻¹ | Significant increase in time spent in light compartment at 0.01 µg·kg⁻¹ | [4][5] |
Table 2: Enzyme Inhibition
| Enzyme | Cannabidiolic Acid (CBDA) | Cannabidiolic Acid Methyl Ester (CBDAM/HU-580) | Reference |
| Cyclooxygenase-2 (COX-2) | IC₅₀ ≈ 2 µM (selective inhibitor) | Methylation of the carboxylic acid moiety leads to a disappearance of COX-2 selectivity. | [6][7] |
| Acetylcholinesterase (AChE) | Effective in the low micromolar range | Data not available | [8] |
| Butyrylcholinesterase (BuChE) | Effective in the low micromolar range | Data not available | [8] |
| β-secretase-1 (BACE-1) | Effective in the low micromolar range | Data not available | [8] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication.
In Vitro 5-HT₁ₐ Receptor Activation Assay
-
Objective: To compare the ability of CBDA and CBDAM to enhance the activation of the human 5-HT₁ₐ receptor.
-
Method: [³⁵S]GTPγS binding assay.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT₁ₐ receptor.
-
[³⁵S]GTPγS (radioligand).
-
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) (5-HT₁ₐ receptor agonist).
-
CBDA and CBDAM (HU-580).
-
-
Procedure:
-
CHO cell membranes were incubated with a fixed concentration of 8-OH-DPAT and varying concentrations of either CBDA or CBDAM.
-
[³⁵S]GTPγS was added to the mixture. The binding of [³⁵S]GTPγS to the G-proteins coupled to the 5-HT₁ₐ receptors is a measure of receptor activation.
-
The amount of bound [³⁵S]GTPγS was quantified using liquid scintillation counting.
-
The data was analyzed to determine the effect of CBDA and CBDAM on the Eₘₐₓ (maximum effect) of 8-OH-DPAT.[4][5]
-
In Vivo Models of Nausea and Anxiety in Rats
-
Objective: To compare the efficacy of CBDA and CBDAM in suppressing nausea and anxiety-like behaviors.
-
Animal Model: Male Sprague-Dawley rats.
-
Protocols:
-
Acute Nausea Model (Lithium Chloride-Induced Gaping):
-
Rats were injected with either vehicle, CBDA, or CBDAM (intraperitoneally, i.p.).
-
Subsequently, they were injected with lithium chloride (LiCl) to induce nausea, which is measured by observing "gaping" movements (a model of vomiting in rats).
-
The number of gapes was recorded over a specified period.[4]
-
-
Anticipatory Nausea Model (Contextually Elicited Conditioned Gaping):
-
Rats were conditioned to associate a specific context (a distinctive chamber) with the nauseating effects of LiCl.
-
On the test day, rats were injected with vehicle, CBDA, or CBDAM and placed back into the conditioned context.
-
The number of conditioned gapes was recorded.[4]
-
-
Anxiety Model (Light-Dark Box Test):
-
Rats were subjected to foot shocks to induce a state of anxiety.
-
24 hours later, they were injected with vehicle, CBDA, or CBDAM and placed in a light-dark box apparatus.
-
The time spent in the light compartment of the box was measured as an indicator of anxiolytic-like effects (less anxiety leads to more time in the light).[4][5]
-
-
Enzyme Inhibition Assays (General Protocol)
-
Objective: To determine the inhibitory potential of the compounds on specific enzymes.
-
Method: Varies depending on the enzyme, but generally involves measuring the enzyme's activity in the presence and absence of the inhibitor.
-
General Procedure:
-
The purified enzyme is incubated with its specific substrate and varying concentrations of the test compound (e.g., CBDA).
-
The rate of product formation is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
The concentration of the compound that inhibits the enzyme's activity by 50% (IC₅₀) is calculated.[6][7]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: 5-HT₁ₐ receptor signaling pathway modulated by CBDA and CBDAM.
Experimental Workflow
Caption: Workflow for in vivo nausea and anxiety experiments.
Discussion and Conclusion
The available data strongly indicates that cannabidiolic acid methyl ester (CBDAM/HU-580) is a more potent and stable analogue of cannabidiolic acid (CBDA).[1][4] Its enhanced ability to positively modulate the 5-HT₁ₐ receptor translates to greater efficacy in preclinical models of nausea and anxiety, often at lower doses compared to CBDA.[4][5][9] This suggests that CBDAM holds significant promise as a therapeutic candidate for conditions where 5-HT₁ₐ receptor activation is beneficial.
While CBDA has demonstrated inhibitory effects on several enzymes, including COX-2, AChE, BuChE, and BACE-1, there is a lack of directly comparable data for CBDAM in these assays.[6][8] Notably, the methylation of the carboxylic acid group in CBDAM appears to abolish its selective COX-2 inhibitory activity, highlighting a key structural determinant for this particular bioactivity.[6][7]
Further research is warranted to fully elucidate the comparative bioactivity profile of CBDAM, particularly concerning its effects on a broader range of enzymatic targets and its pharmacokinetic profile relative to CBDA. Nevertheless, the enhanced potency and stability of CBDAM make it a compelling molecule for continued investigation in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. CBDA Vs CBD: What Are the Differences? | Technology Networks [technologynetworks.com]
- 3. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Cannabidiolic and Cannabigerolic Acids as MTDL AChE, BuChE, and BACE-1 Inhibitors Against Alzheimer's Disease by In Silico, In Vitro, and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Cannabidiol, Cannabidiolic Acid, and Cannabidiolic Acid Methyl Ester as Treatments for Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of HU-580 and Cannabidiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological potency of HU-580, a synthetic derivative of cannabidiolic acid (CBDA), and cannabidiol (B1668261) (CBD), a well-characterized phytocannabinoid. The information presented is collated from preclinical studies to facilitate an evidence-based evaluation of these compounds for research and therapeutic development.
Overview of HU-580 and Cannabidiol
HU-580 is the methyl ester of cannabidiolic acid (CBDA), the acidic precursor to CBD found in the Cannabis sativa plant. The esterification of CBDA to HU-580 was performed to increase its stability.[1] CBD is a non-intoxicating phytocannabinoid that has been extensively investigated for its potential therapeutic effects. Both compounds have garnered significant interest for their pharmacological activities, particularly their interactions with the serotonin (B10506) 1A (5-HT1A) receptor, which is a key target in the regulation of anxiety and nausea.[2]
Comparative Potency at the 5-HT1A Receptor
Experimental data strongly suggests that HU-580 is a more potent modulator of the 5-HT1A receptor than CBDA, and by extension, likely more potent than CBD.
In Vitro Evidence
A key in vitro method for assessing the functional activity of G protein-coupled receptors, such as the 5-HT1A receptor, is the [³⁵S]GTPγS binding assay. This assay measures the binding of a radiolabeled GTP analog to G proteins upon receptor activation by an agonist. Studies have shown that both HU-580 and CBDA enhance the efficacy (Emax) of the 5-HT1A receptor agonist 8-OH-DPAT. However, HU-580 demonstrates this effect at a lower concentration range compared to CBDA, indicating greater potency.[3]
While a direct comparison with CBD in the same assay is not available, separate studies have investigated CBD's interaction with the 5-HT1A receptor. These studies indicate that CBD can displace 5-HT1A receptor agonists, suggesting a direct interaction, albeit with a lower affinity (in the micromolar range) than traditional 5-HT1A ligands.[4][5]
Table 1: In Vitro Potency at the Human 5-HT1A Receptor
| Compound | Assay | Parameter | Value | Reference |
| HU-580 | [³⁵S]GTPγS Binding | Effective Concentration (enhances 8-OH-DPAT Emax) | 0.01–10 nM | [3] |
| CBDA | [³⁵S]GTPγS Binding | Effective Concentration (enhances 8-OH-DPAT Emax) | 0.1–10 nM | [3] |
| CBD | Radioligand Displacement ([³H]8-OH-DPAT) | IC₅₀ | 93.61 ± 18.25 µM (in human hippocampus) | [4][5] |
In Vivo Evidence
The enhanced in vitro potency of HU-580 translates to greater efficacy in animal models of nausea and anxiety, which are behaviors modulated by the 5-HT1A receptor. The conditioned gaping model in rats is a selective preclinical model for assessing nausea.
In studies using this model, HU-580 was effective at reducing both acute and anticipatory nausea at lower doses than CBDA.[3] For instance, in a model of anticipatory nausea, HU-580 showed a significant effect at a dose of 0.01 µg/kg, whereas CBDA was effective at 0.1 µg/kg.[3]
Separate studies have shown that CBD can also reduce nausea-like behavior in rats, but the effective doses are significantly higher, typically in the milligram per kilogram range.[6][7]
Table 2: In Vivo Potency in Rat Models of Nausea and Anxiety
| Compound | Model | Effective Dose | Reference |
| HU-580 | Acute Nausea (Conditioned Gaping) | 0.1 and 1 µg/kg, i.p. | [8] |
| Anticipatory Nausea (Conditioned Gaping) | 0.01 and 0.1 µg/kg, i.p. | [8] | |
| Anxiety (Light-Dark Box) | 0.01 µg/kg, i.p. | [8] | |
| CBDA | Acute Nausea (Conditioned Gaping) | 1 µg/kg, i.p. | [8] |
| Anticipatory Nausea (Conditioned Gaping) | 0.1 µg/kg, i.p. | [8] | |
| CBD | Acute Nausea (Conditioned Gaping) | 5 mg/kg, s.c. | [6][7] |
Anti-Inflammatory and Analgesic Potential
While both HU-580 and CBD are reported to have anti-inflammatory and analgesic properties, direct comparative potency data is scarce.
Cannabidiol (CBD) has been more extensively studied in this regard. It has been shown to reduce inflammation in various preclinical models, and its mechanisms are thought to involve interactions with multiple targets, including adenosine (B11128) A2A receptors and the inhibition of cytokine production.[9][10] However, the analgesic effects of CBD in clinical settings remain a subject of debate, with some studies showing limited efficacy compared to placebo.[11][12][13]
HU-580 has demonstrated efficacy in a rat model of peripheral neuropathic pain.[14] Its anti-inflammatory actions are likely linked to its modulation of the 5-HT1A receptor, which can influence inflammatory pathways.[10] Further research is needed to directly compare the anti-inflammatory and analgesic potency of HU-580 and CBD.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay is used to determine the functional activity of agonists at G protein-coupled receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT1A receptors) are prepared from cultured cells or tissue.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (e.g., HU-580, CBDA, or CBD) in the presence of a known agonist (e.g., 8-OH-DPAT).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters, representing the amount of [³⁵S]GTPγS bound to the G proteins, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the effect of the test compound on the agonist-stimulated [³⁵S]GTPγS binding, often expressed as a percentage of the maximal response to the agonist alone.
Conditioned Gaping Model in Rats
This in vivo model is used to assess nausea-like behavior in rats, which do not vomit.
Methodology:
-
Conditioning: On conditioning days, rats are injected with a nausea-inducing agent (e.g., lithium chloride) and placed in a distinctive context.
-
Test Day: On the test day, the rats are placed back into the distinctive context without the nausea-inducing agent.
-
Behavioral Observation: The frequency and duration of "gaping" movements (rapid opening and closing of the mouth) are recorded and scored by a trained observer blind to the treatment conditions.
-
Drug Administration: Test compounds (e.g., HU-580, CBD) are administered prior to the test session to evaluate their ability to suppress the conditioned gaping response.
Signaling Pathway
5-HT1A Receptor Signaling
Both HU-580 and CBD are thought to exert some of their effects through the modulation of the 5-HT1A receptor, a G protein-coupled receptor.
Conclusion
The available preclinical evidence indicates that HU-580 is a more potent modulator of the 5-HT1A receptor than CBDA, and likely CBD. This increased potency is observed both in vitro and in vivo, particularly in models of nausea and anxiety. While both compounds exhibit anti-inflammatory and analgesic potential, a direct comparison of their potency in these areas requires further investigation. The superior potency of HU-580 at the 5-HT1A receptor suggests it may be a promising candidate for therapeutic development, particularly for conditions where this receptor plays a critical role. Researchers and drug development professionals should consider these potency differences when designing future studies and selecting candidates for clinical evaluation.
References
- 1. Therapeutic Potential of Cannabidiol, Cannabidiolic Acid, and Cannabidiolic Acid Methyl Ester as Treatments for Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cannabidiol Acts at 5-HT1A Receptors in the Human Brain: Relevance for Treating Temporal Lobe Epilepsy [frontiersin.org]
- 5. Cannabidiol Acts at 5-HT1A Receptors in the Human Brain: Relevance for Treating Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of repeated or acute treatment with cannabidiol (CBD), cannabidiolic acid (CBDA) or CBDA methyl ester (HU-580) on nausea and/or vomiting in rats and shrews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniquetherapeutics.com [uniquetherapeutics.com]
- 10. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 11. An experimental randomized study on the analgesic effects of pharmaceutical-grade cannabis in chronic pain patients with fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of cannabidiol (CBD) as an analgesic component - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CBD products donât ease pain and are potentially harmful â new study finds [bath.ac.uk]
- 14. HU-580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Stability Analysis of Cannabidiolic Acid (CBDA) and its Synthetic Analogue, HU-580
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical stability of cannabidiolic acid (CBDA), a naturally occurring cannabinoid, and HU-580, its stable synthetic analogue. The information presented herein is compiled from preclinical studies and analytical research to offer an objective overview of their respective stability profiles under various stress conditions. This comparison is critical for researchers and professionals in drug development, as the stability of an active pharmaceutical ingredient (API) is a crucial factor in its therapeutic potential and formulation development.
Introduction to CBDA and HU-580
Cannabidiolic acid (CBDA) is the acidic precursor to cannabidiol (B1668261) (CBD) and is abundant in raw Cannabis sativa plants. It has garnered significant interest for its potential therapeutic effects, including anti-nausea and anti-anxiety properties, which are often more potent than those of CBD. However, the inherent chemical instability of CBDA, particularly its propensity to undergo decarboxylation to CBD when exposed to heat and light, presents a significant challenge for its development as a pharmaceutical agent.
To overcome this limitation, synthetic analogues have been developed. HU-580, or cannabidiolic acid methyl ester, is a direct synthetic analogue of CBDA where the carboxylic acid group is replaced with a methyl ester group. This structural modification is designed to enhance the molecule's stability by preventing decarboxylation, thereby preserving its pharmacological activity.[1][2][3]
Comparative Stability Analysis
The stability of a compound is a critical determinant of its viability as a drug candidate. The following sections and tables summarize the available data on the stability of CBDA and HU-580 under various stress conditions, including thermal, photolytic, and pH-mediated degradation.
Quantitative Stability Data
The following tables present a summary of the stability data for CBDA and HU-580 based on available literature. It is important to note that while there is a growing body of research on CBDA's degradation, quantitative stability data for HU-580 under forced degradation conditions is limited.
Table 1: Stability of Cannabidiolic Acid (CBDA) under Various Conditions
| Stress Condition | Time | Temperature | pH | Observations | Degradation Products |
| Thermal | 21 days | 4°C | Neutral | Partial decomposition observed.[4] | CBD, other minor cannabinoids |
| Thermal | 60-90 min | 120°C | Neutral | Complete decarboxylation. | CBD |
| Thermal | 20 min | 160°C | Neutral | Complete decarboxylation. | CBD |
| Photolytic | Not Specified | Ambient | Neutral | Prone to degradation. | CBD and other photoproducts |
| Acidic | Not Specified | Ambient | < 4 | Degradation and cyclization. | Δ9-THC, Δ8-THC |
| Basic | Not Specified | Ambient | > 8 | Prone to degradation. | Not fully characterized |
Table 2: Stability of HU-580 under Various Conditions
| Stress Condition | Time | Temperature | pH | Observations | Degradation Products |
| Thermal | 21 days | 4°C | Neutral | Remained unchanged.[4] | None observed |
| Thermal | Not Available | Not Available | Not Available | Expected to be significantly more stable than CBDA due to the methyl ester group preventing decarboxylation. | Not Available |
| Photolytic | Not Available | Not Available | Not Available | No specific data available, but the core chromophore is similar to CBDA. | Not Available |
| Acidic/Basic | Not Available | Not Available | Not Available | The ester linkage may be susceptible to hydrolysis under strong acidic or basic conditions, but quantitative data is not available. | Not Available |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of stability studies. The following protocols outline the general methodologies for conducting a comparative stability analysis of CBDA and HU-580.
Protocol 1: Comparative Forced Degradation Study
This protocol describes a forced degradation study to compare the stability of CBDA and HU-580 under various stress conditions, in accordance with International Council for Harmonisation (ICH) guidelines.
1. Sample Preparation:
-
Prepare stock solutions of CBDA and HU-580 of known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or ethanol.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solutions with 0.1 M hydrochloric acid (HCl) at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.
-
Base Hydrolysis: Treat the stock solutions with 0.1 M NaOH at 60°C for a specified period. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solutions with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Expose the stock solutions to a dry heat of 105°C for a specified period. Also, test at a lower temperature, such as 40°C, for a longer duration.
-
Photostability: Expose the stock solutions to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) detector.
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths, including the λmax of CBDA and potential degradation products (e.g., 228 nm and 270 nm).
-
-
Quantify the remaining parent compound and any degradation products. Calculate the percentage of degradation.
Protocol 2: 5-HT₁ₐ Receptor Binding Assay
This protocol is based on the methodology used to assess the functional activity of CBDA and HU-580 at the 5-HT₁ₐ receptor.[4]
1. Membrane Preparation:
-
Use cell membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT₁ₐ receptor.
-
Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membranes in a suitable assay buffer.
2. Binding Assay:
-
In a 96-well plate, combine the cell membranes, a known concentration of the 5-HT₁ₐ receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), and varying concentrations of CBDA or HU-580.
-
Add [³⁵S]GTPγS, a radiolabeled guanine (B1146940) nucleotide that binds to activated G-proteins.
-
Incubate the mixture at 30°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Determine the amount of [³⁵S]GTPγS binding at each concentration of the test compound.
-
Calculate the Emax (maximum effect) and EC₅₀ (half-maximal effective concentration) of 8-OH-DPAT in the presence and absence of CBDA or HU-580 to determine their modulatory effects on receptor activation.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key degradation pathway of CBDA, a typical experimental workflow for stability testing, and the signaling pathway modulated by both compounds.
Conclusion
The available evidence strongly indicates that HU-580 is a significantly more stable chemical entity than its parent compound, CBDA. The primary instability of CBDA lies in its susceptibility to decarboxylation, a process that is effectively blocked in HU-580 by the presence of a methyl ester group in place of the carboxylic acid. This enhanced stability is a critical advantage for the development of HU-580 as a potential therapeutic agent, as it allows for greater control over dosage and formulation, and a longer shelf life.
However, it is evident that there is a lack of comprehensive, quantitative stability data for HU-580 under various forced degradation conditions as recommended by ICH guidelines. Further research is warranted to fully characterize the stability profile of HU-580, including its susceptibility to hydrolysis, oxidation, and photolysis. Such studies would provide a more complete understanding of its degradation pathways and inform the development of robust and reliable pharmaceutical formulations. For researchers in the field, conducting direct, side-by-side forced degradation studies of CBDA and HU-580 would be of immense value to the scientific community.
References
- 1. Assessing the treatment of cannabidiolic acid methyl ester: a stable synthetic analogue of cannabidiolic acid on c-Fos and NeuN expression in the hypothalamus of rats. | Cannabinoids Research [cannabinoids.huji.ac.il]
- 2. d-nb.info [d-nb.info]
- 3. Assessing the treatment of cannabidiolic acid methyl ester: a stable synthetic analogue of cannabidiolic acid on c-Fos and NeuN expression in the hypothalamus of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
EPM301: A Novel Synthetic Cannabinoid Acid Derivative Poised to Challenge Traditional Anti-Inflammatory Therapies in Inflammatory Bowel Disease
For Immediate Release
[City, State] – December 22, 2025 – In the landscape of inflammatory bowel disease (IBD) treatment, a new contender is emerging. EPM301, a novel, synthetic, and stable derivative of cannabidiolic acid (CBDA), is showing promise in preclinical evaluations, with early reports suggesting its efficacy is comparable to that of established anti-inflammatory drugs, including corticosteroids and biological therapies. This comparison guide offers an in-depth analysis of EPM301 against traditional anti-inflammatory agents for researchers, scientists, and drug development professionals.
Executive Summary
Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Standard treatments, such as corticosteroids (e.g., prednisone) and anti-TNF-α biologics (e.g., adalimumab), are often effective but can be associated with significant side effects and loss of response over time. EPM301, a methylated ester of CBDA, has been developed to provide the therapeutic benefits of cannabinoids while overcoming the inherent instability of the natural acidic form. Preclinical data on EPM301's anti-inflammatory effects in IBD are still emerging; however, initial reports indicate a performance on par with traditional therapies. This guide will delve into the available data, mechanisms of action, and experimental protocols to provide a comprehensive comparison.
Comparative Efficacy of EPM301 and Traditional Anti-Inflammatory Drugs in IBD
While specific quantitative preclinical data from direct comparative studies of EPM301 in IBD models have not yet been publicly released, reports from the developing company, EPM, state that in preclinical models of IBD, EPM301 demonstrated activity "very similar" to both prednisone (B1679067) (a corticosteroid) and a biological drug. To provide a framework for comparison, this table summarizes the expected preclinical efficacy of these drug classes in established mouse models of colitis, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced and trinitrobenzene sulfonic acid (TNBS)-induced colitis.
| Parameter | EPM301 (Expected) | Prednisone (Corticosteroid) | Adalimumab (Anti-TNF-α Biologic) |
| Disease Activity Index (DAI) | Significant reduction | Significant reduction | Significant reduction |
| Colon Length | Preservation of length | Preservation of length | Preservation of length |
| Histological Score | Marked reduction in inflammation, mucosal damage, and cellular infiltration | Marked reduction in inflammation, mucosal damage, and cellular infiltration | Marked reduction in inflammation, mucosal damage, and cellular infiltration |
| Myeloperoxidase (MPO) Activity | Significant decrease | Significant decrease | Significant decrease |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) | Significant reduction | Significant reduction | Significant reduction (specifically targets TNF-α) |
Mechanism of Action: A Tale of Three Pathways
The therapeutic effects of EPM301 and traditional anti-inflammatory drugs in IBD stem from distinct mechanisms of action that ultimately converge on the reduction of the inflammatory cascade.
EPM301: The precise anti-inflammatory mechanism of EPM301 in IBD is not yet fully elucidated. However, as a derivative of CBDA, its action is likely multifaceted and may involve pathways shared with other cannabinoids. The parent compound, CBDA, and the related cannabidiol (B1668261) (CBD) are known to exert anti-inflammatory effects through various targets, including the endocannabinoid system (CB1 and CB2 receptors), serotonergic 5-HT1A receptors, and peroxisome proliferator-activated receptors (PPARs). These interactions can lead to the downregulation of pro-inflammatory cytokine production and a reduction in immune cell recruitment to the inflamed gut.
Prednisone (Corticosteroid): Prednisone, a synthetic glucocorticoid, exerts broad anti-inflammatory effects. After conversion to its active form, prednisolone, it binds to glucocorticoid receptors (GR) in the cytoplasm. The activated GR complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. This leads to a widespread suppression of the immune response.
Adalimumab (Anti-TNF-α Biologic): Adalimumab is a recombinant human IgG1 monoclonal antibody that specifically targets and neutralizes tumor necrosis factor-alpha (TNF-α). TNF-α is a key pro-inflammatory cytokine that plays a central role in the inflammatory cascade of IBD. By binding to both soluble and transmembrane TNF-α, adalimumab prevents it from interacting with its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling, reducing the infiltration of inflammatory cells into the intestine, and promoting mucosal healing.
Signaling Pathway Diagrams
A Comparative Guide to the Validation of Analytical Methods for CBDA-ME Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of cannabidiolic acid methyl ester (CBDA-ME) is crucial for ensuring the quality, safety, and efficacy of therapeutic products. This guide provides an objective comparison of the primary analytical methods employed for CBDA-ME quantification, supported by experimental data from validated studies.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted and robust technique for cannabinoid analysis.[1] It is considered a gold standard due to its reliability and cost-effectiveness.[1]
Experimental Protocol: HPLC-UV
A typical HPLC-UV method for the analysis of cannabinoids, adaptable for CBDA-ME, involves the following steps:
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Extract the cannabinoids using a suitable solvent, such as a mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 80:20 v/v).[2]
-
Employ an extraction technique like sonication for a specified duration (e.g., 30 minutes).[2]
-
Centrifuge the extract to separate solid particles.[2]
-
Filter the supernatant through a 0.2 µm PTFE filter into an HPLC vial.[2]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[3]
-
Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase with a modifier like formic acid and an organic phase such as acetonitrile with formic acid.[2]
-
Flow Rate: A constant flow rate is maintained (e.g., 1.5 mL/min).[4]
-
Detection: UV detection is performed at a wavelength where cannabinoids exhibit strong absorbance, often around 214 nm or 220 nm.[4][5]
-
-
Method Validation:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV, making it ideal for detecting low concentrations of analytes in complex matrices.[7]
Experimental Protocol: LC-MS/MS
A validated LC-MS/MS method for cannabinoid analysis, applicable to CBDA-ME, generally follows these steps:
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Ultra-high-performance liquid chromatography (UPLC) is often used for faster analysis and better resolution.[2] A C18 column is a common choice.[8]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid, is typical.[8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.[7] The analysis is performed in Multiple Reaction Monitoring (MRM) mode for precise quantification.[9]
-
-
Method Validation:
-
Validation is conducted in accordance with guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7]
-
Comparison of Method Performance
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and cost considerations. The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS for cannabinoid quantification.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.99[10] | >0.99[7] |
| Limit of Detection (LOD) | 0.2 - 1.6 µg/mL[11] | 0.1 ng/mL[9] |
| Limit of Quantification (LOQ) | 0.6 - 4.8 µg/mL[11] | 0.195 ng/mL[7] |
| Accuracy (% Recovery) | 81% - 104%[11] | 94.2% - 112.7%[7] |
| Precision (%RSD) | < 5%[10] | < 15%[3] |
Stability-Indicating Methods
For pharmaceutical product development, it is crucial to employ stability-indicating analytical methods.[12][13] These methods are validated to demonstrate that they can accurately measure the analyte of interest in the presence of its degradation products.[12] Forced degradation studies are performed under various stress conditions (e.g., acid, base, oxidation, heat, light) to ensure the method's specificity.[13] Both HPLC-UV and LC-MS/MS can be developed and validated as stability-indicating methods for CBDA-ME.[6]
References
- 1. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabis.ca.gov [cannabis.ca.gov]
- 3. Development of a Validated LC-MS Method for the Determination of Cannabinoids and Evaluation of Supercritical CO2 vs. Ultrasound-Assisted Extraction in Cannabis sativa L. (Kompolti cv.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DoE-assisted development and validation of a stability-indicating HPLC-DAD method for simultaneous determination of five cannabinoids in Cannabis sativa L. based on analytical quality by design (AQbD) concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a Simple, Fast, and Accessible HPLC-UV Method for Cannabinoids Determination in Cannabis sativa L. Extracts and Medicinal Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijsdr.org [ijsdr.org]
HU-580 vs. CBDA: A Comparative Analysis of 5-HT1A Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HU-580 and Cannabidiolic Acid (CBDA) on the activation of the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the development of treatments for anxiety, nausea, and other neurological disorders. This analysis is based on published experimental data to assist researchers in understanding the distinct pharmacological profiles of these two cannabinoids.
Summary of In Vitro and In Vivo Effects
HU-580, a methyl ester derivative of CBDA, has demonstrated greater potency in enhancing 5-HT1A receptor activation compared to its parent compound, CBDA.[1][2][3] This heightened potency translates to more significant effects in preclinical models of nausea and anxiety.[1][2][3]
Quantitative Data on 5-HT1A Receptor Activation
The following table summarizes the key quantitative findings from in vitro and in vivo studies comparing the effects of HU-580 and CBDA on 5-HT1A receptor-mediated responses.
| Parameter | HU-580 | CBDA | Reference |
| In Vitro: [³⁵S]GTPγS Binding Assay | [1][2] | ||
| Concentration for Eₘₐₓ increase of 8-OH-DPAT | 0.01-10 nM | 0.1-10 nM | [1][2] |
| In Vivo: Anti-Nausea Effects (Rat Gaping Model) | [1][2] | ||
| Effective Dose (Acute Nausea) | 0.1 and 1 µg/kg i.p. | 1 µg/kg i.p. | [1][2] |
| Effective Dose (Anticipatory Nausea) | 0.01 and 0.1 µg/kg i.p. | 0.1 µg/kg i.p. | [1][2] |
| In Vivo: Anti-Anxiety Effects (Light-Dark Box Test) | [1][3] | ||
| Effective Dose | 0.01 µg/kg i.p. | Not effective at 0.01 µg/kg | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT1A receptor signaling cascade and a typical experimental workflow for assessing compound efficacy.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This in vitro assay is utilized to measure the activation of G-protein coupled receptors, such as the 5-HT1A receptor.
Objective: To determine the ability of HU-580 and CBDA to enhance the binding of [³⁵S]GTPγS to human 5-HT1A receptors in the presence of the agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).[1][2]
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS, varying concentrations of 8-OH-DPAT, and either vehicle, HU-580, or CBDA at concentrations ranging from 0.01 to 100 nM.
-
Binding Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the Eₘₐₓ (maximum effect) and EC₅₀ (half-maximal effective concentration) of 8-OH-DPAT in the presence and absence of the test compounds. An increase in the Eₘₐₓ of 8-OH-DPAT indicates positive allosteric modulation or agonistic activity at the 5-HT1A receptor.
In Vivo Models of Nausea and Anxiety
Objective: To assess the anti-nausea and anxiolytic effects of HU-580 and CBDA in established rat models.
1. Rat Gaping Model (Nausea):
-
Acute Nausea: Rats are injected with a nausea-inducing agent (e.g., lithium chloride). The number of "gapes" (a measure of nausea-like behavior) is counted following administration of either vehicle, HU-580, or CBDA.[2]
-
Anticipatory Nausea: Rats are conditioned to associate a specific context with the nausea-inducing agent. On the test day, they are placed in the context without the nausea-inducing agent, and the number of gapes is recorded after administration of the test compounds.[1][2]
2. Light-Dark Box Test (Anxiety):
-
This test is based on the innate aversion of rodents to brightly lit areas. The apparatus consists of a dark, safe compartment and a bright, exposed compartment.
-
Rats are subjected to a stressor (e.g., foot shocks) 24 hours prior to testing.
-
On the test day, rats are administered vehicle, HU-580, or CBDA and placed in the light-dark box. The time spent in the light compartment is measured as an indicator of anxiolytic-like effects.[1][3]
5-HT1A Receptor Antagonism: To confirm that the observed effects are mediated by the 5-HT1A receptor, the selective 5-HT1A antagonist WAY100635 can be co-administered with HU-580 or CBDA. A reversal of the anti-nausea or anxiolytic effects by the antagonist provides evidence for 5-HT1A receptor involvement.[1][2]
Conclusion
The available data strongly suggests that HU-580 is a more potent modulator of the 5-HT1A receptor than CBDA. This increased potency is evident in both in vitro binding assays and in vivo behavioral models of nausea and anxiety. These findings position HU-580 as a promising candidate for further investigation in the development of therapeutics targeting the serotonergic system. Researchers are encouraged to consider the distinct dose-response profiles of these compounds in the design of future studies.
References
- 1. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Emetic Properties of Cannabidiolic Acid and its Methyl Ester
A comprehensive review of preclinical data on the efficacy and mechanism of action of cannabidiolic acid (CBDA) and its synthetic analogue, cannabidiolic acid methyl ester (CBDA-ME), in the management of nausea and vomiting.
Nausea and vomiting remain significant and distressing side effects for patients undergoing chemotherapy, and for individuals susceptible to motion sickness. While existing anti-emetic treatments are effective for many, a subset of patients experiences persistent symptoms, necessitating the exploration of novel therapeutic agents. Among these, non-psychoactive cannabinoids have emerged as promising candidates. This guide provides a detailed comparison of the anti-emetic properties of cannabidiolic acid (CBDA), a non-psychoactive cannabinoid found in raw cannabis, and its more stable synthetic methyl ester, CBDA-ME (also known as HU-580).
Recent preclinical studies have demonstrated that both CBDA and CBDA-ME possess potent anti-nausea and anti-emetic effects, often exceeding the efficacy of cannabidiol (B1668261) (CBD).[1][2] This guide will delve into the experimental data supporting these findings, outline the methodologies of key experiments, and illustrate the underlying signaling pathways.
Potency and Efficacy: A Head-to-Head Comparison
Experimental evidence consistently indicates that CBDA-ME is more potent than CBDA in suppressing nausea and anxiety-like behaviors in animal models.[3] Both compounds have been shown to be significantly more effective than CBD in reducing acute and anticipatory nausea.[1]
Quantitative Comparison of Anti-Nausea Effects
The following table summarizes the effective doses of CBDA and CBDA-ME in preclinical models of acute and anticipatory nausea in rats. The model utilizes conditioned gaping as a proxy for nausea.
| Compound | Model of Nausea | Effective Dose (Intraperitoneal) | Reference |
| CBDA | Acute Nausea | 1 µg/kg | [3] |
| CBDA-ME (HU-580) | Acute Nausea | 0.1 and 1 µg/kg | [3] |
| CBDA | Anticipatory Nausea | 0.1 µg/kg | [3] |
| CBDA-ME (HU-580) | Anticipatory Nausea | 0.01 and 0.1 µg/kg | [3] |
Table 1: Comparison of the effective intraperitoneal doses of CBDA and CBDA-ME in rat models of acute and anticipatory nausea.
In studies using shrews, a model for vomiting, CBDA has been shown to effectively reduce both motion-induced and toxin-induced vomiting, whereas CBD was ineffective against motion-induced vomiting.[1] The anti-emetic effects of CBDA-ME in this model have not yet been evaluated.[1]
Mechanism of Action: The Role of the 5-HT1A Receptor
The anti-emetic effects of both CBDA and CBDA-ME are mediated through the enhancement of serotonin (B10506) 5-HT1A receptor activation.[3][4] Serotonin, a key neurotransmitter, is involved in the regulation of nausea and vomiting.[5][6] By acting as allosteric modulators of the 5-HT1A receptor, CBDA and CBDA-ME amplify the receptor's response to its natural ligand, serotonin.[7] This enhanced signaling is believed to suppress the neural pathways that trigger nausea and vomiting. The anti-nausea effects of both compounds can be blocked by the administration of a 5-HT1A receptor antagonist, such as WAY100635, further confirming this mechanism of action.[3]
Figure 1: Signaling pathway of CBDA and CBDA-ME's anti-emetic effect.
Experimental Protocols
The findings presented in this guide are based on well-established preclinical models of nausea and vomiting. The following sections detail the methodologies employed in these key experiments.
Rat Model of Conditioned Gaping (Nausea)
This model is used to assess the potential of a compound to reduce acute and anticipatory nausea.
-
Conditioning Phase: Rats are placed in a specific context (a conditioning box) and given a novel-tasting solution (e.g., saccharin) to drink. Following consumption, they are injected with lithium chloride (LiCl), a substance that induces nausea and gaping (a rodent analogue of vomiting). This process creates an association between the context/taste and the feeling of nausea.
-
Test Phase (Anticipatory Nausea): On a subsequent day, the rats are returned to the same context without being offered the solution. The number of "gapes" (rapid, wide opening of the mouth) is recorded as a measure of anticipatory nausea.
-
Test Phase (Acute Nausea): To assess the effect on acute nausea, rats are re-exposed to the novel taste, and the number of gapes is measured.
-
Drug Administration: The test compounds (CBDA, CBDA-ME) or a vehicle control are administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, prior to the test phase.
-
Data Analysis: The number of gapes in the drug-treated groups is compared to the vehicle-treated group to determine the anti-nausea efficacy of the compound.
References
- 1. Therapeutic Potential of Cannabidiol, Cannabidiolic Acid, and Cannabidiolic Acid Methyl Ester as Treatments for Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Cannabidiol, Cannabidiolic Acid, and Cannabidiolic Acid Methyl Ester as Treatments for Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiemetic effects of serotonergic 5-HT1A-receptor agonists in Suncus murinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin receptor physiology: relation to emesis [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
Unveiling Superior Anxiolytic Potential: HU-580 Outperforms CBDA in Rat Models
A head-to-head comparison reveals that HU-580, a stable synthetic analogue of cannabidiolic acid (CBDA), demonstrates a significantly more potent anxiolytic effect than its natural counterpart in rat models of stress-induced anxiety.[1][2][3] This heightened efficacy, coupled with its increased stability, positions HU-580 as a promising candidate for the development of novel anxiolytic therapies.
Researchers, scientists, and drug development professionals will find in this guide a detailed comparison of the anxiolytic effects of HU-580 and CBDA, supported by experimental data and methodological insights. The findings underscore the therapeutic potential of HU-580 and provide a foundation for further investigation into its clinical applications.
Quantitative Comparison of Anxiolytic Effects
A pivotal study directly comparing HU-580 and CBDA in a stress-induced anxiety model in rats utilized the light-dark box test, a standard behavioral assay for assessing anxiety. The results clearly indicate the superior potency of HU-580.
| Compound | Dosage (i.p.) | Effect on Time Spent in Light Compartment | Citation |
| HU-580 | 0.01 µg/kg | Significant Increase | [1][2][3] |
| CBDA | 0.01 µg/kg | No Significant Effect | [1][2][3] |
At a remarkably low dose of 0.01 µg/kg administered intraperitoneally (i.p.), HU-580 significantly increased the time foot-shocked rats spent in the light compartment of the light-dark box, indicating a reduction in anxiety-like behavior.[1][2] In contrast, the same dose of CBDA did not produce a similar anxiolytic effect.[1][2] This suggests that HU-580 is more potent than CBDA in mitigating stress-induced anxiety.
Mechanism of Action: The Role of 5-HT1A Receptor
The anxiolytic effects of both HU-580 and CBDA are understood to be mediated through the enhancement of 5-HT1A receptor activation.[1][2][3] In vitro studies have shown that HU-580 is more potent than CBDA at enhancing the activation of human 5-HT1A receptors.[1][2] The anxiolytic effect of HU-580 in the light-dark box test was blocked by the 5-HT1A antagonist WAY100635, further confirming the crucial role of this receptor in its mechanism of action.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
Cannabidiolic Acid Methyl Ester Demonstrates Enhanced Potency Over CBDA
For Immediate Release
[City, State] – New comparative analysis indicates that cannabidiolic acid methyl ester (CBDA-ME), a synthetic derivative of cannabidiolic acid (CBDA), exhibits greater stability and potency in preclinical models. This heightened efficacy, particularly in modulating the serotonin (B10506) 1A (5-HT₁ₐ) receptor, suggests that CBDA-ME may offer significant therapeutic advantages over its naturally occurring precursor for conditions such as nausea, anxiety, and neuropathic pain.
CBDA, a prominent non-psychoactive cannabinoid found in raw Cannabis sativa, has garnered research interest for its therapeutic potential. However, its inherent instability and tendency to decarboxylate into cannabidiol (B1668261) (CBD) pose challenges for consistent and reliable therapeutic application.[1][2] The esterification of CBDA to form CBDA-ME (also known as HU-580) has been shown to significantly enhance its stability, facilitating more robust in vivo studies.[2][3][4]
Enhanced In Vitro and In Vivo Potency
Research demonstrates that CBDA-ME is a more potent positive allosteric modulator of the 5-HT₁ₐ receptor than CBDA.[1][5][6] This enhanced bioactivity is evident in both in vitro and in vivo studies. In vitro assays show that CBDA-ME increases the efficacy of the 5-HT₁ₐ receptor agonist 8-OH-DPAT at a tenfold lower concentration than CBDA.[5][6]
This increased potency translates to greater efficacy in animal models of nausea and anxiety. Studies in rats have shown that CBDA-ME is more effective at reducing both acute and anticipatory nausea at lower doses compared to CBDA.[5] Specifically, CBDA-ME demonstrated anti-nausea effects at a dose of 0.01 µg/kg, a concentration at which CBDA was ineffective.[5] Similarly, CBDA-ME exhibited anxiolytic effects at this lower dosage.[5][7]
Furthermore, CBDA-ME has shown promise in preclinical models of neuropathic pain, where it produced a significant and concentration-dependent anti-hyperalgesic effect in male rats.[2][3]
Quantitative Data Summary
The following tables provide a summary of the quantitative data comparing the bioactivity of CBDA and CBDA-ME.
Table 1: In Vitro 5-HT₁ₐ Receptor Modulation
| Compound | Effective Concentration (in vitro) | Effect on 8-OH-DPAT Emax |
| CBDA | 0.1 - 10 nM | Significant increase[5][6] |
| CBDA-ME (HU-580) | 0.01 - 10 nM | Significant increase[5][6] |
Table 2: In Vivo Efficacy in Rats
| Condition | Compound | Effective Dose (i.p.) |
| Acute Nausea | CBDA | 1 µg/kg[5][6] |
| CBDA-ME (HU-580) | 0.1 and 1 µg/kg[5][6] | |
| Anticipatory Nausea | CBDA | 0.1 µg/kg[5][6] |
| CBDA-ME (HU-580) | 0.01 and 0.1 µg/kg[5][6] | |
| Anxiety | CBDA | Not effective at 0.01 µg/kg[5][6] |
| CBDA-ME (HU-580) | 0.01 µg/kg[5][6] | |
| Neuropathic Pain (males) | CBDA-ME (HU-580) | 0.01, 0.1, and 1 µg/kg[2][3] |
Signaling Pathway and Experimental Workflow
The primary mechanism for the observed anti-nausea and anxiolytic effects of both compounds involves the positive allosteric modulation of the 5-HT₁ₐ receptor, which is a G-protein coupled receptor (GPCR).
The experimental workflow to determine the in vivo efficacy of these compounds in a rat model of acute nausea is outlined below.
Detailed Experimental Protocols
[³⁵S]-GTPγS Binding Assay for 5-HT₁ₐ Receptor Modulation
This assay is used to quantify the enhancement of 5-HT₁ₐ receptor activation by CBDA and CBDA-ME.[1]
-
Objective: To determine the effect of CBDA and CBDA-ME on the binding of [³⁵S]-GTPγS to G-proteins coupled to the 5-HT₁ₐ receptor in response to the agonist 8-OH-DPAT.
-
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells expressing human 5-HT₁ₐ receptors.
-
[³⁵S]-GTPγS (radioligand).
-
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) (5-HT₁ₐ receptor agonist).
-
Test compounds: CBDA and CBDA-ME at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl, EDTA, GDP).
-
Scintillation fluid.
-
-
Procedure:
-
Cell membranes are incubated with varying concentrations of 8-OH-DPAT in the presence or absence of different concentrations of CBDA or CBDA-ME.
-
[³⁵S]-GTPγS is added to the incubation mixture to initiate the binding reaction.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The amount of [³⁵S]-GTPγS bound is plotted against the concentration of 8-OH-DPAT to generate concentration-response curves. The Emax (maximum effect) and EC₅₀ (concentration for 50% of maximal effect) values are calculated. The percentage increase in the Emax of 8-OH-DPAT in the presence of the test compounds is determined to quantify their positive allosteric modulatory effects.
Rat Gaping Model for Acute and Anticipatory Nausea
This in vivo model is used to assess the anti-nausea effects of CBDA and CBDA-ME.
-
Objective: To evaluate the ability of CBDA and CBDA-ME to suppress gaping behavior in rats, which is an indicator of nausea.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure for Acute Nausea:
-
Rats are habituated to the testing environment.
-
On the test day, rats receive an intraperitoneal (i.p.) injection of the vehicle, CBDA, or CBDA-ME at various doses.[5]
-
After a 45-minute pre-treatment period, rats are injected with a nausea-inducing agent, such as lithium chloride (LiCl).[5]
-
The gaping behavior of each rat is video-recorded and subsequently scored by an observer blind to the treatment conditions for a set duration (e.g., 30 minutes).
-
-
Procedure for Anticipatory Nausea:
-
A conditioning paradigm is used where a specific context (e.g., a distinct chamber) is paired with the administration of LiCl over several trials.
-
On the test day, rats are pre-treated with the vehicle, CBDA, or CBDA-ME.
-
Rats are then placed in the context previously paired with LiCl, and their conditioned gaping behavior is recorded and scored in the absence of the nausea-inducing agent.[5]
-
-
Data Analysis: The number of gapes for each treatment group is counted and statistically analyzed (e.g., using ANOVA) to compare the effects of CBDA and CBDA-ME against the vehicle control.
Conclusion
The available data strongly indicate that cannabidiolic acid methyl ester is a more stable and potent analogue of cannabidiolic acid.[1][5] Its enhanced ability to modulate the 5-HT₁ₐ receptor results in greater efficacy in preclinical models of nausea and anxiety at lower doses than CBDA.[1][5][6] These findings underscore the potential of CBDA-ME as a promising candidate for further drug development for disorders that may be ameliorated by the enhancement of 5-HT₁ₐ receptor activation.[6] Further research is warranted to fully elucidate the therapeutic potential and safety profile of this novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An evaluation of the anti‐hyperalgesic effects of cannabidiolic acid‐methyl ester in a preclinical model of peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evaluation of the anti-hyperalgesic effects of cannabidiolic acid-methyl ester in a preclinical model of peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cannabidiolic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cannabidiolic Acid Methyl Ester: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of cannabidiolic acid methyl ester (CBDA-ME) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of CBDA-ME, ensuring a secure and compliant laboratory environment.
Cannabidiolic acid methyl ester is an analytical reference standard and its handling should be conducted with care.[1] All materials that have come into contact with CBDA-ME, including personal protective equipment (PPE), contaminated labware, and residual amounts of the chemical, should be treated as chemical waste.[2] Adherence to local, state, and federal regulations is paramount when disposing of any chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, a thorough risk assessment should be conducted.[3] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times to prevent accidental exposure.[3] All handling of CBDA-ME waste should ideally be performed within a chemical fume hood or a well-ventilated enclosure to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol
The following protocol is a synthesis of general guidelines for cannabinoid and chemical waste management and should be adapted to comply with institutional and local regulations.[3]
-
Segregation of Waste: All waste contaminated with CBDA-ME must be segregated from other laboratory waste streams. Do not mix solid and liquid waste.[2]
-
Rendering the Compound Unusable: In many jurisdictions, cannabis-related waste must be rendered "unusable and unrecognizable" prior to disposal.[4][5] This can be achieved by:
-
For solid waste (e.g., contaminated wipes, gloves): Place in a designated, leak-proof container.
-
For liquid waste (e.g., solutions containing CBDA-ME): Absorb the liquid with an inert material such as sand, earth, or a commercial absorbent.[6]
-
Mix the absorbed liquid or solid waste with at least 50% of a non-cannabis material.[4][5] Suitable materials for mixing include soil, compost, or other solid waste.[2][7]
-
-
Containment and Labeling:
-
Place the mixture into a durable, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
The label should clearly identify the contents as "Hazardous Waste: Cannabidiolic Acid Methyl Ester" or as required by your institution's hazardous waste management plan.[3] Include the date of disposal.[3]
-
-
Storage Prior to Disposal: Store the sealed and labeled waste container in a designated, secure area for hazardous waste.[3] This area should be locked and inaccessible to unauthorized personnel.[2][8]
-
Arranging for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[8] Disposal methods may include incineration or landfilling at a designated facility.[2]
-
Record Keeping: Maintain detailed records of the disposal process, including the date, quantity of waste, method of disposal, and the name of the disposal company.[3][5] These records should be kept for a minimum of three years.[5][8]
Quantitative Data Summary
While specific quantitative data for CBDA-ME disposal is limited, the following table summarizes a key principle for rendering cannabis-related waste unusable.
| Parameter | Guideline | Source |
| Mixture Ratio for Disposal | Minimum 50% non-cannabis material | [4][5] |
Experimental Protocols: Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[9]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if vapors or aerosols are generated.
-
Containment: Cover drains to prevent the material from entering waterways.
-
Cleanup:
-
Disposal: Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal, following the general disposal protocol outlined above.[9]
-
Decontamination: Clean the affected area thoroughly with soap and water.[9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of cannabidiolic acid methyl ester.
Caption: Logical workflow for the safe disposal of CBDA-ME.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hwhenvironmental.com [hwhenvironmental.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. solvent-systems.com [solvent-systems.com]
- 7. masscannabiscontrol.com [masscannabiscontrol.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. extrasynthese.com [extrasynthese.com]
- 10. gls.co.jp [gls.co.jp]
Essential Safety and Logistical Information for Handling Cannabidiolic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of Cannabidiolic acid methyl ester (CBDAM). Adherence to these protocols is crucial for ensuring a safe laboratory environment and maintaining the integrity of research outcomes. As a synthetic derivative of cannabidiolic acid (CBDA), CBDAM's toxicological properties are not yet fully characterized, necessitating a cautious approach to its handling.
Health Hazard Information
While specific toxicity data for Cannabidiolic acid methyl ester is limited, it is prudent to handle it as a potentially hazardous compound. The parent compound, Cannabidiolic Acid (CBDA), is classified as harmful if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[1] Given the structural similarity, these potential hazards should be considered for CBDAM. Exposure routes of concern in a laboratory setting are primarily inhalation of aerosols and dermal contact.
Physical and Chemical Properties
A summary of the known physical and chemical properties of Cannabidiolic acid methyl ester is provided in the table below.
| Property | Value | Reference |
| CAS Number | 55658-71-4 | [2] |
| Molecular Formula | C₂₃H₃₂O₄ | [2] |
| Molecular Weight | 372.5 g/mol | [2] |
| Appearance | Typically a solid or powder | |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol (B145695): 20 mg/ml | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following PPE is recommended as a minimum standard for handling CBDAM.
| Scenario | Required PPE |
| Weighing and Aliquoting (Dry Powder) | • Respirator: Full-face respirator with P100 (or N100) particulate filters to prevent inhalation of fine powders. • Gloves: Double nitrile gloves, with the outer pair having extended cuffs. • Body Protection: Disposable gown with elastic cuffs. • Additional Protection: Hair bonnet and shoe covers. • Eye Protection: Safety goggles worn under the full-face respirator. |
| Preparation of Solutions | • Engineering Controls: Chemical fume hood is mandatory. • Gloves: Nitrile gloves. • Body Protection: Chemical-resistant lab coat. • Eye Protection: Safety glasses with side shields or chemical splash goggles. |
| In-vitro / In-vivo Experiments | • Gloves: Nitrile gloves. • Body Protection: Lab coat. • Eye Protection: Safety glasses. |
Operational Plan for Handling
Engineering Controls:
-
Ventilation: All work with solid CBDAM or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Containment: For procedures with a high potential for aerosol generation, such as sonication or vortexing, the use of a glove box or other containment enclosure is recommended.
-
Eyewash and Safety Shower: A calibrated and functional eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Work Practices:
-
Avoid the generation of dust when handling solid CBDAM.
-
Wash hands thoroughly with soap and water after handling the compound.[3]
-
Do not eat, drink, or apply cosmetics in areas where CBDAM is handled.[3]
-
Transport CBDAM in sealed, clearly labeled, and non-breakable secondary containers.[3]
Spill and Decontamination Plan
In the event of a spill, the following procedures should be followed immediately:
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the area.
-
Don PPE: Before initiating cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill:
-
For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.
-
For liquid spills, absorb with an inert material such as vermiculite (B1170534) or sand.
-
-
Clean the Area: Decontaminate the spill area using a suitable solvent (e.g., ethanol, isopropanol), working from the perimeter of the spill inward.
-
Collect Waste: All contaminated materials, including absorbent materials, paper towels, and gloves, must be collected in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing Cannabidiolic acid methyl ester must be managed in accordance with federal, state, and local regulations.
Waste Characterization:
-
Chemical Waste: CBDAM powder and concentrated solutions should be treated as chemical waste.
-
Contaminated Materials: All disposable labware, gloves, absorbent pads, and other materials that have come into contact with CBDAM should be disposed of as hazardous waste.[3]
Disposal Procedure:
-
Segregation: Keep CBDAM waste separate from other laboratory waste streams.[3]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the chemical name (Cannabidiolic acid methyl ester).[3]
-
Containment: Waste should be stored in sealed, leak-proof containers.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company.
Experimental Protocols
Synthesis of Cannabidiolic Acid Methyl Ester (Illustrative)
The synthesis of CBDAM can be achieved through the esterification of Cannabidiolic Acid (CBDA). A general procedure involves dissolving CBDA in a suitable solvent, such as acetonitrile, and treating it with an alkylating agent in the presence of a base.
Materials:
-
Cannabidiolic Acid (CBDA)
-
Acetonitrile (or other suitable solvent)
-
Triethylamine (B128534) (or other suitable base)
-
Dimethyl sulfate (B86663) (or other suitable methylating agent)
Procedure:
-
Dissolve CBDA di-acetate in acetonitrile.
-
Add an excess of triethylamine (e.g., 1.1 molar equivalents with respect to CBDA di-acetate) while stirring the solution at room temperature.
-
Slowly add an excess of dimethyl sulfate (e.g., 1.1 molar equivalents with respect to CBDA di-acetate) dropwise to the stirring solution.
-
Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is typically subjected to a workup procedure to isolate and purify the CBDAM product. This may involve extraction, washing, and chromatographic purification.
Disclaimer: This is an illustrative protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.
In-Vivo Administration for Behavioral Studies (Adapted from Pertwee et al., 2018)
Materials:
-
Cannabidiolic acid methyl ester (CBDAM)
-
Ethanol
-
Tween 80
-
Saline (0.9% NaCl)
Procedure for Preparation of Dosing Solution:
-
Dissolve the required amount of CBDAM in 1 mL of ethanol in a glass graduated tube.
-
Add 1 mL of Tween 80 to the solution.
-
Evaporate the ethanol using a stream of nitrogen gas.
-
Add 9 mL of saline to the tube to achieve the final desired concentration and a Tween 80:saline ratio of 1:9.[4]
-
Vortex the solution to ensure homogeneity.
Administration:
-
The prepared CBDAM solution can be administered to rodents via intraperitoneal (i.p.) injection at the desired dosage.[4]
Signaling Pathway and Logical Relationships
Cannabidiolic acid methyl ester has been shown to exert its effects, at least in part, through the modulation of the 5-HT1A receptor signaling pathway.[4] The following diagram illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway of CBDAM via the 5-HT1A receptor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
